Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-4-5(3-6-2)8-9-7-4;/h6H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXROHCUNQGIUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673815 | |
| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-17-7 | |
| Record name | N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of Physicochemical Properties in the Advancement of Novel Furazan Derivatives: A Technical Guide
Introduction: The Versatile Furazan Scaffold
The furazan ring system, a five-membered heterocycle also known as 1,2,5-oxadiazole, has emerged as a critical structural motif in modern chemistry.[1][2] Its unique electronic properties and compact structure have led to its incorporation in a diverse array of molecules, from cutting-edge pharmaceuticals to high-performance energetic materials. In the realm of medicinal chemistry, the furazan scaffold is prized for its ability to modulate key physicochemical properties such as solubility and lipophilicity, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] Notably, certain furazan derivatives, particularly their N-oxide counterparts (furoxans), are potent nitric oxide (NO) donors, a property that is being harnessed for the development of novel therapeutics for cardiovascular and other diseases.[4] In the field of materials science, the high nitrogen content and positive enthalpy of formation of the furazan ring make it a valuable building block for energetic materials with desirable performance and sensitivity characteristics.
This technical guide provides an in-depth exploration of the key physicochemical properties of novel furazan derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of these properties but also a detailed look at the experimental methodologies used for their characterization and the causal relationships that underpin these choices.
Core Physicochemical Properties and Their Significance
The rational design of novel furazan derivatives hinges on a thorough understanding of their fundamental physicochemical properties. These properties govern a molecule's behavior in both biological and non-biological systems, ultimately determining its utility and efficacy.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[][6] It is most commonly quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. For furazan-based drug candidates, achieving an optimal LogP is a delicate balancing act. Sufficient lipophilicity is required for the molecule to permeate biological membranes, such as the gastrointestinal mucosa, and reach its target.[] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[6] The typical target range for the LogP of orally bioavailable drugs is between 0 and 3.[6]
The incorporation of the furazan ring can significantly influence a molecule's lipophilicity. The polar nature of the nitrogen and oxygen atoms in the ring can contribute to a lower LogP, which can be advantageous in mitigating the high lipophilicity of other parts of the molecule.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that dictates the bioavailability of a drug.[][8][9][10] For a drug to be absorbed into the systemic circulation after oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract.[][10] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8][9]
The solubility of furazan derivatives is influenced by their crystal lattice energy and their ability to form hydrogen bonds with water. The introduction of polar functional groups and the inherent polarity of the furazan ring itself can enhance aqueous solubility.
Thermal Stability: A Critical Safety Parameter for Energetic Materials
For furazan derivatives designed as energetic materials, thermal stability is of paramount importance.[11] This property determines the material's ability to withstand high temperatures without undergoing decomposition, which could lead to unintended detonation. Thermal stability is typically assessed by determining the decomposition temperature (Td), which is the temperature at which the material begins to break down. A higher Td is generally desirable for safer handling, storage, and transportation of energetic materials.[11] The inherent stability of the furazan ring contributes positively to the thermal stability of these compounds.
Crystal Structure and Density: Determinants of Performance
The three-dimensional arrangement of molecules in a solid state, known as the crystal structure, has a profound impact on the properties of furazan derivatives.[12][13][14][15] For pharmaceuticals, the crystal form (polymorphism) can affect solubility, dissolution rate, and bioavailability. In the context of energetic materials, the crystal density is a key factor influencing detonation performance; a higher density generally leads to a higher detonation velocity and pressure. Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystal.[12][13][14][15]
Experimental Characterization of Physicochemical Properties
The accurate determination of physicochemical properties is essential for the successful development of novel furazan derivatives. This section provides detailed, step-by-step methodologies for key experiments.
Determination of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of LogP.[16][17]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the furazan derivative in a suitable organic solvent (e.g., n-octanol).
-
Prepare a phosphate buffer solution at a relevant physiological pH (e.g., pH 7.4).
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the phosphate buffer.
-
Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
-
Analysis:
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the furazan derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP is then calculated as the base-10 logarithm of P.
-
Causality Behind Experimental Choices: The shake-flask method directly measures the partitioning of the compound at equilibrium, providing a highly accurate and reliable LogP value. The choice of n-octanol as the organic phase is due to its structural similarity to biological membranes.
Determination of Aqueous Solubility
Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[18][19][20]
Kinetic Solubility Protocol (High-Throughput Screening):
-
Sample Preparation: Prepare a high-concentration stock solution of the furazan derivative in dimethyl sulfoxide (DMSO).[18][19]
-
Assay: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Detection of Precipitation: Monitor for the formation of a precipitate using turbidimetry or nephelometry. The concentration at which precipitation is first observed is the kinetic solubility.[18][19]
Thermodynamic (Equilibrium) Solubility Protocol:
-
Sample Preparation: Add an excess amount of the solid furazan derivative to a known volume of aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 as per WHO guidelines).[21][22]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[22]
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC.[22]
Causality Behind Experimental Choices: Kinetic solubility is a rapid assessment suitable for early-stage screening of large compound libraries.[18][19] Thermodynamic solubility provides the true equilibrium solubility, which is a more accurate reflection of the compound's intrinsic solubility and is crucial for later-stage development and biopharmaceutical classification.[18][21]
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are fundamental techniques for assessing the thermal properties of energetic materials.[11][23][24][25]
Differential Scanning Calorimetry (DSC) Protocol:
-
Sample Preparation: Accurately weigh a small amount of the furazan derivative (typically 2-10 mg) into a DSC pan.[26]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[26]
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[26]
-
Data Analysis: The DSC thermogram will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of the exothermic decomposition peak is taken as the decomposition temperature (Td).
Thermogravimetric Analysis (TGA) Protocol:
-
Sample Preparation: Place a small, accurately weighed sample of the furazan derivative (typically 5-10 mg) onto the TGA balance pan.[27]
-
Instrument Setup: The furnace is programmed to heat the sample at a controlled rate.
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The TGA curve shows the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of decomposition.
Causality Behind Experimental Choices: DSC measures the heat flow associated with thermal transitions, providing a direct measure of the energy released during decomposition. TGA complements this by providing quantitative information about the mass loss during decomposition, helping to understand the decomposition mechanism.[28][29]
Crystal Structure Determination by Single-Crystal X-ray Diffraction
This technique provides the most detailed information about the three-dimensional structure of a molecule in the solid state.[12][13][14][15]
Methodology Overview:
-
Crystal Growth: High-quality single crystals of the furazan derivative are grown, often by slow evaporation of a solvent.[30]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[12]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell. This information allows for the determination of bond lengths, bond angles, and intermolecular interactions.[12][13][14][15]
Causality Behind Experimental Choices: For both pharmaceuticals and energetic materials, the precise knowledge of the crystal structure is crucial. It allows for the rationalization of observed physicochemical properties and provides a basis for structure-property relationship studies.
Data Presentation and Visualization
Tabular Summary of Physicochemical Properties
| Property | Furazan Derivative A | Furazan Derivative B | Furazan Derivative C |
| LogP | 2.5 | 1.8 | 3.2 |
| Aqueous Solubility (µg/mL) | 50 | 150 | 10 |
| Decomposition Temp. (°C) | 250 | 235 | 265 |
| Crystal Density (g/cm³) | 1.85 | 1.79 | 1.91 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Physicochemical Characterization:
Caption: Workflow for the synthesis and physicochemical characterization of novel furazan derivatives.
Nitric Oxide Signaling Pathway for Furoxan Derivatives:
Sources
- 1. Role of nitric oxide signal transduction pathway in regulation of vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irispublishers.com [irispublishers.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. rigaku.com [rigaku.com]
- 14. researchgate.net [researchgate.net]
- 15. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. acdlabs.com [acdlabs.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Aqueous Solubility Assay - Enamine [enamine.net]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. lifechemicals.com [lifechemicals.com]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. who.int [who.int]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Thermal analysis - Wikipedia [en.wikipedia.org]
- 26. qualitest.ae [qualitest.ae]
- 27. torontech.com [torontech.com]
- 28. rcet.org.in [rcet.org.in]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. How To [chem.rochester.edu]
A Comprehensive Technical Guide to the Structural Elucidation of CAS 1185300-17-7: Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride
This guide provides an in-depth, technically-grounded methodology for the complete structural elucidation of the compound identified by CAS number 1185300-17-7. As a hydrochloride salt of a substituted furazan, this small molecule presents a unique combination of structural features—a heteroaromatic ring, a secondary amine, and multiple methyl groups—that require a multi-technique analytical approach for unambiguous characterization. This document is intended for researchers, analytical scientists, and professionals in drug development who require a robust framework for confirming the identity, purity, and structure of novel chemical entities.
The narrative that follows is not a rigid protocol but a logical, causality-driven workflow. It explains not just what to do, but why specific analytical choices are made, ensuring that the experimental design is self-validating at each stage. Every major analytical claim is supported by established principles and references to authoritative sources.
Initial Assessment and Molecular Formula Determination via Mass Spectrometry
The foundational step in any structural elucidation is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that is critical for distinguishing between isobaric compounds.
Chemical Identity:
-
CAS Number: 1185300-17-7
-
Systematic Name: Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride[1]
-
Molecular Formula: C₅H₁₀ClN₃O[1]
-
Molecular Weight: 163.61 g/mol [1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture with 0.1% formic acid. The acidic mobile phase ensures the amine is protonated.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule of the free base, [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the isolated precursor ion to induce fragmentation and gather structural information.
Expected Data & Interpretation
The primary goal is to observe the ion corresponding to the free base (C₅H₉N₃O). The chloride ion is not typically observed in ESI+ mode.
| Parameter | Expected Value | Justification |
| Free Base Formula | C₅H₉N₃O | The amine hydrochloride dissociates in solution. |
| Calculated Monoisotopic Mass | 127.0746 u | For the neutral free base. |
| Expected [M+H]⁺ Ion (ESI+) | 128.0818 u | Calculated for [C₅H₁₀N₃O]⁺. |
| Elemental Composition Confirmation | C: 47.23%, H: 7.14%, N: 33.05%, O: 12.58% | The measured mass from HRMS should confirm this composition within 5 ppm error.[2] |
Tandem Mass Spectrometry (MS/MS) Insights: Fragmentation analysis provides connectivity information. The major expected fragmentation pathways for the [M+H]⁺ ion at m/z 128.08 would involve the cleavage of the weakest bonds.
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Significance |
| ~98 | Loss of CH₂NHCH₃ (N-methylmethanamine) | Suggests the presence of the side chain and a stable furazan ring fragment. |
| ~83 | Loss of CH₃ (Radical loss) from furazan ring | Confirms the methyl substitution on the furazan ring. |
| ~70 | Cleavage between CH₂ and the furazan ring | Provides evidence for the methylene bridge connecting the amine and the ring. |
Functional Group Identification with FTIR Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive method to confirm the presence of key functional groups predicted from the proposed structure.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples, requiring minimal preparation.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Expected Spectral Features
| Wavenumber (cm⁻¹) | Vibration Type | Structural Assignment |
| 3200 - 2700 (broad) | N⁺-H stretch | Characteristic of a secondary amine hydrochloride salt. |
| 2980 - 2850 | C-H stretch | Aliphatic C-H bonds in the methyl and methylene groups. |
| 1650 - 1550 | C=N stretch | Furazan ring stretching vibrations.[3] |
| 1470 - 1430 | C-H bend | Bending vibrations of the CH₂ and CH₃ groups. |
| 1350 - 1300 | N=O stretch | Potential contribution from the furazan ring system. |
| 1200 - 1020 | C-N stretch | Stretching of the carbon-nitrogen bond of the amine. |
The presence of a broad, strong absorption in the high-wavenumber region is a key indicator of the amine salt, while the fingerprint region (below 1600 cm⁻¹) will contain characteristic absorptions for the substituted furazan ring.[3][4][5]
Definitive Structural Assembly via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework.[6][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons like N-H.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.
-
Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)
| Signal Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Justification |
| a | H -N⁺-CH₃ | ~9.5 (broad) | s (broad) | 2H | Amine hydrochloride proton, broad due to exchange and quadrupolar coupling. |
| b | -CH ₂-NH- | ~4.4 | s | 2H | Methylene protons, singlet as there are no adjacent protons. Deshielded by the furazan ring and the protonated nitrogen. |
| c | N-CH ₃ | ~2.7 | s | 3H | N-methyl protons, singlet. Deshielded by the adjacent nitrogen. |
| d | Furazan-CH ₃ | ~2.5 | s | 3H | Methyl group on the heteroaromatic ring. |
Note: In some amine salts, the N-H proton can couple to adjacent protons. However, rapid chemical exchange, even in DMSO, often leads to broad singlets.[8]
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 101 MHz)
| Signal Label | Assignment | Predicted Shift (δ, ppm) | Justification |
| 1 | Furazan C -4 | ~158 | Aromatic carbon in a heteroaromatic ring, adjacent to oxygen and nitrogen. |
| 2 | Furazan C -3 | ~155 | Aromatic carbon in a heteroaromatic ring, adjacent to nitrogen. |
| 3 | -C H₂-NH- | ~40 | Aliphatic carbon deshielded by the furazan ring and the amine nitrogen. |
| 4 | N-C H₃ | ~32 | Aliphatic carbon attached to nitrogen. |
| 5 | Furazan-C H₃ | ~10 | Aliphatic carbon attached to the heteroaromatic ring. |
Confirming Connectivity with 2D NMR
-
HSQC: This experiment will directly link the predicted proton and carbon signals: b ↔ 3, c ↔ 4, and d ↔ 5.
-
HMBC: This is the key experiment for assembling the structure. Expected long-range correlations would include:
-
Protons of the methylene bridge (b) to the furazan carbons (1 and 2) and the N-methyl carbon (4).
-
Protons of the N-methyl group (c) to the methylene carbon (3).
-
Protons of the furazan-methyl group (d) to the furazan carbons (1 and 2).
-
These correlations would provide unequivocal proof of the Methyl-(4-methyl-furazan-3-ylmethyl)-amine backbone.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound.
Experimental Protocol: RP-HPLC
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The acid improves peak shape for the amine.
-
Gradient: A typical gradient might run from 5% B to 95% B over 15 minutes.
-
Detection: UV detection at a wavelength where the furazan ring absorbs (e.g., 210-250 nm).
-
Analysis: The purity is determined by the area percentage of the main peak.
Due to the polar nature of the amine hydrochloride, retention on a standard C18 column may be poor. If this is the case, alternative strategies include:
-
Using a polar-embedded or polar-endcapped C18 column.
-
Employing Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Adding an ion-pairing reagent to the mobile phase, although this is less common with modern columns.[9][10]
Integrated Structural Elucidation Workflow
The synergy between these techniques forms a robust and logical workflow for structural confirmation.
Caption: Integrated workflow for the structural elucidation of a small molecule.
Conclusion
The structural elucidation of CAS 1185300-17-7, this compound, is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the correct elemental composition. FTIR spectroscopy provides rapid confirmation of the key functional groups, particularly the secondary amine hydrochloride. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the definitive, atom-by-atom connectivity map of the molecule, while HPLC confirms its purity. The convergence of data from these orthogonal techniques provides an unassailable confirmation of the chemical structure, meeting the rigorous standards required for research and drug development.
References
-
ResearchGate , Structure elucidation workflow of small molecules. Available at: [Link]
-
Kind, T., & Fiehn, O. (2007) . Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. Available at: [Link]
-
MDPI , Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Available at: [Link]
-
EurekAlert! , New Journal of Pharmaceutical Analysis articles showcase innovative applications of mass spectrometry. Available at: [Link]
-
SIELC Technologies , HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Available at: [Link]
-
ResearchGate , FTIR spectra of furan-based copolyesters. Available at: [Link]
-
ResearchGate , NMR spectroscopic study of 3-nitrofurazans. Available at: [Link]
-
ResearchGate , Comparison of the FTIR spectra of 7 (green line), 9 (red line), and 11.... Available at: [Link]
-
National Center for Biotechnology Information (NCBI) , Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Available at: [Link]
-
MDPI , Synthesis and Structural Analysis of a Nitrobenzofurazan Derivative of Dibenzo-18-Crown-6 Ether. Available at: [Link]
-
The Royal Society of Chemistry , Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available at: [Link]
-
ResearchGate , FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1. Available at: [Link]
-
The Royal Society of Chemistry , Finding Furoxan Rings. Available at: [Link]
-
National Institute of Standards and Technology (NIST) , Furazan, dimethyl-. Available at: [Link]
-
Doc Brown's Chemistry , 1H proton nmr spectrum of methylamine. Available at: [Link]
-
Doc Brown's Chemistry , 13C nmr spectrum of methylamine. Available at: [Link]
-
PubMed , [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. Available at: [Link]
-
Journal of Materials Chemistry A (RSC Publishing) , Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents. Available at: [Link]
-
ResearchGate , Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]
-
PubMed , NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Available at: [Link]
-
ResearchGate , Structure elucidation and complete NMR spectral assignments of new furostanol glycosides from Solanum torvum. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column | SIELC Technologies [sielc.com]
"mechanism of action of furazan-based compounds"
An In-Depth Technical Guide to the Mechanism of Action of Furazan-Based Compounds
Executive Summary
The 1,2,5-oxadiazole (furazan) and its N-oxide counterpart, 1,2,5-oxadiazole-2-oxide (furoxan), represent a pivotal class of heterocyclic compounds in modern medicinal chemistry.[1][2] While furazan derivatives exhibit a broad spectrum of biological activities, it is the furoxan scaffold that has garnered significant attention for its capacity to act as a prodrug, releasing the critical signaling molecule nitric oxide (NO) under physiological conditions.[3][4] This guide provides a comprehensive technical overview of the mechanisms underpinning the bioactivity of furazan-based compounds, with a primary focus on the thiol-dependent bioactivation of furoxans to release NO. We will dissect the non-enzymatic and enzymatic pathways of activation, explore the downstream cGMP-mediated signaling cascade, and detail the key experimental protocols required to investigate these mechanisms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deep, field-proven understanding of this versatile class of therapeutic agents.
Part 1: The Furazan and Furoxan Scaffolds: A Primer
The term "furazan-based compounds" encompasses derivatives of the 1,2,5-oxadiazole ring system.[5] It is critical, however, to distinguish between the furazan and furoxan structures, as their primary mechanisms of action differ significantly.
-
Furazan (1,2,5-oxadiazole): A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Furazan derivatives are generally stable and do not spontaneously release nitric oxide.[6][7] Their biological activities often stem from their roles as pharmacophores or bioisosteres that enhance interactions with specific biological targets.[1][8]
-
Furoxan (1,2,5-oxadiazole-2-oxide): Characterized by an exocyclic N-oxide bond on the furazan ring.[9] This N-oxide is the key to their most prominent biological function: serving as NO donors.[9][10] The presence of this bond renders the furoxan ring susceptible to nucleophilic attack, initiating the NO release cascade.
The therapeutic potential of furoxans is vast, with demonstrated efficacy as vasodilators, anti-platelet agents, anti-tumor agents, and neuroprotective compounds, primarily driven by their ability to generate NO.[3][11][12][13]
Part 2: The Core Mechanism: Thiol-Dependent Bioactivation and Nitric Oxide Release
The release of nitric oxide from furoxans is not a spontaneous process; it is a bioactivation that is critically dependent on the presence of biological thiols, such as L-cysteine and glutathione (GSH).[6][11][12] This thiol-mediated reaction can proceed through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Pathway: Nucleophilic Attack and Ring Cleavage
The foundational mechanism involves the direct nucleophilic attack of a thiolate anion (RS⁻) on an electrophilic carbon or nitrogen atom of the furoxan ring.[14] This initiates a cascade of events leading to the cleavage of the heterocyclic ring and the liberation of NO. While the exact intermediates are transient and subject to ongoing research, a widely accepted putative mechanism is outlined below.[11][14][15]
The reaction is initiated by the attack of the thiolate, which leads to the formation of an unstable intermediate. This intermediate undergoes rearrangement and fragmentation, ultimately releasing nitric oxide and generating a variety of byproducts, including dioxime derivatives and S-nitrosothiols.[15]
Caption: Proposed non-enzymatic pathway for NO release from furoxans.
Enzymatic Pathway: The Role of Glutathione S-Transferases (GSTs)
While the non-enzymatic reaction with free thiols is sufficient for bioactivation, the process can be significantly catalyzed by enzymes, most notably Glutathione S-Transferases (GSTs).[16][17] GSTs are a family of phase II detoxification enzymes that catalyze the conjugation of glutathione to a wide range of electrophilic substrates.[18][19]
In this context, the furoxan ring acts as an electrophilic substrate for GSTs. The enzyme facilitates the conjugation of GSH to the furoxan, which dramatically accelerates the initial ring-opening step and subsequent NO release.[20] This enzymatic catalysis suggests that the rate of NO production from furoxans in vivo may be tissue-specific, depending on the expression levels and isoforms of GSTs present.[16]
Structure-Activity Relationship (SAR): Tuning NO Release
The rate and efficiency of NO release are not uniform across all furoxan derivatives. The electronic properties of the substituents at the 3- and 4-positions of the furoxan ring play a crucial role.[12] Generally, the presence of electron-withdrawing groups enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack by thiols and leading to a faster rate of NO release.[10] This principle allows for the rational design of furoxan-based drugs with tailored NO-releasing profiles, from rapid, high-flux donors to slow, sustained-release compounds.[11]
Part 3: Downstream Signaling and Pharmacological Effects
The nitric oxide liberated from furoxans is a potent signaling molecule that mediates its primary physiological effects through the canonical NO/sGC/cGMP pathway.[13][21]
-
Activation of Soluble Guanylate Cyclase (sGC): Released NO diffuses into target cells, such as vascular smooth muscle cells or platelets, and binds to the ferrous heme cofactor of the enzyme soluble guanylate cyclase (sGC).[12]
-
cGMP Production: This binding event induces a conformational change in sGC, activating its catalytic domain, which then converts guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[13]
-
Physiological Response: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This leads to a reduction in intracellular calcium levels, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.[12][21]
Caption: The sGC-cGMP signaling cascade activated by furoxan-derived NO.
Beyond vasodilation, high concentrations of NO, such as those achievable with certain furoxan derivatives, can induce cytotoxic effects through the generation of reactive nitrogen species (RNS). This leads to nitrosative stress, DNA damage, cell cycle arrest, and apoptosis, a mechanism that is particularly relevant for their application as anti-tumor agents.[3]
Part 4: Key Experimental Protocols for Mechanistic Studies
Validating the mechanism of action of furoxan-based compounds requires a suite of robust and well-controlled experiments. The following protocols represent the core methodologies employed in the field.
Caption: A logical workflow for elucidating the mechanism of action.
Protocol 4.1: Quantification of Nitric Oxide Release (Griess Assay)
The Griess assay is a colorimetric method used to indirectly measure NO release by quantifying its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[3][22]
-
Objective: To determine if a furoxan compound releases NO in a thiol-dependent manner.
-
Methodology:
-
Reaction Setup: Prepare a solution of the furoxan compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Create parallel setups with and without a thiol source (e.g., 5 mM L-cysteine or GSH). A negative control (vehicle only) and a positive control (e.g., sodium nitroprusside) should be included.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 2 hours).
-
Nitrate Reduction (Optional but Recommended): If quantifying total NO, add nitrate reductase to the samples to convert nitrate to nitrite.
-
Griess Reagent Addition: Add Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample. This reagent reacts with nitrite to form a magenta-colored azo compound.
-
Quantification: Measure the absorbance of the samples at ~540 nm using a spectrophotometer. Calculate the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
-
Causality and Validation: A significant increase in absorbance only in the samples containing both the furoxan and the thiol source validates a thiol-dependent NO release mechanism.[12] The absence of a signal in the furoxan-only sample confirms that the release is not due to spontaneous decomposition.
Protocol 4.2: Assessment of Vasodilatory Activity (Aortic Ring Assay)
This ex vivo assay directly measures the physiological effect of NO release on vascular tissue.[12][21]
-
Objective: To evaluate the vasorelaxant potency of a furoxan compound.
-
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., a rabbit or rat) and cut it into rings of 2-3 mm. The endothelium may be mechanically removed in some rings to test for endothelium-independent effects.
-
Organ Bath Setup: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Connect the rings to an isometric force transducer to record changes in tension.
-
Pre-contraction: After an equilibration period, contract the rings with a vasoconstrictor agent like noradrenaline or phenylephrine to achieve a stable submaximal contraction.[12]
-
Cumulative Concentration-Response Curve: Add the furoxan compound to the bath in a cumulative, log-incremental manner. Record the relaxation of the aortic ring at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot it against the log concentration of the compound. Calculate the IC₅₀ (the concentration causing 50% relaxation).
-
-
Causality and Validation: To confirm the involvement of the NO/sGC pathway, the experiment can be repeated in the presence of an sGC inhibitor (e.g., ODQ) or an NO scavenger (e.g., oxyhemoglobin).[10][13] A significant rightward shift in the concentration-response curve or abolition of the relaxant effect in the presence of these inhibitors provides strong evidence for an NO-mediated mechanism.[10]
Part 5: Data Synthesis and Structure-Activity Relationships
The following table summarizes representative data for furoxan derivatives, illustrating the correlation between their chemical structure, NO-releasing capacity, and biological activity.
| Compound ID | Key Structural Feature | NO Release (Relative) | Vasodilator Potency (IC₅₀) | Anti-proliferative Activity (IC₅₀) | Reference(s) |
| CHF 2363 | 3-phenylsulphonyl | High | Potent (comparable to GTN) | N/A | [13][21] |
| Compound 9h | Oridonin Hybrid | High | N/A | 0.86 µM (Bel-7402 cells) | [3][22] |
| Phenyl-cyano isomers | 3- or 4-cyano | Very High | 3-10 fold > GTN | Potent (sub-micromolar) | [12] |
| Furazan Analogue | No N-oxide | None | Inactive | Inactive | [6][7] |
Data are compiled for illustrative purposes. N/A indicates data not available in the cited sources.
The data consistently show that furoxans with potent electron-withdrawing substituents (e.g., sulfonyl, cyano) exhibit higher NO-releasing capacity and, consequently, greater biological potency.[10][12] Conversely, the corresponding furazan analogues, which lack the N-oxide moiety, are inactive as NO donors and do not exhibit the associated pharmacological effects, reinforcing the central role of the furoxan structure in this mechanism.[6]
Conclusion and Future Directions
The primary mechanism of action for the therapeutically relevant furoxan class of compounds is their bioactivation by thiols to release nitric oxide. This process can occur via both non-enzymatic and GST-catalyzed pathways, leading to the activation of the sGC-cGMP signaling cascade. This cascade is responsible for key pharmacological effects, including vasodilation and anti-platelet activity. The versatility of the furoxan scaffold allows for fine-tuning of the NO release profile through synthetic modification, making it a highly attractive platform for drug development.
Future research should focus on further elucidating the specific roles of different GST isoforms in furoxan bioactivation to better predict tissue selectivity and potential drug-drug interactions. Additionally, a more comprehensive characterization of the byproducts and adducts formed during ring cleavage is warranted, as these may contribute to the overall pharmacological profile or potential off-target effects through NO-independent mechanisms.[10][15]
References
-
Li, D., Wang, L., Cai, H., Zhang, Y., & Xu, J. (2012). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 17(6), 7556-7568. [Link]
-
Gasco, A., Fruttero, R., & Sorba, G. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981. [Link]
-
Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786–1815. [Link]
-
Schiefer, I. T., VandeVrede, L., Fa, M., Arancio, O., & Thatcher, G. R. J. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 3(10), 799–809. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). [Link]
-
Ferioli, R., Folco, G. C., Ferretti, C., Gasco, A. M., Medana, C., Fruttero, R., ... & Gasco, A. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 114(4), 816–820. [Link]
-
Pharmacological activity of furan derivatives. (2024). IAR J Med Sci, 5(6), 1-5. [Link]
-
Calvino, R., & Fundarò, A. (1977). [Synthesis and preliminary pharmacological characteristics of various derivatives of 1,2,5-oxadiazole (furazan)]. Il Farmaco; edizione scientifica, 32(11), 789–793. [Link]
-
Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Feelisch, M., Schönafinger, K., & Noack, E. (1992). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochemical pharmacology, 44(6), 1149-1157. [Link]
-
Request PDF. (n.d.). Furazans in Medicinal Chemistry. ResearchGate. [Link]
-
Hayashi, Y., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(10), 2114–2126. [Link]
-
Li, D., Wang, L., Cai, H., Zhang, Y., & Xu, J. (2012). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules (Basel, Switzerland), 17(6), 7556–7568. [Link]
-
Rolando, B., Lazzarato, L., Gazzano, E., … & Fruttero, R. (2017). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 18(12), 2736. [Link]
-
Illg, T., Fiek, A., Burkhard, J., ... & Lanzer, M. (2020). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 25(17), 3959. [Link]
-
Mancini, R. S., Barden, C. J., Weaver, D. F., & Reed, M. A. (2021). Furazans in Medicinal Chemistry. Journal of medicinal chemistry, 64(4), 1786–1815. [Link]
-
Ferioli, R., Folco, G., & Rossoni, G. (1994). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British journal of pharmacology, 112(4), 1221–1226. [Link]
-
Gasco, A., Fruttero, R., & Sorba, G. (2003). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry. [Link]
-
Rolando, B., Lazzarato, L., Gazzano, E., ... & Fruttero, R. (2017). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 18(12), 2736. [Link]
-
Lazzarato, L., Biondi, S., ... & Gasco, A. (2007). Nitric Oxide Donor beta2-agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. Journal of medicinal chemistry, 50(22), 5484–5491. [Link]
-
Ferioli, R., Folco, G., & Rossoni, G. (1994). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British journal of pharmacology, 112(4), 1221–1226. [Link]
-
ResearchGate. (n.d.). Mechanism of NO release from furoxans. [Link]
-
Takahashi, D., Murata, H., & Takamaru, H. (2017). Nitric oxide-releasing polymeric furoxan conjugates. Polymer Chemistry, 8(3), 508–516. [Link]
-
Fernandes, C., Remião, F., & Trousil, S. (2023). Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. International Journal of Molecular Sciences, 24(13), 10892. [Link]
-
Tew, K. D., & Townsend, D. M. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. Antioxidants, 12(4), 946. [Link]
-
Alnasser, S. M. (2023). The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors. Genes & Diseases, 12, 101482. [Link]
-
Zhang, X. (2004). Practical methods for detection of nitric oxide. Frontiers in bioscience : a journal and virtual library, 9, 594–600. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Nitric Oxide Releasing Furoxan Hybrids from Biologically Active Bicyclic Amine and their Antioxidant Activity. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free radical biology & medicine, 43(5), 645–657. [Link]
-
Awasthi, S., Sharma, R., & Yadav, S. (2005). Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling. Antioxidants & Redox Signaling, 7(5-6), 634-642. [Link]
-
Sinha, B. K. (1983). Enzymatic activation of hydrazine derivatives. A spin-trapping study. The Journal of biological chemistry, 258(2), 796–801. [Link]
-
LoPachin, R. M., & DeCaprio, A. P. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9226. [Link]
-
Regoli, F., & Giuliani, M. E. (2021). Enzymatic and Non-Enzymatic Molecules with Antioxidant Function. Antioxidants, 10(4), 587. [Link]
-
Hakiman, M., & Maziah, M. (2009). Non enzymatic and enzymatic antioxidant activities in aqueous extract of different Ficus deltoidea accessions. Journal of Medicinal Plants Research, 3(3), 120-131. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. scispace.com [scispace.com]
- 7. Nitric oxide donor beta2-agonists: furoxan derivatives containing the fenoterol moiety and related furazans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological activity of furan derivatives [wisdomlib.org]
- 9. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 10. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]
- 18. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and biological evaluation of novel furozan-based nitric oxide-releasing derivatives of oridonin as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Furazan Derivatives: A Strategic Approach for Drug Discovery
An In-Depth Technical Guide:
Abstract
This guide provides a comprehensive framework for the preliminary biological screening of novel furazan (1,2,5-oxadiazole) derivatives, tailored for researchers and scientists in drug development. Furazan-containing molecules represent a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities.[1] This document moves beyond a simple listing of protocols to offer a strategic, tiered approach to screening. It emphasizes the causal logic behind experimental design, from initial high-throughput cytotoxicity and antimicrobial assays to preliminary in vivo toxicity evaluations. Detailed, self-validating protocols for key assays are provided, alongside guidance on data interpretation, hit prioritization, and the initial formulation of Structure-Activity Relationships (SAR). The objective is to equip research teams with the scientific rationale and practical methodologies required to efficiently identify and advance promising furazan derivatives from a synthesized library to preclinical candidates.
The Furazan Scaffold in Medicinal Chemistry
Chemical Properties and Therapeutic Significance
Furazan, a five-membered heterocyclic aromatic compound containing one oxygen and two nitrogen atoms, serves as a vital building block in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold." The incorporation of the furazan ring into larger molecules can enhance metabolic stability, improve pharmacokinetic profiles, and modulate biological activity.[1]
Core Mechanism and Rationale for Screening
A key feature of many biologically active furazan and furoxan (1,2,5-oxadiazole 2-N-oxide) derivatives is their capacity to act as nitric oxide (NO) donors.[3] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. By releasing NO under specific physiological conditions, furazan derivatives can exert potent therapeutic effects. Beyond NO donation, these compounds have been investigated for a range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiplasmodial effects, making a broad preliminary screening essential to uncover their full therapeutic potential.[4][5][6]
Designing a Strategic Screening Cascade
A tiered, hierarchical approach is the most efficient method for screening a new library of furazan derivatives. This strategy, outlined below, allows for the rapid elimination of inactive or overly toxic compounds while focusing resources on the most promising candidates.
Diagram: Tiered Screening Cascade for Furazan Derivatives
Caption: A tiered workflow for the efficient screening of furazan derivatives.
The causality behind this tiered approach is resource management. Tier 1 uses cost-effective, high-throughput assays to cast a wide net.[7] Tier 2 validates these initial "hits" with more precise, mechanistically distinct assays to eliminate false positives.[8] Only the most robust and promising candidates, which have passed two distinct in vitro hurdles, are advanced to the more resource-intensive Tier 3 in vivo studies.[9]
Core In Vitro Screening Protocols
The foundation of any preliminary screen lies in robust, reproducible in vitro assays. These tests provide the first critical data on a compound's biological activity and therapeutic window.[10]
General Cytotoxicity Assessment
The initial goal is to assess a compound's toxicity against both cancerous and non-cancerous cell lines.[11] This dual assessment is crucial for calculating a Selectivity Index (SI) , which is a primary indicator of a compound's potential as a cancer therapeutic. A high SI value (IC50 in normal cells / IC50 in cancer cells) suggests the compound is preferentially toxic to cancer cells.[12]
Protocol 3.1.1: MTT Assay for Cell Viability
This colorimetric assay is a gold standard for high-throughput cytotoxicity screening due to its simplicity and reliability.[11][12] It measures the metabolic activity of cells, where viable cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT to a purple formazan product.[12]
-
Step 1: Cell Seeding: Plate both cancer cells (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Step 2: Compound Treatment: Prepare serial dilutions of the furazan derivatives in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the old medium with the compound-containing medium. Include "vehicle only" (negative control) and "no cells" (blank) wells.
-
Step 3: Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
Step 4: MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Step 5: Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Step 6: Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3.1.2: LDH Assay for Membrane Integrity
As an orthogonal validation method, the Lactate Dehydrogenase (LDH) release assay measures cytotoxicity by quantifying the loss of plasma membrane integrity.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.
-
Step 1 & 2: Follow the same cell seeding and treatment protocol as the MTT assay. It is often beneficial to run this assay in parallel with the MTT assay using replicate plates.
-
Step 3: Incubation: Incubate for the desired time period (e.g., 48 hours).
-
Step 4: Sample Collection: Carefully collect an aliquot of the cell culture supernatant from each well.
-
Step 5: LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reagent mixture (which typically includes lactate, NAD+, and diaphorase).
-
Step 6: Data Acquisition: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength (usually 490 nm).
-
Data Analysis: Use a positive control (cells lysed with a detergent) to determine maximum LDH release. Calculate the percentage of cytotoxicity relative to this maximum and determine the IC50 value.
Data Presentation: Illustrative Cytotoxicity Data
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) [MTT Assay] | IC50 (µM) [LDH Assay] | Selectivity Index (SI)* |
| Human Breast Cancer (MCF-7) | Furazan-A | 48 | 8.4 | 10.2 | 11.9 |
| Human Cervical Cancer (HeLa) | Furazan-A | 48 | 12.1 | 15.5 | 8.3 |
| Normal Kidney Cells (HEK293) | Furazan-A | 48 | >100 | >100 | - |
*SI calculated using the MTT assay data against MCF-7 cells.
Antimicrobial Activity Assessment
The goal is to determine if the furazan derivatives can inhibit the growth of or kill pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) is the primary quantitative endpoint.[13]
Protocol 3.2.1: Broth Microdilution for MIC Determination
This is a quantitative method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
-
Step 1: Compound Preparation: Prepare serial two-fold dilutions of the furazan derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Step 2: Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Step 3: Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Step 4: Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). For confirmation, a viability indicator like resazurin can be added.[13]
Preliminary In Vivo Toxicity Assessment
After a compound has demonstrated promising and selective in vitro activity, a preliminary in vivo study is necessary to assess its safety profile in a whole organism.[9]
Rationale and Ethical Considerations
In vivo studies provide crucial information on a compound's bioavailability, metabolism, and potential for organ-specific toxicity that cannot be obtained from in vitro models.[14] All animal studies must be conducted in accordance with ethical guidelines (e.g., ARRIVE) and approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 4.2.1: Acute Oral Toxicity Study (OECD 423 Guideline)
This method allows for the estimation of a compound's acute toxicity and the identification of the dose range for subsequent studies.[15] It is a stepwise procedure using a minimal number of animals.
-
Step 1: Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).
-
Step 2: Dosing: Administer a single oral dose of the furazan derivative at a defined starting level (e.g., 300 mg/kg). The compound is typically dissolved or suspended in an inert vehicle.
-
Step 3: Observation: Observe the animals closely for the first several hours post-dosing and then daily for a total of 14 days.[14] Record any signs of toxicity, such as changes in behavior, weight loss, or mortality.
-
Step 4: Pathological Examination: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any visible organ abnormalities.
-
Step 5: Dose Adjustment: The results from the initial dose group determine the dose for the next group. If mortality is observed, the dose is lowered. If no toxicity is seen, the dose can be escalated (e.g., to 1000 or 2000 mg/kg) in a new cohort of animals.[15]
Data Analysis and Hit Prioritization
The final step in the preliminary screen is to integrate all collected data to select the best candidates for further development.
Diagram: Hit Prioritization Funnel
Caption: Decision funnel for prioritizing furazan derivative hits.
A "hit" compound worth advancing should ideally possess:
-
High Potency: Low micromolar or nanomolar IC50 or MIC values.
-
High Selectivity: A significant difference in toxicity between target (e.g., cancer cells, bacteria) and non-target (e.g., normal human cells) systems.
-
Favorable In Vivo Profile: Low toxicity in acute animal studies.
-
Emerging SAR: The activity should be consistent with other structurally similar compounds in the library, providing a rational basis for future chemical optimization.[16]
Conclusion
The preliminary biological screening of furazan derivatives is a critical, multi-step process that requires a blend of high-throughput in vitro assays and targeted in vivo validation. By employing a strategic, tiered cascade, researchers can efficiently navigate a large chemical library to identify compounds with genuine therapeutic potential. The protocols and decision-making frameworks outlined in this guide provide a robust foundation for these efforts, ultimately accelerating the journey from chemical synthesis to drug discovery.
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
- NIH National Library of Medicine. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- NIH National Library of Medicine. (n.d.). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides.
- ACS Publications. (2021). Furazans in Medicinal Chemistry.
- ResearchGate. (2021). Synthesis and cytotoxic activity of new annulated furazan derivatives.
- PubMed. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- PubMed. (2016). Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- NIH National Library of Medicine. (n.d.). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
- ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies.
- ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development.
- Google Patents. (n.d.). Methods of screening for antimicrobial compounds.
- Wikipedia. (n.d.). Furazan.
- PubMed. (n.d.). Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account.
- PubMed. (2021). Furazans in Medicinal Chemistry.
- ResearchGate. (n.d.). Primary screening for antibacterial activity of synthetic compounds....
- NIH National Library of Medicine. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
- International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
- InterBioTox. (n.d.). In vivo Toxicology.
- ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds.
- NIH National Library of Medicine. (n.d.). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives.
Sources
- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furazan - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo Toxicology | InterBioTox [interbiotox.com]
- 10. mdpi.com [mdpi.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Studies of Methyl-Furazan Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the solubility and stability of methyl-furazan compounds. By integrating established analytical protocols with the underlying chemical principles of the furazan heterocycle, this document serves as a practical resource for characterizing these molecules, which are of significant interest in both medicinal chemistry and energetic materials science.
Introduction: The Furazan Moiety - A Heterocycle of Interest
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] Its derivatives are integral to various fields of chemical science. In medicinal chemistry, the furazan ring is explored for its ability to modulate the physicochemical properties and biological activity of drug candidates.[2] The electron-deficient nature of the oxadiazole ring can enhance metabolic stability and allow for a range of chemical functionalizations.[3]
Conversely, in the field of energetic materials, the high nitrogen content and positive enthalpy of formation of the furazan ring contribute to its use as a foundational block for high-energy-density materials.[3] The stability, density, and energetic performance of these compounds are critical parameters, making a thorough understanding of their behavior under various conditions paramount.
This guide will focus on methyl-substituted furazan compounds, providing the scientific rationale and detailed methodologies for assessing two critical developability parameters: solubility and stability.
Foundational Principles: Understanding Solubility and Stability
Solubility: The Gateway to Bioavailability and Formulation
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical determinant of a compound's utility. In drug development, aqueous solubility directly impacts absorption and bioavailability.[4] For other applications, solubility in various organic solvents is essential for purification, formulation, and processing.
Two key types of solubility are assessed during compound characterization:
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a high-concentration organic solvent stock (typically DMSO) and then diluted into an aqueous buffer.[4][5] It is a high-throughput screening method used in early discovery to quickly flag compounds with potential solubility issues.[4]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[5] This measurement is more time-consuming but provides the definitive solubility value crucial for late-stage development and formulation.[6]
Stability: Ensuring Integrity and Safety
The chemical stability of a molecule dictates its shelf-life, safe handling procedures, and degradation pathways. For pharmaceuticals, stability is a key quality attribute regulated by international guidelines, such as those from the International Council for Harmonisation (ICH). Forced degradation studies are intentionally performed to produce degradation products and validate the stability-indicating power of analytical methods.[7][8][9]
The primary modes of degradation investigated are:
-
Thermal Stability: Assesses the compound's susceptibility to decomposition at elevated temperatures.
-
Hydrolytic Stability: Evaluates the compound's reactivity with water across a range of pH values (acidic, neutral, and basic).
-
Photolytic Stability: Determines the compound's degradation when exposed to light.
Experimental Protocols for Solubility Assessment
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of methyl-furazan compounds.
Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's tendency to precipitate when introduced into an aqueous environment from a DMSO stock solution.
Rationale: Early-stage drug discovery involves screening large numbers of compounds. The kinetic solubility assay is designed for high-throughput formats and uses minimal amounts of the compound to identify potential liabilities early in the development process.[4][10]
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Assay.
Step-by-Step Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the methyl-furazan compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96-well microplate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add a phosphate-buffered saline (PBS) solution at pH 7.4, ensuring the final DMSO concentration is low (typically ≤1%).
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[10]
-
Detection: Determine the concentration at which precipitation occurs. This can be done by:
-
Nephelometry: Measuring the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: Measuring the absorbance at a specific wavelength.
-
HPLC-UV/LC-MS: Filtering the samples to remove precipitate and quantifying the amount of compound remaining in the solution.[10]
-
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a solid form of the compound.
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. By allowing the solid compound to reach equilibrium with the solvent over an extended period, it provides a more accurate measure of true solubility, which is critical for formulation development and biopharmaceutical classification.[6]
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Assay.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid methyl-furazan compound to a glass vial.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, PBS pH 7.4, or an organic solvent) to the vial.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to allow the system to reach equilibrium.[5]
-
Sample Collection and Preparation: After incubation, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved methyl-furazan compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Data Presentation:
| Compound | Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 3-Methyl-1,2,5-oxadiazole | Water | 25 | Hypothetical Data | Hypothetical Data |
| 3,4-Dimethyl-1,2,5-oxadiazole | Water | 25 | Hypothetical Data | Hypothetical Data |
| 3-Methyl-1,2,5-oxadiazole | PBS (pH 7.4) | 37 | Hypothetical Data | Hypothetical Data |
| 3,4-Dimethyl-1,2,5-oxadiazole | PBS (pH 7.4) | 37 | Hypothetical Data | Hypothetical Data |
| 3-Methyl-1,2,5-oxadiazole | Ethanol | 25 | Hypothetical Data | Hypothetical Data |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of methyl-furazan compounds and to develop stability-indicating analytical methods.
Thermal Stability Analysis
Rationale: Thermal stability is crucial for determining safe handling, storage, and processing conditions, especially for compounds with energetic potential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used. TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[2][11]
Experimental Workflow:
Caption: Workflow for Thermal Stability Analysis using TGA/DSC.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the methyl-furazan compound into a TGA/DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere. The temperature range will depend on the expected stability of the compound.
-
Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
Data Analysis:
-
From the TGA thermogram, determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
From the DSC thermogram, identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Data Presentation:
| Compound | Melting Point (°C) | Onset of Decomposition (°C) |
| 3-Methyl-1,2,5-oxadiazole | Hypothetical Data | Hypothetical Data |
| 3,4-Dimethyl-1,2,5-oxadiazole | Hypothetical Data | Hypothetical Data |
Hydrolytic Stability Study
Rationale: Hydrolytic degradation can be a significant pathway for many pharmaceuticals. The furazan ring, while aromatic, can be susceptible to ring-opening under certain conditions.[12] This study evaluates the compound's stability in aqueous solutions at different pH values, simulating conditions in the gastrointestinal tract and providing insights into potential degradation pathways.
Step-by-Step Protocol:
-
Preparation of Solutions: Prepare solutions of the methyl-furazan compound (e.g., at 1 mg/mL) in three different aqueous media:
-
0.1 N Hydrochloric Acid (HCl) for acidic conditions.
-
Purified Water for neutral conditions.
-
0.1 N Sodium Hydroxide (NaOH) for basic conditions.
-
-
Incubation: Store the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Neutralize the acidic and basic samples, if necessary. Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
-
Degradation Pathway Analysis: If significant degradation is observed, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products. The furazan ring may undergo cleavage, potentially leading to the formation of nitriles and nitrile oxides.[12]
Photostability Study
Rationale: Exposure to light can induce photochemical degradation. The ICH Q1B guideline provides a standardized approach to photostability testing, ensuring that the light sensitivity of a compound is systematically evaluated.[8][13][14]
Step-by-Step Protocol:
-
Sample Preparation: Expose the solid methyl-furazan compound, as well as a solution of the compound in a suitable solvent, to a light source that meets ICH Q1B requirements. The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.[1]
-
Control Samples: Prepare parallel samples protected from light (e.g., wrapped in aluminum foil) to serve as dark controls. These controls are kept at the same temperature to distinguish between thermal and photolytic degradation.[13]
-
Exposure: Place the samples in a photostability chamber and expose them for the required duration.
-
Analysis: After exposure, analyze the light-exposed samples and the dark controls using a validated stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.
Development of a Stability-Indicating Analytical Method
A crucial component of stability studies is the use of a validated stability-indicating analytical method. This is typically an HPLC method that can separate the parent compound from all potential degradation products, process impurities, and other components in the sample matrix.[15][16][17][18]
Key Validation Parameters (as per ICH Q2(R1)):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that the peaks for the parent compound and degradation products are well-resolved.[16]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of chemical and pharmaceutical development. For methyl-furazan compounds, a class of molecules with diverse and important applications, this characterization is essential for ensuring their safe and effective use. By employing the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can generate the robust data necessary to advance their promising compounds through the development pipeline. The combination of kinetic and thermodynamic solubility assays, coupled with forced degradation studies under thermal, hydrolytic, and photolytic stress, provides a comprehensive profile of a molecule's physicochemical properties, enabling informed decisions in formulation, manufacturing, and regulatory submissions.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
ResearchGate. (2025). Furazan ring opening upon treatment of benzofurazan with ethanolamine to yield quinoxalines. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Finding Furoxan Rings. Retrieved from [Link]
-
The University of Melbourne. (n.d.). TGA-DSC. Retrieved from [Link]
-
PubMed. (n.d.). [Formations and reactions of aromatic furazan compounds]. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent progress in synthesis and application of furoxan. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The behaviour of the furazan-N-methanide analogue of the furoxan system. Ring expansion: new routes to 6H-1,2,5-oxadiazines. A combined experimental and theoretical study. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
PubMed. (2003). ICH guideline for photostability testing: aspects and directions for use. Retrieved from [Link]
-
Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Does DSC Complement Thermogravimetric Analysis (TGA)?. Retrieved from [Link]
-
SlideShare. (n.d.). DSC & TGA Thermal Analysis.pptx. Retrieved from [Link]
-
Red Thermo. (n.d.). Simultaneous TGA-DSC Analysis with TGA Crucibles. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
ResearchGate. (2013). THE CHEMISTRY OF 1,3,4-OXADIAZOLE DERIVATIVES. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Development and validation of stability indicating HPLC method for quantification of tinidazole. Retrieved from [Link]
-
IJRPR. (2020). Stability Indicating Analytic Method Devlompent & Validation of Hplc. Retrieved from [Link]
-
Hindawi. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. DSC & TGA Thermal Analysis.pptx [slideshare.net]
- 3. Simultaneous TGA-DSC Analysis with TGA Crucibles [redthermo.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enamine.net [enamine.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 15. ijpsm.com [ijpsm.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
The Furazan Ring: A Comprehensive Technical Guide to its Chemical Reactivity for Researchers and Drug Development Professionals
Abstract
The 1,2,5-oxadiazole, commonly known as the furazan ring, is a five-membered aromatic heterocycle that has garnered significant attention in both medicinal chemistry and the development of energetic materials. Its unique electronic structure, characterized by two adjacent nitrogen atoms and an oxygen atom, imparts a distinct profile of chemical reactivity. This in-depth technical guide provides a comprehensive exploration of the furazan ring's chemical behavior, offering researchers, scientists, and drug development professionals a detailed understanding of its synthesis, functionalization, and transformation. We will delve into the nuances of electrophilic and nucleophilic substitution, cycloaddition reactions, ring-opening transformations, and the influence of substituents on the ring's reactivity, all supported by mechanistic insights and established experimental protocols.
The Unique Electronic Landscape of the Furazan Ring
The furazan ring is an electron-deficient aromatic system. The high electronegativity of the oxygen and two nitrogen atoms results in a significant polarization of the ring, rendering the carbon atoms electrophilic. This inherent electronic character is a cornerstone of its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic aromatic substitution. The aromaticity of the furazan ring contributes to its stability, which is a key factor in its incorporation into a wide range of molecular scaffolds.[1][2]
Synthesis of the Furazan Core: Building the Foundation
The construction of the furazan ring is most commonly achieved through the cyclization of 1,2-dioximes. This foundational reaction provides a versatile entry point to a wide array of substituted furazans.
Classical Synthesis from 1,2-Dioximes
The dehydration of 1,2-dioximes (glyoximes) is the most prevalent method for synthesizing the furazan ring. This reaction is typically carried out under thermal conditions, often in the presence of a dehydrating agent.[3]
Experimental Protocol: Synthesis of 3,4-Dimethylfurazan
-
Reactants: Dimethylglyoxime, Succinic Anhydride.
-
Procedure:
-
A mixture of dimethylglyoxime and succinic anhydride is heated to 150 °C.
-
The 3,4-dimethylfurazan product, which is volatile at this temperature, distills from the reaction mixture and is collected.
-
-
Causality: The use of a dehydrating agent like succinic anhydride facilitates the removal of water, driving the equilibrium towards the formation of the furazan ring. The distillation of the product as it forms is a key strategy to prevent side reactions and decomposition at elevated temperatures.[3]
Synthesis of Key Precursors: 3,4-Diaminofurazan (DAF)
3,4-Diaminofurazan (DAF) is a crucial intermediate in the synthesis of many energetic materials and some biologically active compounds. Its synthesis from diaminoglyoxime (DAG) is a well-established process.[4][5]
Experimental Protocol: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG) [6][7]
-
Reactants: Diaminoglyoxime (DAG), Potassium Hydroxide (KOH), Ethylene Glycol.
-
Procedure:
-
Heat ethylene glycol to 120 °C in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Add diaminoglyoxime (50 g, 0.42 mol) and then potassium hydroxide (24 g, 0.42 mol) to the hot ethylene glycol.
-
Increase the temperature to 170 °C and maintain for one hour.
-
Cool the clear solution to room temperature.
-
Pour the reaction mixture into a mixture of ice (500 g) and water (100 ml).
-
Shake the mixture for five minutes to induce crystallization of diaminofurazan.
-
Collect the solid product by filtration, wash with cold water, and air-dry.
-
-
Causality: The strong base (KOH) catalyzes the dehydration and cyclization of diaminoglyoxime. Ethylene glycol serves as a high-boiling solvent, allowing the reaction to be conducted at the required high temperature at atmospheric pressure. The precipitation of the product upon pouring into ice-water facilitates its isolation.[7]
Caption: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG).
Reactivity Towards Nucleophiles: A Dominant Feature
The electron-deficient nature of the furazan ring makes it highly susceptible to nucleophilic attack. This is particularly true when the ring is substituted with electron-withdrawing groups, such as a nitro group.
Nucleophilic Aromatic Substitution (SNAr)
Nitro-substituted furazans readily undergo nucleophilic aromatic substitution, where the nitro group acts as an excellent leaving group. This reactivity is a cornerstone for the synthesis of a wide variety of functionalized furazans.
Reaction of Nitrofurazans with Ammonia and Amines:
The nitro group on a furazan ring can be displaced by ammonia and other amines to yield the corresponding amino-substituted furazans. The nitro group can also act as an activating group, facilitating the displacement of a second substituent on the ring.[8]
Caption: Nucleophilic aromatic substitution on a nitro-substituted furazan ring.
Electrophilic Substitution: A Challenging Transformation
Due to the electron-deficient character of the furazan ring, electrophilic aromatic substitution is generally difficult. The pyridine-like nitrogen atoms and the electronegative oxygen atom deactivate the ring towards attack by electrophiles.[9] While direct electrophilic substitution on the unsubstituted furazan ring is not commonly reported, functionalization of pre-existing substituents is a more viable strategy.
Cycloaddition Reactions: Exploring the Diene and Dienophile Character
The participation of the furazan ring in cycloaddition reactions is an area of ongoing investigation. While furan readily acts as a diene in Diels-Alder reactions, the aromaticity and electronic nature of the furazan ring make its participation in such reactions less favorable.[3][5][6][10][11][12][13][14]
However, fused furazan systems and furazan derivatives with specific substituents may exhibit reactivity in cycloaddition reactions. For instance, thieno[3,4-c][3][6][9]oxadiazole has been shown to undergo cycloaddition reactions with acetylenes.[15] Additionally, 1,3-dipolar cycloaddition reactions are a key method for the synthesis of some oxadiazole isomers and can be relevant to furazan chemistry.[16][17]
Ring-Opening Reactions: Access to Acyclic Structures
Under certain conditions, the furazan ring can undergo ring-opening reactions, providing access to acyclic nitrogen- and oxygen-containing compounds. These reactions often require specific reagents or energetic conditions.
Reductive Ring Opening
The reduction of the furazan ring can lead to ring cleavage. For example, catalytic hydrogenation of the furan ring can lead to C-O bond hydrogenolysis.[18] While specific protocols for the complete reduction of the furazan ring are not abundant in the literature, it is an area of interest for the generation of novel linear molecules.
Base-Induced Ring Opening
In some cases, strong bases can induce the ring opening of furazan derivatives. The specific products formed depend on the substituents present on the furazan ring and the reaction conditions.
Oxidation and Reduction of the Furazan System
Oxidation to Furoxan
While the furazan ring itself is relatively stable to oxidation, it is important to note that furoxans (1,2,5-oxadiazole-N-oxides) are the N-oxide analogues of furazans. The direct oxidation of a furazan to a furoxan is not a common transformation; rather, furoxans are typically synthesized through independent routes, such as the oxidative cyclization of vic-dioximes.[1][19][20]
Reduction of Furoxan to Furazan
The reduction of a furoxan to the corresponding furazan is a more common and synthetically useful transformation. This deoxygenation can be achieved using various reducing agents.
Thermolysis and Photolysis: Reactivity under Energetic Conditions
The thermal and photochemical behavior of furazan derivatives is of particular importance in the context of energetic materials.
Thermolysis
Many energetic materials based on the furazan ring decompose upon heating, releasing gaseous products such as N₂, CO₂, and NOx. The decomposition pathways are often complex and can involve initial ring cleavage. The thermolysis of 3,4-disubstituted furazans can lead to the cleavage of the O-N and C-C bonds, generating nitriles and nitrile oxides.[21]
Photolysis
The photochemical reactivity of furazan derivatives can lead to various rearrangements and fragmentations. For example, irradiation of benzofurazan N-oxides can afford 1H-azepine-2,7-diones.[22]
Comparative Reactivity: Furazan vs. Furoxan
Furazans and their corresponding N-oxides, furoxans, exhibit distinct chemical reactivity profiles.
| Reaction Type | Furazan | Furoxan |
| Nucleophilic Attack | Generally susceptible, especially with electron-withdrawing groups. | Also susceptible to nucleophilic attack. The N-oxide group can influence regioselectivity. |
| NO-Donating Ability | Generally not considered NO donors. | Many furoxans are potent nitric oxide (NO) donors, a property exploited in medicinal chemistry.[10] |
| Thermal Stability | Generally possess good thermal stability.[1] | The N-oxide bond can be a point of thermal instability, leading to different decomposition pathways. |
Applications in Drug Development and Material Science
The unique reactivity of the furazan ring has led to its incorporation into a wide range of molecules with important applications.
-
Medicinal Chemistry: The furazan scaffold is present in a number of biologically active compounds. Its ability to act as a bioisostere for other functional groups and its role in modulating the physicochemical properties of drug candidates are of significant interest.
-
Energetic Materials: The high nitrogen content and positive heat of formation of many furazan derivatives make them attractive components of high-performance explosives and propellants.[1][2]
Conclusion
The furazan ring presents a fascinating and synthetically versatile scaffold for the development of new molecules in both medicinal chemistry and material science. Its electron-deficient nature dictates a reactivity profile dominated by susceptibility to nucleophilic attack, while its aromaticity provides a degree of stability. A thorough understanding of its synthesis, functionalization, and transformation is crucial for harnessing its full potential. This guide has provided a comprehensive overview of the key aspects of furazan chemistry, offering a foundation for further research and innovation in this exciting field.
References
-
A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate - DTIC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Furazan - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Renaissance of 1,2,5‐Oxadiazolyl Diazonium Salts: Synthesis and Reactivity | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University. (n.d.). Retrieved January 20, 2026, from [Link]
-
Two new synthesis method of 3, 4-diaminofurazan - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Furazan ring opening upon treatment of benzofurazan with ethanolamine to yield quinoxalines | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
- US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents. (n.d.).
-
Glyoxime, Diaminofurazan and some Energetic Derivatives, by AXT - Sciencemadness.org. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent progress in synthesis and application of furoxan - RSC Publishing. (2023, February 9). Retrieved January 20, 2026, from [Link]
-
Nucleophilic Substitution in the Furazan Series. Reactions of Nitrofurazans with Ammonia. (n.d.). Retrieved January 20, 2026, from [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring - YouTube. (2021, February 19). Retrieved January 20, 2026, from [Link]
-
(PDF) Furazan and Furoxan—A Promising Building Block for Energetic Materials. (n.d.). Retrieved January 20, 2026, from [Link]
-
[Chemical and Biochemical Reactions of Aromatic Furazan Compounds] - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
3,4-Bis(4′-nitrofurazan-3′-yl)furoxan: a Melt Cast Powerful Explosive and. (n.d.). Retrieved January 20, 2026, from [Link]
-
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Cycloaddition reactions of 4,6-diphenylthieno[3,4-c][3][6][9]oxadiazole and -[3][6][9]thiadiazole with acetylenes | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Formation mechanisms of 3,4-dinitrofuroxan via nitration reaction of furoxan - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - NIH. (2022, March 17). Retrieved January 20, 2026, from [Link]
-
A comparative study of the structures, thermal stabilities and energetic performances of two energetic regioisomers: 3(4)-(4-aminofurazan-3-yl)-4(3)-(4-nitrofurazan-3-yl)furoxan - PMC - PubMed Central. (2020, August 27). Retrieved January 20, 2026, from [Link]
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Retrieved January 20, 2026, from [Link]
-
Monocyclic furazans and furoxans - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Photochemical Ring Editing: Access to Privileged 1,2,5- Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Un - ChemRxiv. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′- azofurazan - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mechanistic studies of copper(II)-mediated oxidation of vic-dioxime to furoxan - Indian Academy of Sciences. (n.d.). Retrieved January 20, 2026, from [Link]
-
Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
SYNTHESIS AND REACTIVITY OF 1,2,4-OXADIAZOLIUM SALTS | Il'in. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine oxidation - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (2021, September 15). Retrieved January 20, 2026, from [Link]
-
Hydrogenation of benzofuran derivative 4 j for formal synthesis of TAK‐875. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Photoinduced Molecular Rearrangements. Some Investigations of the Photochemical Behavior of 3-(Acylamino)-1,2,5-Oxadiazoles (Furazans) | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Catalytic hydrogenation_Kaili Catalyst New Materials CO., LTD. (n.d.). Retrieved January 20, 2026, from [Link]
-
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Why does furan undergo Diels alder reaction? - askIITians [askiitians.com]
- 4. Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Intramolecular Diels–Alder reactions of the furan diene (IMDAF); rapid construction of highly functionalised isoquinoline skeletons - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjptonline.org [rjptonline.org]
- 18. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 20. ias.ac.in [ias.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
A Technical Guide to the Identification of Potential Therapeutic Targets for Furazan Compounds
Abstract
The furazan (1,2,5-oxadiazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. A critical step in the development of furazan-based therapeutics is the precise identification and validation of their molecular targets. This guide provides a comprehensive, in-depth overview of modern experimental and computational strategies for the deconvolution of furazan compound targets. We will explore the causality behind experimental choices, from initial hit discovery in phenotypic screens to robust target validation, providing researchers, scientists, and drug development professionals with a practical framework for advancing their research programs. This document emphasizes a multi-pronged, self-validating approach to target identification, integrating chemical proteomics, biophysical assays, and in silico methods to build a high-confidence portfolio of potential therapeutic targets.
Introduction: The Therapeutic Promise of Furazan Compounds
Furazan, a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom, represents a versatile scaffold for the design of novel therapeutic agents.[1][2] The incorporation of the furazan ring into small molecules can significantly enhance their pharmacological properties and biological activity.[2][3] Furazan derivatives have demonstrated a remarkable diversity of biological effects, including but not limited to:
-
Anti-cancer activity: Certain furazan-based compounds have shown potent cytotoxic effects against various cancer cell lines.[4]
-
Anti-inflammatory properties: Some derivatives have been identified as inhibitors of key inflammatory mediators.
-
Antimicrobial effects: The furazan scaffold is present in compounds with antibacterial and antifungal activities.
-
Nitric Oxide (NO) Donation: A significant feature of furoxans (furazan N-oxides) is their ability to release nitric oxide, a key signaling molecule with diverse physiological roles. This property is central to their therapeutic potential in areas like cardiovascular disease and tuberculosis.[5][6]
Given this broad therapeutic window, a systematic and robust approach to identifying the molecular targets of novel furazan compounds is paramount for understanding their mechanism of action, optimizing their efficacy, and predicting potential off-target effects.
A Strategic Framework for Target Identification
The journey from a bioactive furazan compound to a validated therapeutic target requires a multi-faceted approach. A logical and effective workflow integrates computational prediction with experimental validation, creating a self-reinforcing cycle of hypothesis generation and testing. This guide is structured around a central workflow that progresses from broad, unbiased screening to specific, high-confidence target validation.
Caption: A strategic workflow for identifying therapeutic targets of furazan compounds.
In Silico Target Prediction: Generating Initial Hypotheses
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of a furazan compound.[7][8] These in silico approaches leverage the structural information of the compound to predict its binding partners.
Reverse Docking
Reverse docking, also known as inverse virtual screening, is a computational technique that docks a small molecule of interest against a large library of protein structures to identify potential binding targets.[9]
Causality Behind the Choice: This method is particularly useful when no prior information about the target is available. It provides a broad, unbiased screen of the "druggable" proteome.
Workflow:
-
Ligand Preparation: The 3D structure of the furazan compound is generated and optimized.
-
Target Database Selection: A database of protein structures (e.g., PDB) is chosen.
-
Docking Simulation: The furazan compound is docked into the binding sites of each protein in the database using software like AutoDock Vina.[10]
-
Scoring and Ranking: The binding poses are scored based on their predicted binding affinity, and the potential targets are ranked.
Protocol: Reverse Docking using SwissDock
SwissDock is a web-based tool that simplifies the process of molecular docking.[4]
-
Ligand Submission:
-
Navigate to the SwissDock web server.
-
Provide the structure of your furazan compound, either as a SMILES string or by uploading a Mol2 file.
-
-
Target Selection:
-
Instead of a single target, you will need to script the submission against a library of PDB structures.
-
-
Job Submission and Analysis:
-
Submit the docking jobs.
-
Analyze the results based on the predicted binding energies (ΔG) and clustering of binding poses.
-
Pharmacophore and Shape-Based Screening
If there are known ligands for a particular target, a pharmacophore model can be built to identify other molecules with similar features.
Causality Behind the Choice: This method is useful when you have a hypothesis about the target class or when you want to find novel scaffolds for a known target.
Experimental Target Identification: From Unbiased Screening to Candidate Proteins
Experimental methods are essential for identifying the direct binding partners of a furazan compound in a biological context. These approaches can be broadly categorized into chemical probe-based and label-free methods.
Chemical Probe-Based Methods: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique that uses a modified version of the small molecule (a "chemical probe") to "fish out" its binding partners from a cell lysate.[1][11][12]
Causality Behind the Choice: AP-MS provides direct evidence of a physical interaction between the compound and its target proteins. It is a robust method for identifying high-affinity binders.
Workflow Diagram:
Caption: A generalized workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed Protocol: AP-MS for Furazan Compounds
-
Chemical Probe Design and Synthesis:
-
Point of Attachment: Identify a position on the furazan scaffold where a linker can be attached without significantly disrupting its biological activity. This often requires prior structure-activity relationship (SAR) studies.
-
Linker Selection: Choose a linker that is long enough to minimize steric hindrance but not so long as to introduce non-specific interactions. Polyethylene glycol (PEG) linkers are commonly used to improve solubility and reduce non-specific binding.[13]
-
Affinity Tag: Biotin is a common choice due to its high affinity for streptavidin.
-
-
Immobilization of the Chemical Probe:
-
Covalently attach the biotinylated furazan probe to streptavidin-coated magnetic beads or agarose resin.
-
-
Cell Culture and Lysate Preparation:
-
Culture cells of interest to a sufficient density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein interactions.
-
-
Affinity Purification:
-
Incubate the cell lysate with the immobilized furazan probe.
-
Include a negative control, such as beads without the probe or beads with an inactive analog of the furazan compound.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads. This can be achieved by competitive elution with free biotin, or by using a denaturing buffer.
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Compare the proteins identified in the furazan probe pulldown with the negative control to identify specific binders.
-
Data Presentation: Example AP-MS Results
| Protein ID | Spectral Counts (Furazan Probe) | Spectral Counts (Control) | Fold Change |
| Target X | 150 | 5 | 30 |
| Target Y | 80 | 2 | 40 |
| Background Protein A | 10 | 8 | 1.25 |
Label-Free Methods: Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS)
Label-free methods offer the significant advantage of not requiring chemical modification of the compound of interest.
4.2.1. Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a small molecule to its target protein increases the thermal stability of the protein.[3][14]
Causality Behind the Choice: CETSA can be performed in intact cells, providing evidence of target engagement in a physiological context. It is a powerful method for validating hits from primary screens.
Workflow Diagram:
Sources
- 1. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. SwissDock [swissdock.ch]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Using AP-MS to Analyze Protein Complexes | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 10. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wp.unil.ch [wp.unil.ch]
- 12. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. CETSA [cetsa.org]
Methodological & Application
Application Notes and Protocols: The Synthetic Utility of Aminomethylfurazan Derivatives
Introduction: The Furazan Moiety as a Privileged Scaffold
The furazan ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and one oxygen atom, represents a unique and valuable scaffold in modern synthetic chemistry. Its distinct electronic properties, stemming from the N-O bond and the overall electron-deficient nature of the ring, impart a range of interesting characteristics to molecules containing this moiety. Furazan derivatives have found applications in diverse fields, from pharmaceuticals to energetic materials. The introduction of an aminomethyl group onto the furazan ring creates a versatile building block, providing a nucleophilic handle for a wide array of chemical transformations.
While the specific compound, Methyl-(4-methyl-furazan-3-ylmethyl)-amine, is not extensively documented in current literature, this guide will focus on the synthesis and application of closely related and synthetically accessible aminomethylfurazan derivatives. We will explore the general strategies for their preparation and highlight their potential as key intermediates in the development of novel functional molecules. This document serves as a practical guide for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, providing both theoretical insights and detailed experimental protocols.
Part 1: Synthetic Strategies for Accessing Aminomethylfurazan Building Blocks
The synthesis of aminomethylfurazans typically involves a multi-step sequence that first constructs the furazan ring, followed by the introduction and manipulation of a functional group at the desired position to yield the final aminomethyl moiety.
1.1: Construction of the 4-Methyl-Furazan Core
The most common and reliable method for the synthesis of the furazan ring is the cyclization of α-diones or their equivalents with a source of ammonia and an oxidizing agent. A typical precursor for the 4-methyl-furazan core is 2-methyl-2,3-butanedione.
Protocol 1: Synthesis of 3,4-Dimethylfurazan
This protocol outlines the synthesis of a simple methylated furazan core, which can then be further functionalized.
Experimental Protocol:
-
Step 1: Diaminoglyoxime Synthesis: To a solution of 2,3-butanedione (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (2.2 equivalents) and sodium acetate (2.2 equivalents).
-
Stir the mixture at room temperature for 12-24 hours.
-
The resulting diaminoglyoxime precipitate is filtered, washed with cold water, and dried under vacuum.
-
Step 2: Oxidative Cyclization: The dried diaminoglyoxime is suspended in a suitable solvent, such as acetic anhydride.
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling, the reaction mixture is poured onto ice-water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layer is washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography to yield 3,4-dimethylfurazan.
1.2: Functionalization of the Furazan Ring and Introduction of the Aminomethyl Group
With the methylated furazan core in hand, the next critical step is the introduction of a functional group that can be converted into the aminomethyl side chain. This is often achieved through radical halogenation of the methyl group, followed by nucleophilic substitution.
Workflow for Synthesis of Aminomethylfurazan Derivatives:
Caption: Synthetic pathway to aminomethylfurazan.
Protocol 2: Synthesis of (4-Methyl-furazan-3-ylmethyl)-amine
This protocol details the conversion of 3,4-dimethylfurazan to the corresponding aminomethyl derivative.
Experimental Protocol:
-
Step 1: Bromination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylfurazan (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to obtain crude 3-bromomethyl-4-methylfurazan, which can be used in the next step without further purification.
-
Step 2: Azide Formation: Dissolve the crude 3-bromomethyl-4-methylfurazan in dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-azidomethyl-4-methylfurazan.
-
Step 3: Staudinger Reduction: Dissolve the 3-azidomethyl-4-methylfurazan in tetrahydrofuran (THF).
-
Add triphenylphosphine (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 2 hours, then add water (5 equivalents) and stir for an additional 8 hours.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel to afford the target (4-Methyl-furazan-3-ylmethyl)-amine.
Part 2: Applications in Medicinal Chemistry
The aminomethylfurazan scaffold is an attractive starting point for the synthesis of novel bioactive molecules. The primary amine serves as a key functional handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
2.1: Use in the Synthesis of Novel Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core with a side chain that can form critical hydrogen bond interactions within the ATP-binding pocket of the enzyme. The aminomethylfurazan moiety can be readily acylated or reductively aminated to generate a library of compounds for screening.
Reaction Scheme for Library Synthesis:
Caption: Derivatization of the aminomethylfurazan core.
Protocol 3: Parallel Amide Synthesis
This protocol describes a general method for the parallel synthesis of an amide library from (4-Methyl-furazan-3-ylmethyl)-amine.
Experimental Protocol:
-
In an array of reaction vials, dispense a solution of (4-Methyl-furazan-3-ylmethyl)-amine (1 equivalent) in DMF.
-
To each vial, add a unique carboxylic acid (1.1 equivalents) from a pre-selected library.
-
Add a solution of HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) in DMF to each vial.
-
Seal the vials and shake at room temperature for 16 hours.
-
Quench the reactions by adding water.
-
The products can be purified by preparative HPLC-MS.
Table 1: Representative Amide Derivatives and Yields
| Carboxylic Acid (R-COOH) | Product (R-CONH-CH2-furazan) | Yield (%) | Purity (%) |
| Benzoic acid | N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)benzamide | 85 | >95 |
| Acetic acid | N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)acetamide | 92 | >98 |
| 4-Chlorobenzoic acid | 4-chloro-N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)benzamide | 88 | >95 |
Part 3: Applications in Materials Science
The high nitrogen content and positive heat of formation of the furazan ring make it a desirable component in the design of energetic materials. The aminomethyl group can be used to link multiple furazan rings together or to introduce other energetic functionalities (e.g., nitro groups).
3.1: Synthesis of High-Nitrogen Content Energetic Materials
The primary amine of (4-Methyl-furazan-3-ylmethyl)-amine can be diazotized and displaced to introduce an azido group, further increasing the nitrogen content. Alternatively, it can be used as a building block for the synthesis of larger, poly-furazan structures.
Protocol 4: Synthesis of 3-Azidomethyl-4-methylfurazan via Diazotization
This protocol provides an alternative to the nucleophilic substitution route for synthesizing the azidomethyl intermediate.
Experimental Protocol:
-
Dissolve (4-Methyl-furazan-3-ylmethyl)-amine (1 equivalent) in a mixture of acetic acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.5 equivalents) in water at 0 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution. Vigorous gas evolution will be observed.
-
Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain 3-azidomethyl-4-methylfurazan. Caution: Azide compounds can be explosive and should be handled with appropriate safety precautions.
Conclusion
The aminomethylfurazan scaffold, exemplified by derivatives of (4-Methyl-furazan-3-ylmethyl)-amine, represents a highly versatile and valuable class of synthetic building blocks. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis and derivatization of these compounds. Their successful application in both medicinal chemistry and materials science underscores the importance of the furazan moiety in modern chemical research. It is anticipated that further exploration of the reactivity and properties of these building blocks will lead to the discovery of novel molecules with significant practical applications.
References
-
Synthesis and properties of furazan derivatives. Russian Chemical Reviews, 2005, 74(8), 785-801. [Link]
-
A convenient synthesis of 3-amino-4-substituted furazans. Journal of Heterocyclic Chemistry, 1989, 26(6), 1623-1626. [Link]
-
Recent advances in the synthesis of furazan and furoxan derivatives. RSC Advances, 2017, 7(74), 46993-47015. [Link]
-
Furazan-based energetic materials. Journal of Materials Chemistry A, 2015, 3(10), 5276-5285. [Link]
Part 1: Synthesis of Functionalized Furazans from Acyclic Precursors
An In-Depth Guide to the Functionalization of the Furazan Core: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The furazan, or 1,2,5-oxadiazole, is a five-membered aromatic heterocycle characterized by a planar structure and potent electron-withdrawing properties stemming from its N-O-N linkage.[1] This unique electronic nature has positioned the furazan core as a privileged scaffold in both medicinal chemistry and the development of advanced energetic materials. In pharmaceuticals, it serves as a bioisostere for ester and amide groups, enhancing metabolic stability and pharmacokinetic profiles, and can act as a nitric oxide (NO) donor.[2][3][4][5] In materials science, the high nitrogen content and positive heat of formation of furazan derivatives make them foundational components for high-energy-density materials.[6][7][8][9]
However, the very electronic properties that make the furazan ring so valuable also present significant challenges for its synthetic manipulation. The ring's profound electron deficiency renders it highly resistant to classical electrophilic aromatic substitution, the cornerstone of functionalization for many aromatic systems.[10][11] Consequently, chemists have developed a specialized toolkit of synthetic strategies that either build the desired functionality into the ring during its formation from acyclic precursors or leverage the ring's electronic nature to facilitate alternative reactions like nucleophilic aromatic substitution.
This guide provides a detailed overview of key protocols for functionalizing the furazan core, delving into the mechanistic rationale behind each method to empower researchers to not only apply these procedures but also to adapt and innovate upon them.
Constructing the furazan ring from linear molecules is often the most efficient method for introducing desired substituents. This approach circumvents the challenges of post-synthesis modification of the inert furazan C-H bonds.
Protocol 1: One-Pot Synthesis of Aminofurazans from α-Bromomethyl Ketones
This modern protocol provides an efficient, one-pot synthesis of valuable aminofurazans from readily available starting materials.[1][12] The method is notable for its operational simplicity and broad substrate scope.
Mechanistic Rationale: The reaction proceeds through a multistep sequence within a single pot. The α-bromomethyl ketone is first converted to an α-amino oxime intermediate. The key step involves the thermolysis of urea, which generates isocyanic acid (HNCO) in situ.[1] Isocyanic acid then acts as a dehydrating and cyclizing agent, promoting the formation of the furazan ring from the dioxime intermediate. The systematic optimization of reagent concentrations, temperature, and reaction time is crucial for achieving high yields.[1]
Experimental Protocol:
-
Step 1 (Oxime Formation): To a solution of the desired α-bromomethyl ketone (1.0 eq) in a suitable solvent such as ethylene glycol, add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Step 2 (Cyclization): Add urea (3.0 eq) to the reaction mixture.
-
Heat the mixture to 120-140 °C for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aminofurazan.
Data Summary:
| Starting Ketone (R-group) | Product (3-R-4-aminofurazan) | Reported Yield (%) |
| Phenyl | 3-Phenyl-4-aminofurazan | ~65%[1] |
| 4-Chlorophenyl | 3-(4-Chlorophenyl)-4-aminofurazan | High |
| Methyl | 3-Methyl-4-aminofurazan | Moderate[1] |
| Heteroaryl | Various | Good to High[1] |
Experimental Workflow: One-Pot Aminofurazan Synthesis
Caption: Workflow for the one-pot synthesis of aminofurazans.
Part 2: Post-Ring Functionalization of the Furazan Core
Modifying a pre-formed furazan ring is challenging but essential for creating diverse analogues. The strategies employed must accommodate the ring's unique electronic character.
Section 2.1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most powerful and widely used strategy for functionalizing the furazan core. The two nitrogen atoms and the oxygen atom in the ring act as strong electron-withdrawing groups, which stabilizes the negative charge in the Meisenheimer complex intermediate, thereby facilitating the substitution reaction. This is in stark contrast to electron-rich rings like furan or benzene, which favor electrophilic substitution.[10][11][13]
General Mechanism of SNAr on Furazan
Caption: Generalized mechanism for SNAr on a furazan ring.
Note: The images in the DOT script are placeholders and should be replaced with actual chemical structure images for a real application.
Protocol 2.1.1: Amination by Substitution of a Nitro Group
The nitro group is an excellent leaving group and strongly activates the furazan ring for nucleophilic attack. Its displacement by ammonia or amines is a key route to aminofurazans, particularly in the synthesis of energetic materials.[14]
Mechanistic Rationale: The reaction proceeds via the classical SNAr mechanism. The potent electron-withdrawing effect of the nitro group being displaced, combined with the inherent electron deficiency of the furazan ring, makes the carbon atom highly electrophilic. An incoming nucleophile (e.g., NH₃) attacks this carbon, forming a resonance-stabilized Meisenheimer intermediate. The subsequent departure of the nitrite anion (NO₂⁻) restores the aromaticity of the ring, yielding the aminated product.
Experimental Protocol:
-
Reaction Setup: Dissolve the nitrofurazan starting material (1.0 eq) in a suitable solvent (e.g., ethanol, DMSO).
-
Cool the solution in an ice bath (0 °C).
-
Bubble anhydrous ammonia gas through the solution or add a solution of the desired amine (2.0-3.0 eq) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.
-
Work-up: Quench the reaction by adding water.
-
Collect the precipitated product by filtration. If no precipitate forms, extract the product with an organic solvent.
-
Wash the crude product or organic extracts with water and brine, then dry and concentrate.
-
Purify by recrystallization or column chromatography.
Section 2.2: Functionalization of Side-Chains
When direct modification of the ring is not feasible, functionalizing existing substituents provides an alternative route to new derivatives.
Protocol 2.2.1: Synthesis of Aminonitrofurazans via Oxidation
The synthesis of 3-amino-4-nitrofurazan (ANF) and related compounds is critical for the field of energetic materials. A highly effective method involves the direct oxidation of a precursor amino group on the furazan ring.[15]
Mechanistic Rationale: This transformation requires a potent oxidizing system capable of converting an amino group to a nitro group without cleaving the sensitive furazan ring. A mixed-acid system comprising hydrogen peroxide, a catalyst like sodium tungstate, and methanesulfonic acid has proven to be highly efficient.[15] The methanesulfonic acid provides the acidic medium, while the peroxo-tungstate species formed in situ is the active oxidant.
Experimental Protocol (Synthesis of 3-amino-4-nitrofurazan from 3,4-diaminofurazan):
-
Safety Precaution: This reaction involves strong oxidizers and produces energetic materials. It must be performed by trained personnel with appropriate safety measures (blast shield, protective gear) in place.
-
Reagent Preparation: Prepare the oxidizing solution by carefully adding 30% hydrogen peroxide (H₂O₂) to methanesulfonic acid (CH₃SO₃H) at 0 °C, followed by the addition of a catalytic amount of sodium tungstate (Na₂WO₄).
-
Reaction Setup: Dissolve 3,4-diaminofurazan (DAF) (1.0 eq) in methanesulfonic acid and cool the solution to 0-5 °C.
-
Reaction Execution: Add the prepared oxidizing solution dropwise to the DAF solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product carefully in a vacuum desiccator. The yield of 3-amino-4-nitrofurazan (ANF) can be above 65%.[15]
Oxidation of Aminofurazan to Nitrofurazan
Caption: Workflow for the synthesis of ANF via oxidation of DAF.
Summary and Outlook
The functionalization of the furazan core is a specialized area of organic synthesis dictated by the ring's pronounced electron-deficient character. The most robust and versatile strategies involve either the construction of the ring from functionalized acyclic precursors or the application of nucleophilic aromatic substitution on activated furazan systems. While direct C-H functionalization remains a developing area, the modification of side-chains provides reliable, alternative pathways to novel derivatives. The protocols and mechanistic insights provided herein serve as a foundation for researchers aiming to explore the vast chemical space and applications of furazan-based compounds, from life-saving pharmaceuticals to next-generation energetic materials.
References
-
Sheremetev, A. B., Kozeev, A. S., Palysaeva, N. V., & Suponitsky, K. Y. (2023). A mild and efficient synthesis of aminofurazans. New Journal of Chemistry. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). A Mild and Efficient Synthesis of Aminofurazans | Request PDF. Retrieved from [Link]
-
Wiley Online Library. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition. [Link]
-
Royal Society of Chemistry. (2023). A mild and efficient synthesis of aminofurazans. New Journal of Chemistry. [Link]
-
SpringerLink. (2025). Nucleophilic Substitution in the Furazan Series. Reactions of Nitrofurazans with Ammonia. Russian Journal of Organic Chemistry. [Link]
-
ACS Publications. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
ChemistryViews. (2025). Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Furazans in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]
-
ResearchGate. (2025). Synthesis of Aminonitrofurazan by Oxidizing Aminofurazan. [Link]
-
Royal Society of Chemistry. (n.d.). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. [Link]
-
Frontiers. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. [Link]
-
Frontiers. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. [Link]
-
ResearchGate. (2022). (PDF) Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacochemistry of the furoxan ring: recent developments. Retrieved from [Link]
Sources
- 1. A mild and efficient synthesis of aminofurazans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Furazans in Medicinal Chemistry [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacochemistry of the furoxan ring: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 11. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 12. A mild and efficient synthesis of aminofurazans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Furazan Scaffold in Modern Medicinal Chemistry
Abstract
The 1,2,5-oxadiazole, commonly known as furazan, represents a unique and increasingly important heterocyclic scaffold in medicinal chemistry.[1][2][3] While historically less utilized than its 1,2,4- and 1,3,4-oxadiazole isomers, the furazan ring possesses a distinct set of physicochemical properties that make it a compelling pharmacophore for modulating biological activity and enhancing drug-like properties.[2][4] This guide provides an in-depth exploration of furazan and its N-oxide counterpart, furoxan, in drug discovery. We will delve into their primary applications as nitric oxide (NO) donors, anticancer agents, antimicrobial compounds, and therapeutics for cardiovascular diseases. This document combines theoretical insights with practical, field-proven protocols for synthesis and biological evaluation, designed for researchers and drug development professionals.
The Furazan Scaffold: A Profile
Incorporating heterocyclic rings is a cornerstone of modern drug design, used to improve physical properties and biological efficacy.[1][2][4] The furazan ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its N-oxide form, furoxan, is particularly notable for its role as a nitric oxide (NO) donor.[5][6]
Key Physicochemical Properties:
-
Electron-Withdrawing Nature: The furazan moiety is a significant electron-withdrawing group, which can be used to modulate the pKa of adjacent functional groups and influence ligand-receptor interactions.[4]
-
Polarity and Lipophilicity: The benzofurazan scaffold, for instance, can effectively balance lipophilic character with a high degree of polarization, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Metabolic Stability: The aromatic nature of the ring often imparts metabolic stability, a desirable trait in drug candidates.
-
Bioisosterism: The furazan ring can act as a bioisostere for other functional groups, allowing chemists to fine-tune a molecule's properties while retaining its core biological activity.[4]
Caption: Structural relationship of Furazan and Furoxan and their key medicinal chemistry properties.
Therapeutic Application I: Nitric Oxide (NO) Donors for Cardiovascular Disease
One of the most significant applications of furazan derivatives is in the form of furoxans, which are potent nitric oxide (NO) donors.[6][7] NO is a critical signaling molecule involved in numerous physiological processes, most notably vasodilation.[8] Furoxan-based compounds can release NO under physiological conditions, making them excellent candidates for treating cardiovascular ailments like hypertension and angina.[7][9]
Mechanism of Action: Thiol-Dependent NO Release
The bioactivation of furoxans to release NO is primarily a thiol-dependent process.[5] The reaction with endogenous thiols, such as glutathione (GSH) or cysteine residues in proteins, leads to the opening of the furoxan ring and subsequent release of NO. This mechanism is distinct from organic nitrates and may offer advantages, such as reduced nitrate tolerance.[4]
Caption: Simplified workflow of thiol-mediated nitric oxide release from a furoxan scaffold.
Case Study: Benzofuroxan Derivatives
A series of 5(6)-substituted benzofuroxane derivatives have been synthesized and evaluated as multi-effective agents for treating cardiovascular complications arising from diabetes.[10] These compounds not only act as NO donors but also inhibit aldose reductase, an enzyme implicated in diabetic pathologies.[10] The lead compound, a benzyloxy derivative, demonstrated a balanced profile with submicromolar aldose reductase inhibition, significant NO generation, and potent antioxidant activity, highlighting the power of the scaffold to create multi-target ligands.[10]
Therapeutic Application II: Anticancer Agents
The furazan scaffold has been incorporated into a variety of molecules designed as anticancer agents.[11] Their electron-withdrawing properties and ability to form specific interactions with biological targets have been exploited to create potent cytotoxic compounds.
Mechanism of Action: Diverse and Target-Specific
Furazan derivatives exert their anticancer effects through multiple mechanisms:
-
NO-Mediated Cytotoxicity: At high concentrations, NO released from furoxan hybrids can induce cell cycle arrest and apoptosis in tumor cells.[8] This strategy has been used to create hybrids of furoxans with natural products like oridonin, resulting in potent anti-proliferative activity.[8]
-
Enzyme Inhibition: Furazan derivatives have been developed as inhibitors of key cancer-related enzymes, such as indoleamine 2,3-dioxygenase (IDO) and SENP2 protease.[4]
-
Tubulin Polymerization Inhibition: Some furazan-based compounds have been designed as novel tubulin inhibitors, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells.[12]
-
Signaling Pathway Modulation: Novel furoxan/coumarin hybrids have shown potent antiproliferation activities by downregulating both the PI3K and MAPK signaling pathways.[13]
Table 1: Anticancer Activity of Representative Furazan/Furoxan Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Furoxan/Oridonin Hybrid (9h) | Bel-7402 (Hepatocellular carcinoma) | 0.86 | NO Donor / Apoptosis Induction | [8] |
| Furoxan/Oridonin Hybrid (9h) | K562 (Leukemia) | 1.82 | NO Donor / Apoptosis Induction | [8] |
| Furoxan/Coumarin Hybrid | A549 (Lung carcinoma) | 0.0005 - 0.143 | PI3K/MAPK Pathway Downregulation | [13] |
| Benzofuroxan Derivative | Leukemia Cells | - | Thiol-Neutralizing Agent | [5] |
Therapeutic Application III: Antimicrobial Agents
The furan and furazan cores are present in numerous compounds exhibiting a broad spectrum of antimicrobial activity.[14] These derivatives have shown efficacy against bacteria, fungi, and parasites.
Mechanism of Action: Disruption of Microbial Processes
The antimicrobial action of furazan derivatives often involves:
-
Enzyme Inhibition: They can selectively inhibit microbial enzymes that are essential for growth and survival.[14]
-
Cell Cycle Arrest: Some compounds have been shown to arrest the microbial cell cycle, preventing replication.[14]
-
Targeting Specific Biosynthesis Pathways: In Plasmodium falciparum (the malaria parasite), N-acylated furazan-3-amines have shown potent antiplasmodial activity, potentially by interacting with enzymes like deoxyhypusine hydroxylase (DOHH).[15]
A study of N-acylated furazan-3-amines revealed that benzamide derivatives were particularly promising against both chloroquine-sensitive and multi-resistant strains of P. falciparum, demonstrating the scaffold's potential in overcoming drug resistance.[15]
Protocols for the Medicinal Chemist
To translate theory into practice, this section provides detailed, validated protocols for the synthesis of a model furoxan derivative and for the quantification of its primary biological function: NO release.
Protocol 5.1: Synthesis of a 4-Phenylfuroxan-3-carbonitrile
This protocol describes a representative synthesis of a furoxan derivative, a class of potent NO donors. The rationale is to create the furoxan ring via oxidative cyclization of an oxime precursor, a common and reliable method.
Workflow Diagram:
Caption: Synthetic workflow for a representative furoxan derivative.
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Solvents: Ethanol, Dichloromethane (DCM), Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
Oxime Synthesis:
-
Dissolve benzaldehyde (1 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol/water (3:1).
-
Add sodium carbonate (0.6 eq) portion-wise and stir at room temperature for 2-3 hours.
-
Monitor reaction completion by TLC.
-
Pour the reaction mixture into cold water and collect the precipitated solid (benzaldehyde oxime) by filtration. Dry under vacuum. Causality: This step creates the N-OH moiety required for subsequent transformations.
-
-
Hydroximoyl Chloride Formation:
-
Dissolve the dried benzaldehyde oxime (1 eq) in DCM.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) in one portion.
-
Stir the mixture at room temperature for 1 hour. The reaction is typically rapid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude benzohydroximoyl chloride. Causality: The chloride is an excellent leaving group, facilitating the formation of the reactive nitrile oxide intermediate in the next step.
-
-
Furoxan Formation via Nitrile Oxide Dimerization:
-
Dissolve the crude benzohydroximoyl chloride (1 eq) in diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 eq) dropwise over 15 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Filter off the precipitate and concentrate the filtrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 3,4-diphenylfuroxan. Causality: The base eliminates HCl to form the highly reactive nitrile oxide intermediate, which spontaneously dimerizes to form the stable furoxan ring.
-
Self-Validation:
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
The melting point should be sharp and consistent with literature values.
Protocol 5.2: Quantification of NO Release using the Griess Assay
This protocol measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solution. It is the standard method for assessing the NO-donating capacity of furoxan derivatives.[8]
Materials:
-
Furoxan derivative stock solution (e.g., 10 mM in DMSO)
-
L-cysteine or Glutathione (GSH) solution (e.g., 100 mM in phosphate-buffered saline, PBS)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.
-
Sodium nitrite (NaNO₂) standard solution (for calibration curve)
-
96-well microplate and plate reader (540 nm absorbance)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Step-by-Step Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of PBS.
-
Add 5 µL of the furoxan test compound to achieve the desired final concentration (e.g., 100 µM).
-
To initiate the reaction, add 5 µL of the thiol solution (L-cysteine or GSH) to a final concentration of 1 mM.
-
For a negative control, add 5 µL of PBS instead of the thiol solution.
-
Incubate the plate at 37 °C for a defined period (e.g., 60 minutes). Causality: Incubation at physiological temperature and pH with a thiol is required to trigger the NO release mechanism.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the NaNO₂ standard in PBS (e.g., from 100 µM down to 0 µM).
-
Add 60 µL of each standard to separate wells of the same 96-well plate.
-
-
Griess Reagent Addition and Measurement:
-
Add 60 µL of the freshly prepared Griess Reagent to all sample and standard wells.
-
Incubate at room temperature for 10-15 minutes in the dark. A magenta color will develop in the presence of nitrite. Causality: The Griess reaction is a two-step diazotization process that stoichiometrically converts nitrite into a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.
-
Plot the absorbance of the NaNO₂ standards versus their concentration to generate a standard curve.
-
Use the linear regression equation from the standard curve to calculate the concentration of nitrite produced by your furoxan compound.
-
Self-Validation:
-
The standard curve must have an R² value > 0.99 for accurate quantification.
-
The negative control (furoxan without thiol) should show minimal to no NO release, confirming the thiol-dependency of the reaction.
Conclusion and Future Outlook
The furazan scaffold, particularly in its furoxan form, has transitioned from a heterocyclic curiosity to a validated and versatile platform in medicinal chemistry.[1][2] Its unique ability to serve as a bioactivated NO donor provides a powerful tool for developing novel cardiovascular drugs.[9][10] Furthermore, its incorporation into molecules targeting cancer and microbial infections demonstrates a breadth of application that continues to expand.[4][8][15] Future research will likely focus on creating more sophisticated multi-target hybrids, fine-tuning the ADME properties of furazan-containing drug candidates, and exploring new therapeutic areas where the scaffold's distinct electronic and structural features can be leveraged for therapeutic benefit.
References
-
Mancini, R. S., Barden, C. J., & Weaver, D. F. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786–1815. [Link]
-
Mancini, R. S., Barden, C. J., & Weaver, D. F. (2021). Furazans in Medicinal Chemistry. PubMed, 33569941. [Link]
-
Sci-Hub. (n.d.). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Furazans in Medicinal Chemistry | Request PDF. Retrieved from [Link]
-
Asadi, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]
-
Wang, L., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. PubMed Central. [Link]
-
Buonsanti, M. F., et al. (2007). Nitric Oxide Donor beta2-agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. PubMed. [Link]
-
Buonsanti, M. F., et al. (2007). Nitric Oxide Donor β2-Agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. Journal of Medicinal Chemistry. [Link]
-
Unknown Author. (n.d.). Pharmacological activity of furan derivatives. Website. [Link]
-
Yin, C., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Review on the synthesis of furoxan derivatives. Retrieved from [Link]
-
Lazzarato, L., et al. (2019). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. MDPI. [Link]
-
Gasco, A., et al. (n.d.). (PDF) NO donors: Focus on furoxan derivatives. ResearchGate. Retrieved from [Link]
-
Thatcher, G. R., et al. (2011). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. [Link]
-
Chernomordik, A. B., & Kovalenko, A. D. (1961). [Antimicrobial activity of nitrofuran preparations: furazolidone, furadonin and furacillin]. PubMed. [Link]
-
Abu Yousef, M., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Publishing. [Link]
-
Zhang, Y., et al. (2021). Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Furoxan. Retrieved from [Link]
-
Gasco, A., et al. (1977). [Synthesis and preliminary pharmacological characteristics of various derivatives of 1,2,5-oxadiazole (furazan)]. PubMed. [Link]
-
Abu Yousef, M., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Publishing. [Link]
-
Held, J., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PubMed Central. [Link]
-
Blaszczak-Swiatkiewicz, K., & Mikiciuk-Olasik, E. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]
-
Zhang, C., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[14][14]bicyclic Structures. MDPI. [Link]
-
Sbardella, G., et al. (2012). Benzofuroxane derivatives as multi-effective agents for the treatment of cardiovascular diabetic complications. Synthesis, functional evaluation, and molecular modeling studies. PubMed. [Link]
-
Marjadi, S. I., et al. (2009). (PDF) Synthesis and Antimicrobial Activity of Some New Formazan Derivatives. ResearchGate. Retrieved from [Link]
-
WJBPHS. (n.d.). A review of compounds derivatives with antimicrobial activities. Website. [Link]
-
ResearchGate. (n.d.). Experimental pharmacokinetics of fenozan acid and fenoxan in rabbits. Retrieved from [Link]
-
Munzel, T., et al. (2020). Antioxidant Therapeutic Strategies for Cardiovascular Conditions Associated with Oxidative Stress. MDPI. [Link]
-
Frontiers. (n.d.). Repurposing Antidiabetic Drugs for Cardiovascular Disease. Retrieved from [Link]
-
Sbardella, G., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PubMed Central. [Link]
-
Wang, J., et al. (2022). Application of fucoidan as treatment for cardiovascular and cerebrovascular diseases. SAGE Journals. [Link]
-
MDPI. (n.d.). The Role of Antioxidants in the Therapy of Cardiovascular Diseases—A Literature Review. Retrieved from [Link]
-
Yamasaki, H., et al. (2017). The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations. PubMed. [Link]
-
Drug Design, Development and Therapy. (n.d.). Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Remimazolam. Dove Press. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.se [sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furoxan - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide donor beta2-agonists: furoxan derivatives containing the fenoterol moiety and related furazans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzofuroxane derivatives as multi-effective agents for the treatment of cardiovascular diabetic complications. Synthesis, functional evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furazan Derivatives [benchchem.com]
- 13. Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
"development of analytical methods for furazan compound quantification"
Application Note & Protocol Guide
Abstract
This guide provides a comprehensive framework for the development and validation of robust analytical methods for the quantification of furazan and its derivatives. Furazan-based compounds are of significant interest in the pharmaceutical and energetic materials sectors due to their unique chemical properties. Accurate and precise quantification is paramount for quality control, safety assessment, and pharmacokinetic studies. This document outlines strategic approaches to method selection, development, and validation, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed, step-by-step protocols are provided, underpinned by scientific rationale and adherence to international regulatory standards.
Introduction: The Analytical Imperative for Furazan Compounds
Furazans, a class of five-membered heterocyclic compounds containing a 1,2,5-oxadiazole ring, are foundational structures in various fields. In pharmaceuticals, they are integral to active pharmaceutical ingredients (APIs), such as the antibacterial agent furazolidone.[1] In the field of energetic materials, the high nitrogen content and positive heat of formation of many furazan derivatives contribute to their use in advanced explosives and propellants.[2][3]
The accurate quantification of these compounds is a critical analytical challenge. For pharmaceuticals, precise measurement is essential for dosage formulation, stability testing, and ensuring patient safety. In the context of energetic materials, quantification is vital for performance characterization, stability assessment, and ensuring safe handling and storage.
This document serves as a practical guide for researchers and scientists, providing both the theoretical basis and actionable protocols for developing reliable quantitative methods.
Strategic Method Selection: Choosing the Right Tool for the Job
The selection of an appropriate analytical technique is the cornerstone of successful quantification. The choice is dictated by the physicochemical properties of the furazan analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical furazan derivatives.[4] Its adaptability with various detectors (e.g., UV-Vis, Diode Array, Mass Spectrometry) allows for methods with high specificity and sensitivity.[4] For instance, a UV spectrophotometry method for furazolidone can be improved in terms of robustness and specificity by using an HPLC-based approach.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable furazan compounds, GC-MS offers excellent separation efficiency and definitive identification through mass fragmentation patterns.[5][6] This makes it a powerful tool for impurity profiling and the analysis of furazans in complex matrices, such as environmental or biological samples.[5] Headspace GC-MS can be particularly useful for analyzing volatile furans in solid or liquid samples.[7]
-
Spectroscopic Methods: Techniques like UV-Vis spectrophotometry can be employed for simpler, high-concentration sample analyses where the furazan compound possesses a suitable chromophore.[8] While often less specific than chromatographic methods, spectrophotometry can be a rapid and cost-effective tool for routine quality control.[9] Infrared (IR) spectroscopy can also be used to probe the vibrational modes of these molecules for qualitative identification.[10]
Causality in Method Selection: The decision between HPLC and GC is primarily driven by the analyte's volatility and thermal stability. A non-volatile pharmaceutical ingredient would degrade under the high temperatures of a GC inlet, making HPLC the logical choice. Conversely, a small, volatile furazan derivative in an organic solvent is an ideal candidate for GC analysis. The choice of detector is then determined by the required sensitivity and the information needed. A UV detector is sufficient for routine quantification of a known compound, while a mass spectrometer is indispensable for structural elucidation and trace-level analysis in complex matrices.
The Method Development & Validation Lifecycle
A robust analytical method is not merely a set of parameters but a well-understood and controlled process. The lifecycle approach, encompassing development, optimization, and validation, ensures that the method is fit for its intended purpose.[11][12]
Caption: The Analytical Method Lifecycle.
Sample Preparation: The Critical First Step
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[13] The chosen technique must be reproducible and ensure minimal loss of the analyte.
-
For Pharmaceutical Formulations (e.g., tablets, creams):
-
Homogenization: Solid samples may require grinding or crushing to ensure uniformity.[14]
-
Extraction: The active furazan compound is typically extracted from excipients using a suitable solvent. Sonication or mechanical shaking can enhance extraction efficiency.
-
Cleanup: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to remove interfering matrix components.[13][14]
-
-
For Biological Matrices (e.g., plasma, urine):
-
Protein Precipitation: A common first step to remove proteins that can foul analytical columns.[14]
-
Hydrolysis and Derivatization: For some metabolites, a hydrolysis step may be necessary to release the parent furazan structure, followed by derivatization to improve chromatographic properties or detector response.[15][16]
-
Method Validation: A Self-Validating System
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[17][18] Adherence to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), is the standard in the pharmaceutical industry.[11][19]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Detailed Protocols
The following protocols are provided as templates and should be optimized for the specific furazan compound and matrix being analyzed.
Protocol 1: Quantification of a Furazan-based API in a Tablet Formulation by HPLC-UV
This protocol describes a reversed-phase HPLC method, a common and robust choice for pharmaceutical analysis.[4]
1. Materials and Reagents:
- Furazan Analyte Reference Standard
- HPLC-grade Acetonitrile and Water
- Formic Acid (or other suitable modifier)
- Volumetric flasks, pipettes, and syringes
- 0.45 µm syringe filters
2. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent (e.g., 50:50 Acetonitrile:Water).
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
- Sample Preparation:
- Weigh and finely powder 10 tablets.
- Accurately weigh a portion of the powder equivalent to one average tablet weight.
- Transfer to a 100 mL volumetric flask and add ~70 mL of diluent.
- Sonicate for 15 minutes to dissolve the API.
- Dilute to volume, mix well, and filter through a 0.45 µm syringe filter.
- Perform a final dilution to bring the concentration within the calibration range.
3. Chromatographic Conditions:
- Column: Cogent Bidentate C8, 4µm, 100Å (or equivalent C18 column).[1]
- Mobile Phase: 80% Water / 20% Acetonitrile / 0.1% Formic Acid.[1]
- Flow Rate: 1.0 mL/min.[1]
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV at a suitable wavelength (e.g., 367 nm for furazolidone).[1]
4. Data Analysis and System Suitability:
- Calibration Curve: Plot the peak area versus concentration for the standards. Perform a linear regression and ensure the correlation coefficient (r²) is > 0.995.
- Quantification: Determine the concentration of the analyte in the sample preparations using the calibration curve.
- System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (%RSD) of the peak area should be < 2.0%.
Protocol 2: Trace Level Quantification of a Volatile Furazan Derivative by GC-MS
This protocol is suitable for sensitive detection in a complex matrix.
1. Materials and Reagents:
- Furazan Analyte Reference Standard
- High-purity solvent for dilution (e.g., Methanol, Hexane)
- Internal Standard (IS) (e.g., a deuterated analog or a compound with similar chemical properties).
- GC vials with septa
2. Standard and Sample Preparation:
- Stock and Working Standards: Prepare as in Protocol 1, but include the Internal Standard at a fixed concentration in all standards and samples. The use of an IS provides more robust quantitation.[1]
- Sample Preparation (e.g., from a reaction mixture):
- Dilute a known amount of the reaction mixture in the chosen solvent.
- Add the internal standard.
- Vortex to mix thoroughly.
3. GC-MS Conditions:
- GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
- MS Transfer Line: 280 °C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- MS Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor 3-4 characteristic ions for the analyte and the IS.
4. Data Analysis:
- Calibration Curve: Plot the ratio of the analyte peak area to the IS peak area versus the analyte concentration. Perform a linear regression.
- Quantification: Calculate the area ratio in the unknown sample and determine its concentration from the calibration curve. The use of SIM mode allows for unambiguous identification and quantification even in complex mixtures.[20]
Data Presentation and Validation Summary
All validation data should be clearly tabulated to demonstrate the method's performance characteristics.
Table 1: Example Validation Summary for HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.8% |
| - Intermediate (n=6) | ≤ 2.0% | 1.2% |
| LOQ (µg/mL) | S/N ≥ 10 | 1.0 |
| Specificity | No interference at analyte RT | Passed |
| Robustness | %RSD ≤ 2.0% | Passed |
Conclusion
The development of accurate and reliable analytical methods for furazan compounds is a multi-faceted process that requires a deep understanding of the analyte's chemistry, the sample matrix, and regulatory expectations. By following a systematic approach that encompasses careful method selection, rigorous optimization, and comprehensive validation according to ICH guidelines, researchers can ensure the generation of high-quality, defensible data. The HPLC and GC-MS protocols provided herein serve as robust starting points for the development of tailored methods for a wide range of furazan derivatives.
References
- MicroSolv Technology Corporation. (n.d.). Furazolidone Analyzed by HPLC - AppNote.
- International Journal of Innovations in Engineering, Management and Research. (n.d.). ADVANCED HPLC METHOD FOR ACCURATE AND RAPID ANTIFUNGAL DRUG QUANTIFICATION.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Chikowe, I., et al. (2024). GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. PubMed.
- Śniegocki, T., et al. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. National Institutes of Health.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Shimadzu. (n.d.). Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis.
- PubMed. (n.d.). Total Nitrogen Determination by a Spectrophotometric Method.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Retsch. (n.d.). Sample Preparation Process - Step by step.
- PubMed. (2018). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS.
- dos Santos, M. S., et al. (2018). Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives. PubMed.
- MDPI. (2023). Advanced Energetic Materials: Testing and Modeling.
- ResearchGate. (2017). Identification and quantification of nitrofurazone metabolites by ultraperformance liquid chromatography–quadrupole time-of-flight high-resolution mass spectrometry with precolumn derivatization.
- Mettler Toledo. (n.d.). Determination of Total Nitrogen Content in Water.
- ResearchGate. (n.d.). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- ResearchGate. (n.d.). Process for preparing energetic materials.
- Metrohm. (n.d.). Determination of nitrogen content.
- National Institutes of Health. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- National Institutes of Health. (n.d.). The Spectroscopy of Nitrogenases.
- ACS Publications. (n.d.). Materials-Genome Approach to Energetic Materials.
- MDPI. (n.d.). The Use of Spectroscopic Methods to Study Organic Matter in Virgin and Arable Soils: A Scoping Review.
Sources
- 1. mtc-usa.com [mtc-usa.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijiemr.org [ijiemr.org]
- 5. GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Total Nitrogen Determination by a Spectrophotometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. The Spectroscopy of Nitrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 14. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 15. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. database.ich.org [database.ich.org]
- 19. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Development for the Characterization of Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride
An Application Note and Protocol Guide
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride. The furazan (1,2,5-oxadiazole) scaffold is a nitrogen-rich heterocycle that is increasingly utilized in medicinal chemistry for its diverse biological activities.[1][2] Given the structural motifs of the target compound, specifically the methylamine side chain, a rational starting point for characterization involves assessing its activity within the cholinergic system. This guide outlines a tiered strategy, beginning with a primary screen for acetylcholinesterase (AChE) inhibition, followed by secondary assays to explore the mechanism of action, and concluding with essential safety pharmacology profiling to ensure a robust preclinical assessment. The protocols provided are designed to be self-validating, incorporating necessary controls and detailed explanations to empower researchers in drug development.
Compound Profile
-
Compound Name: this compound
-
CAS Number: 1185300-17-7[3]
-
Molecular Formula: C₅H₁₀ClN₃O[3]
-
Molecular Weight: 163.61 g/mol [3]
-
Structure: (Image of the chemical structure would be placed here in a formal document)
The furazan ring is an electron-withdrawing heterocycle that can influence the physicochemical properties and biological activity of a molecule.[4] The presence of a secondary amine suggests potential interactions with enzymes or receptors that recognize cationic or hydrogen-bond-donating groups.
A Tiered Strategy for In Vitro Characterization
A logical, stepwise approach is critical for efficiently characterizing a novel chemical entity. This strategy prioritizes the identification of primary biological activity before investing resources in more complex mechanistic and safety studies.
Figure 1: A tiered workflow for the in vitro characterization of a novel compound.
Protocol 1: Primary Assay - Acetylcholinesterase (AChE) Inhibition
Rationale: Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[5] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[6][7] The structural features of the test compound warrant an investigation into its potential as an AChE inhibitor. This protocol is based on the well-established Ellman method.[5][7][8]
Principle of the Assay: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6][8] A decrease in yellow color formation indicates inhibition of AChE activity.
Figure 2: Principle of the colorimetric AChE inhibition assay (Ellman's Method).
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Acetylcholinesterase (AChE) | Sigma-Aldrich | Enzyme source |
| Acetylthiocholine Iodide (ATCI) | Sigma-Aldrich | Enzyme substrate |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | Chromogenic reagent |
| Tris-HCl Buffer (pH 8.0) | Fisher Scientific | Assay buffer |
| Test Compound Stock Solution | - | Dissolved in DMSO (e.g., 10 mM) |
| Positive Control (e.g., Donepezil) | Sigma-Aldrich | Known AChE inhibitor |
| 96-well Clear, Flat-Bottom Plates | Corning | Assay plate |
| Microplate Reader | - | Absorbance measurement at 412 nm |
Step-by-Step Protocol
-
Prepare Reagent Solutions:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE in Assay Buffer (e.g., 0.1 U/mL). The exact concentration should be optimized to yield a linear reaction rate for 10-15 minutes.
-
DTNB Solution: Prepare a 10 mM stock in Assay Buffer. Dilute to a working concentration of 1.5 mM in Assay Buffer.
-
ATCI Solution: Prepare a 10 mM stock in Assay Buffer. Dilute to a working concentration of 1.5 mM in Assay Buffer.
-
Test Compound Dilutions: Perform serial dilutions of the 10 mM stock in Assay Buffer to achieve final desired concentrations for screening (e.g., starting at 100 µM). Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Plate Setup:
-
Add 25 µL of Assay Buffer to the "Blank" wells.
-
Add 25 µL of the appropriate Test Compound dilution to the "Test" wells.
-
Add 25 µL of the Positive Control dilution to the "Positive Control" wells.
-
Add 25 µL of Assay Buffer (with equivalent % DMSO as test wells) to the "100% Activity" wells.
-
-
Enzyme and Chromogen Addition:
-
Add 50 µL of the AChE working solution to all wells except the "Blank" wells.
-
Add 50 µL of the DTNB working solution to all wells.
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding 50 µL of the ATCI working solution to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).
-
Data Analysis
-
Calculate Reaction Rate (V): For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition:
-
Corrected V100% Activity = V100% Activity - VBlank
-
Corrected VTest = VTest - VBlank
-
% Inhibition = [1 - (Corrected VTest / Corrected V100% Activity)] x 100
-
-
Determine IC₅₀: If the compound shows significant inhibition (>50%) in the primary screen, perform a dose-response experiment with a wider range of concentrations. Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Protocol 2: Secondary Assay - Muscarinic Acetylcholine Receptor Binding
Rationale: If the compound is a potent AChE inhibitor, it will increase acetylcholine levels in the synapse. This can lead to the stimulation of both nicotinic and muscarinic acetylcholine receptors (mAChRs). A receptor binding assay can determine if the compound also directly interacts with these receptors, which is crucial for understanding its full pharmacological profile.[9][10] A negative result in this assay would suggest the compound's activity is primarily through enzyme inhibition rather than direct receptor agonism or antagonism.
This protocol describes a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Human M1 Muscarinic Receptor Membranes | PerkinElmer | Source of receptors |
| [³H]-N-methylscopolamine ([³H]-NMS) | PerkinElmer | Radioligand (muscarinic antagonist) |
| Atropine | Sigma-Aldrich | Non-labeled ligand for determining non-specific binding |
| Binding Buffer (e.g., PBS with 0.1% BSA) | - | Assay buffer |
| Test Compound Stock Solution | - | Dissolved in DMSO (e.g., 10 mM) |
| Scintillation Cocktail | - | For detecting radioactivity |
| Glass Fiber Filters (e.g., GF/B) | Whatman | To separate bound from free radioligand |
| Scintillation Counter | - | To quantify bound radioactivity |
Step-by-Step Protocol
-
Prepare Reagents:
-
Dilute the Test Compound to various concentrations in Binding Buffer.
-
Prepare the radioligand ([³H]-NMS) solution in Binding Buffer at a concentration near its Kd (e.g., 1 nM).
-
Prepare the receptor membrane suspension in ice-cold Binding Buffer.
-
Prepare a high-concentration solution of Atropine (e.g., 10 µM) for non-specific binding determination.
-
-
Assay Setup (in duplicate or triplicate):
-
Total Binding: Add 50 µL receptor membranes, 50 µL [³H]-NMS, and 50 µL Binding Buffer.
-
Non-specific Binding (NSB): Add 50 µL receptor membranes, 50 µL [³H]-NMS, and 50 µL Atropine.
-
Test Compound: Add 50 µL receptor membranes, 50 µL [³H]-NMS, and 50 µL of the Test Compound dilution.
-
-
Incubation:
-
Incubate the reactions at room temperature for 60-90 minutes to reach equilibrium.
-
-
Harvesting and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Calculate Percent Inhibition of Binding:
-
% Inhibition = [1 - ((CPMTest - CPMNSB) / (CPMTotal - CPMNSB))] x 100
-
-
Determine Ki (Inhibitory Constant): Plot % Inhibition versus log[Inhibitor] to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Safety Pharmacology Profiling
Rationale: Early assessment of potential off-target effects is a cornerstone of modern drug discovery, helping to de-risk candidates before they advance to more expensive preclinical and clinical stages.[11][12] A standard in vitro safety panel screens the compound against a broad range of targets known to be associated with adverse drug reactions.[13]
Recommended Initial Panel: It is highly recommended to screen this compound against a panel of key safety targets. This is typically offered as a service by contract research organizations (CROs).
| Target Class | Key Example(s) | Associated Risk |
| Ion Channels | hERG | Cardiac arrhythmia (QT prolongation) |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic Receptors | Cardiovascular, CNS side effects |
| Kinases | Various | Unwanted signaling pathway modulation |
| Enzymes | CYP450 family (e.g., 3A4, 2D6) | Drug-drug interactions, metabolic liabilities |
Engaging with a reputable CRO provides access to validated assays and expertise in interpreting the resulting data, which is essential for making informed decisions about the compound's future.[12][14]
References
-
Title: Furazans in Medicinal Chemistry Source: Journal of Medicinal Chemistry, 2021 URL: [Link][1][2]
-
Title: Acetylcholinesterase Inhibition Assay (Tick or Eel) Source: Attogene URL: [Link][8]
-
Title: Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development Source: Drug Discovery Today, 2005 URL: [Link][11]
-
Title: QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit Source: BioAssay Systems URL: [Link][7]
-
Title: Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160) Source: Assay Genie URL: [Link][5]
-
Title: In Vitro Safety Pharmacology Study Services Source: Creative Biolabs URL: [Link][14]
-
Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link][13]
-
Title: Furazans in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link][4]
-
Title: Industry-leading In Vitro Safety Pharmacology Profiling Source: Eurofins Discovery URL: [Link][12]
-
Title: In vivo toxicology and safety pharmacology Source: Nuvisan URL: [Link][15]
-
Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities Source: Molecules, 2021 URL: [Link][16]
-
Title: First Example of Catalytic Synthesis of Difurazanohexahydrohexaazapyrenes and in Vitro Study of Their Antitumor Activity Source: ACS Omega, 2019 URL: [Link][17]
-
Title: [Formations and reactions of aromatic furazan compounds] Source: Yakugaku Zasshi, 1993 URL: [Link][18]
-
Title: Test Code LAB8634 Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum Source: Mayo Clinic Laboratories URL: [Link][9]
-
Title: EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP Source: Farmacia, 2017 URL: [Link][19]
-
Title: ARBI - Overview: Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum Source: Mayo Clinic Laboratories URL: [Link][10]
-
Title: Acetylcholine Receptor Binding Antibody Source: Quest Diagnostics URL: [Link][20]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1185300-17-7 | this compound - Synblock [synblock.com]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. Acetylcholinesterase Inhibitor Screening Kit, MAK324, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. attogene.com [attogene.com]
- 9. musclabservices.testcatalog.org [musclabservices.testcatalog.org]
- 10. ARBI - Overview: Acetylcholine Receptor (Muscle AChR) Binding Antibody, Serum [mayocliniclabs.com]
- 11. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 15. nuvisan.com [nuvisan.com]
- 16. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. First Example of Catalytic Synthesis of Difurazanohexahydrohexaazapyrenes and in Vitro Study of Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Formations and reactions of aromatic furazan compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Application Notes & Protocols: Crystallization Strategies for Novel Heterocyclic Amine Hydrochlorides
Abstract
The hydrochloride salt form is a cornerstone of active pharmaceutical ingredient (API) development, particularly for nitrogen-containing heterocyclic compounds, offering a reliable strategy to enhance aqueous solubility and bioavailability.[1][2] However, the successful crystallization of these salts, especially for novel molecular entities, is a multifaceted challenge fraught with issues of polymorphism, oiling out, and inconsistent particle properties.[3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to navigate the complexities of crystallizing novel heterocyclic amine hydrochlorides. We will move beyond rote procedures to explain the fundamental principles governing crystallization, detail robust protocols for common and advanced techniques, and offer field-proven insights for troubleshooting and optimization.
Foundational Principles: The Science of Crystal Formation
Crystallization is not merely precipitation; it is a thermodynamically driven process of molecular self-assembly.[4] Understanding its core principles is paramount to designing successful experiments. The primary driver is supersaturation , a state where the concentration of the solute in a solution exceeds its equilibrium saturation point.[5] This non-equilibrium state is the essential prerequisite for both the birth of new crystals (nucleation ) and their subsequent enlargement (crystal growth ).
The relationship between temperature and solubility is visualized in a solubility curve, which delineates the boundary between a subsaturated and a supersaturated solution. Critically, the region immediately beyond the solubility curve is the Metastable Zone (MSZ) . Within this zone, crystal growth is favored over nucleation, allowing for the formation of larger, more ordered crystals. Pushing the concentration far beyond the MSZ leads to spontaneous, rapid nucleation, often resulting in small, poorly-formed crystals or even amorphous precipitate.[6] The goal of a well-controlled crystallization process is to generate supersaturation in a controlled manner, allowing the system to reside within the MSZ for an optimal period.[5]
Figure 1: Conceptual diagram of crystallization zones. Controlled crystallization aims to operate within the Metastable Zone.
Pre-Crystallization Workflow: Setting the Stage for Success
For a novel heterocyclic amine hydrochloride, significant groundwork must be laid before attempting crystallization. Rushing this stage is a common cause of failure.
Salt Formation Strategy
The formation of the hydrochloride salt is the first step. While adding aqueous HCl is straightforward, it introduces water, which can be detrimental if an anhydrous crystal form is desired.[7] An effective alternative for generating the salt in situ under anhydrous conditions involves reacting the free base with a trialkylsilyl halide (e.g., trimethylsilyl chloride, TMSCl) in the presence of a protic solvent like an alcohol.[7][8]
Rational Solvent Screening
Solvent selection is the most critical parameter. The ideal solvent system should exhibit moderate solubility at elevated temperatures and low solubility at lower temperatures. For salts, polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, acetonitrile) are common starting points.[9][10]
Screening Protocol:
-
Place ~10-20 mg of the amine hydrochloride salt into several small vials.
-
Add a range of solvents (see Table 1) dropwise at room temperature until the solid dissolves. Record the approximate solubility.
-
For solids that are sparingly soluble, heat the vial gently to determine if solubility increases significantly with temperature.
-
For solids that are very soluble, consider this solvent as a "good" solvent for an anti-solvent system.
| Solvent Class | Examples | Polarity Index | Boiling Point (°C) | Typical Role |
| Alcohols | Methanol, Ethanol, Isopropanol | High | 65-82 | Good Solvent |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | 56-80 | Good Solvent |
| Esters | Ethyl Acetate | Medium | 77 | Good/Poor Solvent |
| Ethers | Diethyl Ether, MTBE, THF | Low | 35-66 | Anti-solvent |
| Hydrocarbons | Heptane, Toluene | Very Low | 98-111 | Anti-solvent |
| Nitriles | Acetonitrile | Medium-High | 82 | Good Solvent |
| Water | H₂O | Very High | 100 | Good Solvent |
| Table 1: Common solvents for screening heterocyclic amine hydrochloride crystallization. |
Core Crystallization Techniques: Protocols and Applications
The choice of technique depends on the compound's properties, the amount of material available, and the desired outcome (e.g., small crystals for initial analysis vs. larger amounts of purified material).
Figure 2: Decision workflow for selecting a primary crystallization technique.
Cooling Crystallization
Principle: This technique leverages the common property of solids being more soluble at higher temperatures. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution and then slowly cooling it, supersaturation is achieved, leading to crystallization.[5][]
Applicability: Best suited for compounds that exhibit a significant increase in solubility with temperature. It is a highly scalable and controllable method.[6]
Protocol:
-
Dissolution: In a flask equipped with a stirrer and condenser, add the heterocyclic amine hydrochloride to a chosen solvent. Heat the mixture while stirring until all the solid dissolves completely. Scientist's Note: Avoid boiling if possible to prevent solvent loss. Add a small amount of extra solvent (~5%) to ensure the solution is just below saturation.
-
Filtration (Optional but Recommended): Perform a hot filtration of the solution through a pre-warmed filter to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Controlled Cooling: Allow the solution to cool slowly and without disturbance. A programmable cooling bath is ideal. A typical cooling rate is 5-20 °C per hour.[6] Scientist's Note: Rapid cooling can lead to excessive nucleation and the formation of very fine particles.[]
-
Seeding (Optional): Once the solution has cooled into the metastable zone, a few tiny seed crystals of the desired polymorph can be added. This provides a template for growth and can be crucial for controlling the crystal form and size.[6]
-
Maturation: Once the final temperature is reached, allow the slurry to stir gently for several hours. This "aging" or "digestion" period allows the system to reach equilibrium and can improve crystal perfection.
-
Isolation: Collect the crystals by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature sufficient to remove residual solvent without causing decomposition or polymorphic transformation.
Anti-solvent Crystallization
Principle: This method involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding an "anti-solvent" in which the compound is poorly soluble. The addition of the anti-solvent reduces the overall solubility of the solute in the mixed solvent system, thereby inducing supersaturation and crystallization.[][12][13]
Applicability: Extremely versatile and widely used, especially for compounds that do not have strong temperature-dependent solubility. It is effective for producing fine particles if desired.[14]
Protocol:
-
Dissolution: Prepare a clear, filtered solution of the amine hydrochloride in a minimum amount of a "good" solvent at a constant temperature (e.g., room temperature).
-
Anti-solvent Addition: Add the anti-solvent to the solution at a slow, controlled rate with efficient stirring. Scientist's Note: The addition rate is a critical parameter. A fast addition rate creates high local supersaturation, leading to rapid nucleation and smaller crystals. A slow rate favors the growth of existing crystals.[13][14]
-
Nucleation and Growth: The solution will become cloudy at the point of nucleation. Continue the anti-solvent addition and allow the resulting slurry to stir.
-
Maturation: Stir the slurry for 1-2 hours after the anti-solvent addition is complete to ensure full crystallization.
-
Isolation & Drying: Isolate and dry the crystals as described in the cooling crystallization protocol. The wash solvent should be a mixture of the good solvent and anti-solvent in which the product has minimal solubility.
Vapor Diffusion
Principle: This is a variation of the anti-solvent method, but the mixing occurs slowly via the vapor phase. A small vial containing a concentrated solution of the compound is placed inside a larger, sealed chamber containing a reservoir of a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the sample solution, gradually reducing the solute's solubility to the point of crystallization.[15][16]
Applicability: Ideal for obtaining high-quality single crystals for X-ray diffraction, especially when only milligram quantities of the material are available.[16][17]
Protocol:
-
Prepare Solution: Dissolve the compound (~5-15 mg) in a small volume (0.5-1 mL) of a relatively non-volatile "good" solvent in a small, open vial.
-
Set up Chamber: Place this small vial inside a larger jar or beaker. Add a larger volume (2-5 mL) of a volatile anti-solvent to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.
-
Seal and Wait: Seal the outer jar tightly and leave it undisturbed in a location with a stable temperature.
-
Observation: Crystal growth can take anywhere from a few hours to several weeks.[15] Do not disturb the setup during this period.
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the inner vial. Use a pipette to remove the mother liquor and a fine tool to retrieve the crystals.
Co-crystallization with Pharmaceutically Acceptable Guests
Principle: This advanced technique involves crystallizing the amine hydrochloride salt with a neutral, non-ionically bound "co-former," typically a strong hydrogen bond donor like a carboxylic acid.[18] The chloride ion is an excellent hydrogen bond acceptor. In many simple hydrochloride salt crystals, its hydrogen bonding capacity is underutilized. By introducing a co-former like benzoic or succinic acid, new, robust hydrogen bonding networks can be formed, leading to a stable multi-component crystal lattice known as a co-crystal.[18][19]
Applicability: This is a powerful crystal engineering strategy to modify the physicochemical properties (e.g., solubility, stability, dissolution rate) of an API without altering the covalent structure of the hydrochloride salt itself.[20][21][22]
Protocol (Example with Fluoxetine HCl and Benzoic Acid):
-
Stoichiometric Dissolution: Dissolve the amine hydrochloride (e.g., fluoxetine HCl) and the co-former (e.g., benzoic acid) in a stoichiometric ratio (e.g., 1:1) in a suitable solvent like acetonitrile or ethanol, with gentle warming if necessary.[18]
-
Supersaturation: Achieve supersaturation through slow evaporation of the solvent at room temperature or by cooling the solution.
-
Crystallization and Isolation: Allow the crystals to form over several hours or days. Isolate by filtration and air dry.[18]
-
Characterization: It is essential to confirm the formation of a new crystalline phase (the co-crystal) rather than a simple mixture. This requires analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy.[20]
Troubleshooting Common Crystallization Challenges
| Challenge | Common Causes | Potential Solutions |
| Oiling Out | Supersaturation is too high; solvent polarity mismatch; cooling too fast. | - Slow down the cooling or anti-solvent addition rate.- Use a higher temperature for dissolution.- Add a small amount of a co-solvent to modify polarity.- Use seeding within the metastable zone. |
| Amorphous Precipitate | Extremely rapid nucleation due to very high supersaturation. | - Drastically reduce the rate of supersaturation generation.- Increase the dissolution temperature.- Use a more dilute starting solution. |
| No Crystals Form | Insufficient supersaturation; compound is too soluble; kinetic barrier to nucleation. | - Concentrate the solution further (evaporation).- Add more anti-solvent or cool to a lower temperature.- Try scratching the inside of the vial to induce nucleation.- Add seed crystals. |
| Wrong Polymorph | Kinetic vs. thermodynamic control; solvent effects; impurities. | - Change the solvent system.- Modify the cooling rate (slow cooling favors thermodynamic form, rapid cooling favors kinetic form).- Use seeding with the desired polymorph.- Perform a slurry experiment at different temperatures to identify the most stable form.[3] |
Conclusion
The crystallization of novel heterocyclic amine hydrochlorides is a critical step in drug development that transforms a promising molecule into a viable solid-state material. Success requires a systematic approach grounded in the principles of solubility and supersaturation. By carefully selecting solvents, controlling the rate of temperature change or anti-solvent addition, and employing advanced strategies like co-crystallization, researchers can overcome common challenges. The protocols and insights provided in this guide serve as a robust starting point for developing reproducible and scalable crystallization processes, ultimately ensuring the consistent production of crystalline APIs with the desired purity, stability, and physical properties.
References
- Garlapati, S., & Gunda, S. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design.
- BOC Sciences. Crystallization of APIs: Methods and Challenges. BOC Sciences.
- PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Unknown Author.
- Khattak, S., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development.
- Verdoes, D., et al. (2006). Processes involving the use of antisolvent crystallization.
- Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.
- Koszelak-Rosenblum, M., & Zhu, G. (2021). Crystallization Of Challenging Pharmaceutical Targets To Aid Drug Discovery. Curia.
- St. John, P. M., et al. (2014). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design.
- Browne, C. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
- St John, P. M., et al. (2014). Challenges and opportunities for new protein crystallization strategies in structure-based drug design. PubMed.
- Garlapati, S., & Gunda, S. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis.
- Langes, C., et al. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
- Vaisala. (2025). Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala.
- Hampton Research. Sitting Drop Vapor Diffusion. Hampton Research.
- MacFhionnghaile, P., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering.
- von Raumer, M. (2024). Crystallization – A Crucial Process Step for Complex Lipids and APIs. CordenPharma.
- Unknown Author. (2025). Crystallization challenges in drug development: Scale-up from laboratory to pilot plant and beyond.
- Syrris.
- Unknown Author. (2025). Solvent Systems for Crystallization and Polymorph Selection.
- Sullivan, S., et al. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems.
- Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
- Langes, C., et al. (2010). Method for salt preparation.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Childs, S. L., et al. (2004). On the thermodynamics of cocrystal formation.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Source Not Available.
- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
- RM@Schools.
- Mettler Toledo.
- Kumar, A., & Nanda, A. (2015). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Yadav, A. V., & Sheth, N. R. (2012). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central.
- Aitipamula, S., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Cooling crystallization monitoring and control in API production processes with RI measurements | Vaisala [vaisala.com]
- 6. Crystallization for Complex Lipids & APIs | CordenPharma [cordenpharma.com]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. mt.com [mt.com]
- 14. ijcea.org [ijcea.org]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. unifr.ch [unifr.ch]
- 17. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Substituted Furazan Amines
Introduction: The Versatile Furazan Core in Modern Chemistry
The 1,2,5-oxadiazole, or furazan, ring is a privileged heterocyclic scaffold that has garnered significant attention across diverse fields of chemistry. Its unique electronic properties and high nitrogen content make it a cornerstone for the development of advanced energetic materials, where derivatives can exhibit superior density and detonation performance compared to traditional compounds.[1][2][3] Beyond this, the furazan moiety has been increasingly incorporated into medicinal chemistry programs as a bioisostere, enhancing the pharmacological profiles of drug candidates.[4][5]
However, transitioning the synthesis of substituted furazan amines from small-scale laboratory batches to a pilot or industrial scale presents formidable challenges. These syntheses often involve hazardous reagents, highly exothermic reactions, and intermediates with limited stability.[6][7] Large-scale production is frequently constrained by the difficulty in preparing key precursors like 3,4-diaminofurazan (DAF).[8] This guide provides a comprehensive overview of the strategic considerations, detailed protocols, and safety measures essential for the successful and safe scale-up of substituted furazan amine synthesis, aimed at researchers, process chemists, and drug development professionals.
Part 1: Core Chemistry and Strategic Pathway Selection
The successful scale-up of any chemical process begins with a robust and well-understood synthetic route. For substituted furazan amines, the journey typically starts with the construction of the heterocyclic core, followed by functional group interconversion.
Constructing the Furazan Ring: From Glyoxime to Diaminofurazan (DAF)
The most common and economically viable precursor for a wide range of amino-substituted furazans is 3,4-diaminofurazan (DAF).[7] Its synthesis is a critical first step that must be optimized for scale. The classical pathway involves two key transformations:
-
Diaminoglyoxime (DAG) Formation: Glyoxal is reacted with hydroxylamine to form glyoxime, which is then further aminated to produce diaminoglyoxime (DAG).[7] More direct and convenient methods now exist, reacting glyoxal and hydroxylamine hydrochloride in an alkaline solution to produce DAG in multigram quantities safely and inexpensively.
-
Dehydrative Cyclization to DAF: DAG undergoes dehydration to form the furazan ring. Historically, this required high-temperature, sealed-tube reactions.[8] However, modern scale-up protocols utilize potassium hydroxide-mediated dehydration in high-boiling solvents like ethylene glycol at atmospheric pressure, which is significantly safer and more amenable to standard chemical reactors.[8][9]
Introducing Functionality: The Oxidation of DAF
With the DAF core in hand, further substitution is typically achieved through modification of the amino groups. A prime example is the synthesis of 3-amino-4-nitrofurazan (ANF), a crucial intermediate for more complex energetic materials.[6][10] This is achieved by the selective oxidation of one amino group to a nitro group.
The choice of oxidizing agent is a critical process parameter. A widely adopted system involves hydrogen peroxide (H₂O₂) in a strong acid medium, catalyzed by sodium tungstate (Na₂WO₄).[6][10][11] The acid, often methanesulfonic acid or sulfuric acid, protonates an amino group, deactivating it towards oxidation and allowing for selective nitration of the other.[6][10]
The reaction pathway involves the initial oxidation of DAF to a hydroxylamine intermediate, which is further oxidized to a nitrosofurazan. Subsequent oxidation yields the desired 3-amino-4-nitrofurazan (ANF).[6] A competing pathway involves the coupling of nitroso and hydroxylamine intermediates, leading to the formation of azo- and azoxy-furazan byproducts, such as 3,3'-diamino-4,4'-azoxyfurazan (DAAF).[6][12]
Caption: General synthetic workflow for substituted furazan amines.
Part 2: Process Development and Scale-Up Considerations
Scaling a synthesis from the bench to a pilot plant requires meticulous optimization of every parameter to ensure safety, efficiency, and reproducibility.
Critical Process Parameters
The oxidation of DAF to ANF is a highly exothermic process, and precise control over reaction conditions is paramount to prevent thermal runaway.[6] Reaction calorimetry (RC1) studies are invaluable for assessing the thermal risks associated with this step.[6]
| Parameter | Impact on Scale-Up | Rationale & Recommendations |
| Reagent Stoichiometry | Affects yield, purity, and exothermicity. | Excess H₂O₂ can lead to over-oxidation and byproduct formation. The molar ratio of the acid catalyst (e.g., methanesulfonic acid) to DAF is critical for selective mono-oxidation. Orthogonal design studies can optimize these ratios efficiently.[13] |
| Temperature Control | CRITICAL for safety. Highly exothermic reaction. | The Maximum Temperature of the Synthesis Reaction (MTSR) must be determined and strictly controlled.[6] A robust reactor cooling system is non-negotiable. Gradual, subsurface addition of the oxidizing agent is recommended to manage heat evolution. |
| Solvent Selection | Influences solubility, reaction rate, and work-up. | While the reaction is often run in the acidic medium itself, co-solvents may be considered. The solvent must be stable to the strong oxidizing conditions. |
| Catalyst Loading | Affects reaction rate and efficiency. | The concentration of the sodium tungstate catalyst influences the rate of oxidation. The optimal loading should be determined to ensure a controlled reaction rate without compromising completion time.[13] |
| Mixing & Agitation | Ensures thermal and mass transfer. | Inadequate mixing can lead to localized "hot spots" and concentration gradients, increasing the risk of runaway reactions and byproduct formation. The impeller design and agitation speed must be sufficient to maintain a homogenous slurry/solution. |
| Reaction Time | Determines throughput and impurity profile. | The reaction should be monitored by an appropriate in-process control (e.g., HPLC) to determine the endpoint. Prolonged reaction times can lead to product degradation. |
Work-up and Purification Strategies
Isolating the final product on a large scale requires a different approach than laboratory chromatography.
-
Crystallization: This is the preferred method for purifying solid products at scale. The product is typically precipitated by pouring the reaction mixture into a large volume of an anti-solvent, such as ice water.[11] The resulting solid is then collected by filtration.
-
Extraction: For products that are soluble in organic solvents, liquid-liquid extraction can be employed. Ethyl acetate is commonly used to extract furazan derivatives from aqueous reaction mixtures.[11] However, challenges arise with highly polar, nitrogen-rich compounds that exhibit high water solubility.[14]
-
Supercritical Fluid Extraction (SCFE): As a "green" and efficient alternative, SCFE using supercritical CO₂ (sc-CO₂) can be explored for the extraction and purification of thermally labile compounds.[15][16][17] This technique offers benefits such as the absence of organic solvent residues and is particularly useful for producing high-purity compounds for pharmaceutical applications.[16][18]
Caption: Process flow diagram for a typical scale-up synthesis.
Part 3: Detailed Scale-Up Protocol: Synthesis of 3-Amino-4-nitrofurazan (ANF)
Warning: This procedure involves strong oxidizers, corrosive materials, and potentially energetic compounds. A thorough risk assessment must be conducted before proceeding. All operations must be performed behind a blast shield in a well-ventilated fume hood by properly trained personnel.
Reagents and Equipment:
-
3,4-Diaminofurazan (DAF)
-
Methanesulfonic acid (CH₃SO₃H)
-
30-35% Hydrogen peroxide (H₂O₂)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Chiller/heater for reactor temperature control
-
Large Büchner funnel and filtration flask
-
Vacuum oven
Procedure:
-
Reactor Setup: Equip a 2 L jacketed reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and an addition funnel. Set the circulator for the reactor jacket to 5°C.
-
Charging Reagents: To the reactor, charge methanesulfonic acid (e.g., 500 mL). Begin stirring to ensure good mixing.
-
DAF Addition: Slowly add 3,4-diaminofurazan (DAF, e.g., 50 g, 0.5 mol) in portions to the stirred acid. The temperature may rise; ensure it is maintained below 25°C.
-
Catalyst Addition: Once all the DAF has dissolved, add sodium tungstate dihydrate (e.g., 5 g, 0.015 mol).
-
Oxidant Addition: Charge the addition funnel with 30% hydrogen peroxide (e.g., 150 mL). Begin adding the H₂O₂ dropwise to the reaction mixture. THIS ADDITION IS HIGHLY EXOTHERMIC. Maintain the internal temperature between 25-30°C.[13] The addition rate must be carefully controlled by the cooling capacity of the reactor. (Anticipated addition time: 2-3 hours).
-
Reaction: After the addition is complete, allow the mixture to stir at 30°C for 6-8 hours.[13] Monitor the reaction progress by HPLC until DAF consumption is complete.
-
Quenching: In a separate large vessel (e.g., 5 L beaker), prepare a mixture of crushed ice and water (approx. 2 kg). While stirring the ice-water slurry vigorously, slowly pour the reaction mixture into it. A yellow precipitate will form.
-
Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual acid.
-
Drying: Carefully transfer the yellow solid to a crystallizing dish and dry in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: The final product, 3-amino-4-nitrofurazan (ANF), should be characterized to confirm its identity and purity.
Part 4: Analytical Methods for Quality Control
Robust analytical controls are essential for ensuring the safety, consistency, and quality of the synthesized furazan amines.
| Analytical Technique | Purpose in Scale-Up Synthesis |
| High-Performance Liquid Chromatography (HPLC) | The primary tool for in-process control and final purity assessment. Quantifies the consumption of starting materials (DAF) and the formation of the product (ANF) and byproducts (e.g., DAOAF).[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirms the chemical structure of the final product and key intermediates. Essential for unambiguous identification.[19] |
| Infrared (IR) Spectroscopy | Verifies the presence of key functional groups (e.g., -NH₂, -NO₂, furazan ring vibrations) in the product.[11] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming its identity.[11] |
| Differential Scanning Calorimetry (DSC) | CRITICAL for safety. Assesses the thermal stability, melting point, and decomposition temperature of the product. This is especially important for energetic materials to understand their thermal hazards.[20] |
| Elemental Analysis | Provides the elemental composition (C, H, N) of the final compound, serving as a fundamental check of purity and identity.[19] |
Part 5: Critical Safety Considerations
The synthesis of substituted furazan amines, particularly nitro-derivatives, carries significant risks that must be proactively managed.
-
Chemical Hazards:
-
Oxidizers: Hydrogen peroxide is a strong oxidizer. Avoid contact with organic materials and metals. Use appropriate PPE (gloves, goggles, lab coat).[21]
-
Corrosives: Strong acids like methanesulfonic or sulfuric acid are highly corrosive. Handle with extreme care in a fume hood.
-
Product Hazards: Many furazan derivatives are energetic materials and can be sensitive to shock, friction, and heat.[11][20] Handle with non-sparking tools and avoid grinding.
-
-
Process Hazards:
-
Thermal Runaway: The oxidation step is highly exothermic. A failure in cooling or an uncontrolled addition of the oxidant can lead to a dangerous, rapid increase in temperature and pressure, potentially causing an explosion.[6] The thermal runaway classification for ANF synthesis has been identified as high-risk.[6]
-
Gas Evolution: Some reactions may evolve noxious gases. All operations must be conducted in a well-ventilated chemical fume hood.[22]
-
-
Handling and Personal Protective Equipment (PPE):
-
Always work in a designated area, preferably behind a blast shield.[23][24]
-
Wear appropriate PPE, including safety glasses with side shields (or goggles), a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves.
-
When handling powders, use engineering controls like a ventilated enclosure to prevent inhalation.[23]
-
Part 6: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up (dissolved in filtrate); Side reaction consuming starting material. | Verify reaction completion with HPLC. Optimize reaction time. Cool the quench slurry further to minimize product solubility. Re-evaluate reagent stoichiometry to minimize byproduct formation. |
| Product is Impure (e.g., contains DAF or DAAzF/DAOAF) | Incomplete oxidation; Non-selective oxidation. | Increase reaction time or slightly increase oxidant amount. Ensure the temperature is controlled to favor the desired reaction pathway. Verify the acid-to-DAF ratio is correct for deactivating one amino group. |
| Uncontrolled Exotherm / Temperature Spike | Addition of oxidant is too fast; Inadequate cooling or mixing. | IMMEDIATELY stop the addition of the oxidant. If safe, add an external cooling bath (e.g., ice-water). Review and reduce the planned addition rate. Ensure the reactor's cooling system is functioning at full capacity and that the stirrer is providing adequate agitation. |
| Difficulty Filtering Product | Very fine particle size. | Age the slurry in the cold quench mixture for a longer period to allow crystals to grow. Consider adding a filter aid, but ensure it is compatible with the product and downstream processes. |
References
-
Meiling Liu, et al. (n.d.). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. Available at: [Link]
-
Zhang Junlin, et al. (2020). Energetic materials based on poly furazan and furoxan structures. Chinese Chemical Letters. Available at: [Link]
-
Yin, P., & Shreeve, J. M. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. Available at: [Link]
-
Fedorov, A. S., et al. (2023). Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits. Polymers. Available at: [Link]
-
Pouliot, M., et al. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Hiskey, M. A., et al. (2010). Synthesis and Characterization of Furazan Energetics ADAAF and DOATF. Journal of Energetic Materials. Available at: [Link]
-
Li, Y., et al. (n.d.). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. Available at: [Link]
-
Zhang, J., et al. (n.d.). Synthesis of 3-amino-4-nitrofurazan by an improved method. ResearchGate. Available at: [Link]
-
Pouliot, M., et al. (2021). Furazans in Medicinal Chemistry. PubMed. Available at: [Link]
-
Li, J., et al. (n.d.). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. ResearchGate. Available at: [Link]
-
Tarakhtii, K. V., et al. (2023). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molbank. Available at: [Link]
-
Sheremetev, A. B. (n.d.). Monocyclic furazans and furoxans. ResearchGate. Available at: [Link]
-
Gunasekaran, A., et al. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. DTIC. Available at: [Link]
-
Aki, O. (n.d.). [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Furazan. Retrieved from [Link]
-
Wang, J.-H., et al. (2024). Furazan and Furoxan—A Promising Building Block for Energetic Materials. Propellants, Explosives, Pyrotechnics. Available at: [Link]
- Boyer, J. H., & Trudell, M. L. (2009). Process for the manufacture of diaminofurazan. Google Patents.
-
Huang, M., et al. (2006). Three methods of synthesizing 3,4-diaminofurazan. Northwestern Polytechnical University. Available at: [Link]
-
Kusurkar, R., et al. (2005). Microwave Mediated Fast Synthesis of Diaminoglyoxime and 3,4-Diaminofurazan: Key Synthons for the Synthesis of High Energy Density Materials. Semantic Scholar. Available at: [Link]
-
Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. University of Manchester. Available at: [Link]
-
McDermott, T., et al. (2009). Development of a Scalable Synthesis of Dipeptidyl Peptidase-4 Inhibitor ABT-279. ResearchGate. Available at: [Link]
-
Wang, B., et al. (n.d.). Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. RSC Publishing. Available at: [Link]
-
Gunasekaran, A., et al. (1995). Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. National Technical Reports Library. Available at: [Link]
-
Gomm, A., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available at: [Link]
-
(n.d.). Supercritical CO2 Extraction and Purification of Compounds with Antioxidant Activity. Semantic Scholar. Available at: [Link]
- Hiskey, M. A., & Goldman, N. (2009). Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles. Google Patents.
-
Li, J., et al. (n.d.). Synthesis of Aminonitrofurazan by Oxidizing Aminofurazan. ResearchGate. Available at: [Link]
-
Yin, P., & Shreeve, J. M. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate. Available at: [Link]
-
Cikoš, A.-M., et al. (2021). Supercritical Carbon Dioxide Extraction of Four Medicinal Mediterranean Plants: Investigation of Chemical Composition and Antioxidant Activity. Molecules. Available at: [Link]
-
Cikoš, A.-M., et al. (2021). Supercritical Carbon Dioxide Extraction of Four Medicinal Mediterranean Plants: Investigation of Chemical Composition and Antioxidant Activity. National Institutes of Health. Available at: [Link]
-
(2025). Mastering Film-Forming Amines: Analytical Methods and Best Practices. Linked In. Available at: [Link]
-
Karpiński, P., et al. (n.d.). Supercritical Carbon Dioxide Extraction of Compounds with Antimicrobial Activity from Origanum vulgare L.: Determination of Optimal Extraction Parameters. ResearchGate. Available at: [Link]
-
Sheremetev, A. B., & Mantseva, E. V. (2001). Synthesis and Properties of Furazanyl-Substituted Acetylenes and Diacetylenes. Russian Chemical Bulletin. Available at: [Link]
-
Truong, V. A., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available at: [Link]
-
D. M. (2020). Supercritical Carbon Dioxide Extraction of Compounds With Antimicrobial Activity From Origanum Vulgare L.: Determination of Optimal Extraction Parameters. PubMed. Available at: [Link]
-
(n.d.). Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Li, J., et al. (n.d.). Synthesis and characterization of azofurazan and azoxyfurazan. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2020). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
-
American Chemical Society. (n.d.). 1.3.1 Introduction. ACS Style Guide. Available at: [Link]
Sources
- 1. Energetic materials based on poly furazan and furoxan structures [ccspublishing.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]
- 9. Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Supercritical CO2 Extraction and Purification of Compounds with Antioxidant Activity | Publicación [silice.csic.es]
- 16. mdpi.com [mdpi.com]
- 17. Supercritical Carbon Dioxide Extraction of Four Medicinal Mediterranean Plants: Investigation of Chemical Composition and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Supercritical carbon dioxide extraction of compounds with antimicrobial activity from Origanum vulgare L.: determination of optimal extraction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
- 21. safety.fsu.edu [safety.fsu.edu]
- 22. Furazan - Wikipedia [en.wikipedia.org]
- 23. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 24. orgsyn.org [orgsyn.org]
"derivatization of Methyl-(4-methyl-furazan-3-ylmethyl)-amine for SAR studies"
Application Note & Protocols
Systematic Derivatization of Methyl-(4-methyl-furazan-3-ylmethyl)-amine for Structure-Activity Relationship (SAR) Studies
Abstract: This document provides a comprehensive guide for the chemical derivatization of Methyl-(4-methyl-furazan-3-ylmethyl)-amine, a key scaffold for exploring structure-activity relationships (SAR) in drug discovery. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals. We will explore various synthetic strategies, including N-acylation, N-sulfonylation, and reductive amination, to generate a diverse library of analogs. The rationale behind the selection of derivatization strategies and the importance of systematic modification for robust SAR data will be discussed. This guide also includes detailed, step-by-step experimental protocols and methods for the characterization of the synthesized compounds.
Introduction: The Furazan Scaffold and the Rationale for Derivatization
The furazan (1,2,5-oxadiazole) ring is a five-membered heterocycle that has garnered significant interest in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a bioisostere for other functional groups and its potential to modulate the physicochemical properties of a molecule, make it an attractive scaffold for the design of novel therapeutic agents.[1] Furazan derivatives have been investigated for a wide range of biological activities.[2]
Methyl-(4-methyl-furazan-3-ylmethyl)-amine presents a versatile starting point for SAR studies due to the presence of a reactive secondary amine. Modification of this amine allows for the systematic exploration of the chemical space around the furazan core, which can provide critical insights into the interactions between the molecule and its biological target. The primary goal of derivatization in this context is to understand how changes in steric bulk, electronics, and hydrogen bonding potential at the amine position influence biological activity.
This application note will focus on three key derivatization strategies:
-
N-Acylation: To introduce a variety of amide functionalities.
-
N-Sulfonylation: To explore the impact of sulfonamides.
-
N-Alkylation: To investigate the effect of different alkyl and substituted alkyl groups.
Derivatization Strategies and Rationale
The derivatization of the secondary amine of Methyl-(4-methyl-furazan-3-ylmethyl)-amine can be approached through several well-established synthetic methodologies. The choice of strategy will depend on the desired final compound and the specific goals of the SAR study.
N-Acylation
N-acylation is a robust and versatile method for introducing a wide range of substituents. The resulting amides can participate in hydrogen bonding as donors and acceptors, and the nature of the acyl group can significantly impact the lipophilicity and electronic properties of the molecule. This strategy is particularly useful for exploring the role of specific functional groups in binding to a biological target.[3][4]
Causality behind Experimental Choices: The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base is a standard and efficient method for acylation. The base neutralizes the HCl or carboxylic acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves a wide range of organic compounds.
N-Sulfonylation
The introduction of a sulfonamide group can dramatically alter the physicochemical properties of the parent amine. Sulfonamides are typically more acidic than amides and can act as hydrogen bond acceptors. They are also metabolically stable, making them an attractive functional group in drug design.
Causality behind Experimental Choices: Similar to acylation, the reaction of an amine with a sulfonyl chloride is facilitated by a base to scavenge the generated HCl. Pyridine can act as both a solvent and a base in this reaction. The choice of sulfonyl chloride allows for the introduction of a wide array of aryl and alkyl substituents.
N-Alkylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing a variety of alkyl groups to a secondary amine.[5][6][7] This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.[7] This method allows for the introduction of diverse functionalities, including those that might not be stable to the conditions of direct alkylation with alkyl halides.
Causality behind Experimental Choices: The reaction is typically carried out in a one-pot fashion. The choice of a mild reducing agent like sodium triacetoxyborohydride is often preferred as it is selective for the reduction of the iminium ion in the presence of the starting aldehyde. Methanol or dichloroethane are suitable solvents for this transformation.[7]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
General Protocol for N-Acylation
This protocol describes the general procedure for the acylation of Methyl-(4-methyl-furazan-3-ylmethyl)-amine with an acyl chloride.
dot
Caption: N-Acylation Workflow.
Materials:
-
Methyl-(4-methyl-furazan-3-ylmethyl)-amine
-
Acyl chloride of choice (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve Methyl-(4-methyl-furazan-3-ylmethyl)-amine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Sulfonylation
This protocol outlines the general procedure for the sulfonylation of Methyl-(4-methyl-furazan-3-ylmethyl)-amine with a sulfonyl chloride.
dot
Caption: N-Sulfonylation Workflow.
Materials:
-
Methyl-(4-methyl-furazan-3-ylmethyl)-amine
-
Sulfonyl chloride of choice (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve Methyl-(4-methyl-furazan-3-ylmethyl)-amine (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate.
-
Purify the residue by column chromatography or recrystallization.
General Protocol for N-Alkylation via Reductive Amination
This protocol details the reductive amination of an aldehyde with Methyl-(4-methyl-furazan-3-ylmethyl)-amine.
dot
Caption: Reductive Amination Workflow.
Materials:
-
Methyl-(4-methyl-furazan-3-ylmethyl)-amine
-
Aldehyde of choice (e.g., formaldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Methanol or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a solution of Methyl-(4-methyl-furazan-3-ylmethyl)-amine (1.0 eq) and the aldehyde (1.2 eq) in methanol or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by column chromatography.
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch or the S=O stretches of the sulfonamide.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
| Technique | Key Observables |
| ¹H NMR | Appearance/disappearance of N-H proton signal, shifts in methylene and methyl protons adjacent to the nitrogen. |
| ¹³C NMR | Shift in the carbon signals of the methylene and methyl groups attached to the nitrogen, appearance of new signals from the added substituent. |
| Mass Spec | Molecular ion peak corresponding to the expected mass of the derivative. |
| IR Spec | Amide C=O stretch (~1650 cm⁻¹), Sulfonamide S=O stretches (~1350 and 1160 cm⁻¹). |
Framework for Structure-Activity Relationship (SAR) Studies
A systematic approach to derivatization is crucial for generating meaningful SAR data. The following table provides a template for designing a focused library of derivatives based on the protocols described above.
| Derivative ID | R Group | Derivatization Method | Rationale |
| Amide Series | |||
| Cpd-1 | -COCH₃ | N-Acylation | Small, neutral group. |
| Cpd-2 | -COPh | N-Acylation | Aromatic, lipophilic group. |
| Cpd-3 | -CO(p-Cl-Ph) | N-Acylation | Electron-withdrawing group. |
| Cpd-4 | -CO(p-OMe-Ph) | N-Acylation | Electron-donating group. |
| Sulfonamide Series | |||
| Cpd-5 | -SO₂CH₃ | N-Sulfonylation | Small, polar group. |
| Cpd-6 | -SO₂Ph | N-Sulfonylation | Aromatic, bulky group. |
| Amine Series | |||
| Cpd-7 | -CH₂Ph | Reductive Amination | Introduction of a flexible aromatic group. |
| Cpd-8 | -CH₂(c-Pr) | Reductive Amination | Small, rigid alkyl group. |
The biological activity of these compounds should be evaluated in a relevant assay. The results can then be analyzed to identify key structural features that contribute to activity. For instance, comparing the activity of Cpd-3 and Cpd-4 can provide insights into the electronic requirements of the binding pocket.[9] Similarly, comparing Cpd-1 and Cpd-2 can reveal the influence of steric bulk and lipophilicity.[10]
dot
Caption: Logic Flow for SAR Studies.
Conclusion
The derivatization of Methyl-(4-methyl-furazan-3-ylmethyl)-amine is a valuable strategy for the exploration of SAR in drug discovery. The protocols provided in this application note offer robust and versatile methods for the synthesis of a diverse library of analogs. A systematic approach to the design and synthesis of these derivatives, coupled with thorough characterization and biological evaluation, will undoubtedly lead to a deeper understanding of the SAR for this promising scaffold.
References
-
MDPI. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Available at: [Link]
-
MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]
-
IJFMR. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Oxadiazine Derivatives. Accessed January 20, 2026. Available at: [Link]
-
PubMed. (2015). Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Available at: [Link]
-
PubMed Central. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Reactions of Methyl 4-Aminofurazan-3-carboximidate with Nitrogen-Containing Nucleophiles. Accessed January 20, 2026. Available at: [Link]
-
PubMed Central. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Available at: [Link]
-
MDPI. (2021). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-alkyl-4-aminofurazans. Accessed January 20, 2026. Available at: [Link]
-
ResearchGate. (n.d.). A facile synthesis and microtubule-destabilizing properties of 4-(1H-benzo[d]imidazol-2-yl)-furazan-3-amines. Accessed January 20, 2026. Available at: [Link]
-
ACS Publications. (2021). Furazans in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and performance of difurazanopyrazine derivatives | Request PDF. Accessed January 20, 2026. Available at: [Link]
-
MDPI. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Available at: [Link]
-
PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available at: [Link]
-
PubMed. (2009). Synthesis of benzofurazan derivatization reagents for short chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Available at: [Link]
-
PubMed. (2018). Synthesis and Characterization of 4-(1,2,4-Triazole-5-yl)furazan Derivatives as High-Performance Insensitive Energetic Materials. Available at: [Link]
-
NIH. (n.d.). The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Accessed January 20, 2026. Available at: [Link]
-
PubMed. (2009). Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of furazan energetics ADAAF and DOATF | Request PDF. Accessed January 20, 2026. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Accessed January 20, 2026. Available at: [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]
-
MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Accessed January 20, 2026. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Furazan Derivatives [benchchem.com]
- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine [mdpi.com]
- 9. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: Furazan Compounds as Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furazan (1,2,5-oxadiazole) and its derivatives represent a fascinating and increasingly important class of nitrogen-rich heterocyclic ligands in coordination chemistry. Their unique electronic properties, high nitrogen content, and propensity for functionalization allow for the design of a diverse array of metal complexes with tailored functionalities. This guide provides an in-depth exploration of the synthesis, coordination behavior, and applications of furazan-based ligands, with a particular focus on their utility in the development of energetic materials and potential applications in medicinal chemistry. Detailed, field-proven protocols for the synthesis of key furazan precursors and their corresponding metal complexes are provided, alongside a discussion of essential characterization techniques.
The Furazan Scaffold: A Ligand with Unique Potential
The furazan ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. This structure imparts several key characteristics that make it an attractive ligand scaffold:
-
High Nitrogen Content: The presence of multiple nitrogen atoms contributes to high positive heats of formation in the resulting coordination complexes, a critical feature for high-energy density materials (HEDMs)[1][2].
-
Electronic Properties: The electron-withdrawing nature of the furazan ring can influence the redox properties of the metal center and the overall stability of the complex.
-
Versatile Functionalization: The carbon atoms of the furazan ring can be readily functionalized with various donor groups (e.g., amino, nitro, azido), allowing for the creation of mono-, bi-, and polydentate ligands with diverse coordination modes[3][4][5].
-
Planarity and Aromaticity: The planar and aromatic nature of the furazan ring can facilitate π-π stacking interactions, contributing to the stability and crystal packing of the resulting coordination polymers[4].
These properties have led to the development of furazan-based coordination compounds with applications ranging from advanced explosives and propellants to novel therapeutic agents[2][6].
Ligand Synthesis: Building the Furazan Core
A common and crucial precursor for many functionalized furazan ligands is 3,4-diaminofurazan (DAF). Its synthesis is a foundational technique for any researcher entering this field.
Protocol 1: Synthesis of 3,4-Diaminofurazan (DAF)
This protocol is a well-established two-step method starting from commercially available glyoxal, which first forms diaminoglyoxime (DAG) as a key intermediate[7][8][9].
Step 1: Synthesis of Diaminoglyoxime (DAG) from Glyoxal
-
Reaction Setup: In a well-ventilated fume hood, prepare a solution of sodium hydroxide (140 g, 3.5 mol) in 400 mL of water in a suitable reaction vessel. Cool the solution to 0 °C using an ice bath.
-
Hydroxylamine Addition: With continuous stirring, slowly add hydroxylamine hydrochloride (222 g, 3.2 mol) in portions to the cold sodium hydroxide solution. Maintain the temperature at 0 °C.
-
Glyoxal Addition: To the cold solution, add 40% aqueous glyoxal (116 g, 0.8 mol) in one portion.
-
Reaction and Precipitation: Remove the ice bath and allow the solution to sit in a freezer for 10 minutes. Subsequently, place the reaction vessel in an oil bath preheated to 90-100 °C and reflux for 5 hours. A precipitate of diaminoglyoxime will form.
-
Isolation and Recrystallization: Cool the reaction mixture to 0 °C. Filter the crude DAG precipitate. To purify, redissolve the precipitate in a minimal amount of boiling water (approximately 400 mL). Allow the solution to cool slowly to form long, straw-like crystals of pure DAG. Filter and dry the crystals.
Step 2: Cyclization of DAG to 3,4-Diaminofurazan (DAF)
-
Reaction Setup: In a high-pressure reactor or a sealed tube capable of withstanding high temperatures and pressures, combine the dried diaminoglyoxime (DAG) with a solution of potassium hydroxide.
-
Dehydration and Cyclization: Heat the mixture to 180 °C. The base catalyzes the dehydration and cyclization of DAG to form DAF.
-
Isolation and Purification: After the reaction is complete, cool the reactor. The DAF can be isolated and purified by recrystallization.
Causality: The base-catalyzed dehydration of DAG is a critical step that leads to the formation of the stable, aromatic furazan ring. The high temperature provides the necessary activation energy for this cyclization reaction.
Synthesis of Metal-Furazan Coordination Complexes
The coordination of furazan-based ligands to metal centers can be achieved through various synthetic methodologies, with hydrothermal and solvothermal methods being particularly common for the preparation of energetic coordination polymers[3][4].
Protocol 2: Synthesis of a Copper(II) Energetic Coordination Polymer with a Furazan Ligand
This protocol provides a general guideline for the synthesis of a copper(II)-based energetic coordination polymer using a functionalized furazan ligand, such as 4,5-dinitraminofurazan (DNAF)[3].
-
Reactant Preparation: In separate vials, dissolve the furazan ligand (e.g., DNAF) and a copper(II) salt (e.g., copper(II) nitrate or copper(II) perchlorate) in a suitable solvent or solvent mixture (e.g., water, ethanol, acetonitrile).
-
Hydrothermal Reaction: Combine the solutions in a Teflon-lined stainless steel autoclave. The molar ratio of metal to ligand should be carefully controlled to influence the final structure.
-
Heating and Crystallization: Seal the autoclave and place it in an oven. Heat to a specific temperature (typically between 100-180 °C) for a defined period (e.g., 24-72 hours). The slow cooling of the autoclave will promote the formation of single crystals.
-
Isolation and Washing: After the autoclave has cooled to room temperature, filter the crystalline product. Wash the crystals with the reaction solvent and then with a more volatile solvent like diethyl ether to facilitate drying.
-
Drying: Dry the product in a desiccator or under a gentle stream of air.
Experimental Insight: The choice of counter-ion (e.g., nitrate, perchlorate) can significantly influence the structure and energetic properties of the resulting coordination polymer. Perchlorate, for instance, can act as an oxidizing agent, enhancing the energetic performance.
Protocol 3: Synthesis of an Iron(II) Complex with a Nitrogen-Rich Furazan Ligand
The synthesis of iron(II) complexes with nitrogen-rich ligands often requires inert atmosphere techniques to prevent oxidation of the Fe(II) center.
-
Inert Atmosphere Setup: All manipulations should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques. All solvents must be deoxygenated prior to use.
-
Ligand and Metal Salt Dissolution: Dissolve the nitrogen-rich furazan ligand in a suitable deoxygenated solvent (e.g., THF, acetonitrile). In a separate Schlenk flask, dissolve an iron(II) salt (e.g., FeCl₂, Fe(BF₄)₂·6H₂O) in a compatible deoxygenated solvent.
-
Complexation: Slowly add the ligand solution to the stirred iron(II) salt solution at room temperature. A color change is often indicative of complex formation.
-
Isolation: The complex may precipitate directly from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum, or a non-coordinating anti-solvent can be added to induce precipitation.
-
Washing and Drying: Filter the solid product under inert atmosphere, wash with a small amount of cold, deoxygenated solvent, and dry under vacuum.
Characterization of Furazan-Based Ligands and Complexes
A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of newly synthesized furazan ligands and their metal complexes.
| Technique | Information Obtained | Typical Observations for Furazan Complexes |
| Infrared (IR) Spectroscopy | Identification of functional groups and coordination modes. | Shift in the stretching frequencies of C=N and N-O bonds upon coordination to a metal center. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of diamagnetic complexes in solution. | Changes in the chemical shifts of protons and carbons adjacent to the coordination site. |
| UV-Visible Spectroscopy | Electronic transitions within the complex. | d-d transitions for transition metal complexes and ligand-to-metal charge transfer (LMCT) bands. |
| X-ray Crystallography | Definitive determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry. | Provides precise information on the coordination mode of the furazan ligand (e.g., monodentate, bidentate, bridging)[4]. |
| Thermal Analysis (TGA/DSC) | Thermal stability and decomposition behavior. | High decomposition temperatures are often indicative of good thermal stability, a desirable property for energetic materials[1]. |
Applications of Furazan-Based Coordination Complexes
The unique properties of furazan-based coordination complexes have led to their exploration in several high-impact fields.
-
High-Energy Density Materials (HEDMs): This is the most prominent application of furazan-based coordination complexes. The high nitrogen content and positive heats of formation of furazan ligands, combined with the oxidizing potential of certain metal centers and counter-ions, can lead to materials with superior detonation performance and good thermal stability[1][10]. The formation of coordination polymers can further enhance density, a critical parameter for energetic performance[3][4].
-
Medicinal Chemistry: While less common than their application in energetic materials, furazan-containing molecules have been investigated for various therapeutic purposes[6]. The ability of furazan-based ligands to chelate metal ions suggests potential applications in areas such as anticancer agents, where the coordination complex can interact with biological targets like DNA[11][12].
-
Catalysis: The tunable electronic properties of the metal center in furazan complexes make them potential candidates for catalytic applications in organic synthesis[13].
Visualizing Workflows and Concepts
Workflow for Developing Furazan-Based Energetic Coordination Polymers
Caption: Workflow for the development of furazan-based coordination complexes.
Coordination Modes of Furazan Ligands
Caption: Common coordination modes of functionalized furazan ligands.
Conclusion and Future Outlook
Furazan-based ligands offer a powerful platform for the construction of coordination compounds with remarkable properties. The continued exploration of new synthetic routes to novel furazan scaffolds and a deeper understanding of the structure-property relationships in their metal complexes will undoubtedly lead to the development of next-generation materials for a wide range of applications. For drug development professionals, the unique electronic and chelating properties of furazans may offer new avenues for the design of targeted metallodrugs.
References
-
Energetic Coordination Polymers Based on Copper Furazans and 1,2,3-Triazoles: Tuning the Oxygen Balance with Nitramino Functionalities. Crystal Growth & Design. [Link]
-
Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. [Link]
-
Energetic materials based on poly furazan and furoxan structures. Defence Technology. [Link]
-
Synthesis,Structures And Physicochemical Properties Of Energetic Coordination Polymers Based On Tetrazolylfurazan. Globe Thesis. [Link]
-
Assembly of 1D Helical Energetic Coordination Polymers Using a Flexible Bridged Furazan-triazole Cation. The Journal of Organic Chemistry. [Link]
-
Three methods of synthesizing 3,4-diaminofurazan. ResearchGate. [Link]
-
Copper(ii) complexes of a furan-containing aroylhydrazonic ligand: syntheses, structural studies, solution chemistry and interaction with HSA. Dalton Transactions. [Link]
-
Glyoxime, Diaminofurazan and some Energetic Derivatives, by AXT. Sciencemadness.org. [Link]
-
A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate. DTIC. [Link]
-
Three Methods of Synthesizing 3,4-Diaminofurazan. Semantic Scholar. [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. [Link]
-
Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. MDPI. [Link]
-
Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity. MDPI. [Link]
Sources
- 1. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Energetic materials based on poly furazan and furoxan structures [ccspublishing.org.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. globethesis.com [globethesis.com]
- 5. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper(ii) complexes of a furan-containing aroylhydrazonic ligand: syntheses, structural studies, solution chemistry and interaction with HSA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols for the Investigation of Material Properties of Furazan-Based Compounds
Introduction: The Dual-Faceted Nature of the Furazan Ring
The 1,2,5-oxadiazole, commonly known as furazan, is a five-membered heterocyclic ring that stands at the crossroads of material science and medicinal chemistry.[1] Its unique electronic structure, characterized by a high nitrogen content and an oxygen atom, imparts a range of desirable, yet often contrasting, properties. In the realm of energetic materials, the furazan scaffold is a cornerstone for developing high-energy-density materials (HEDMs) with high thermal stability and, in some cases, remarkable insensitivity to mechanical stimuli.[2][3] The inherent high positive enthalpy of formation of the furazan ring contributes significantly to the energetic performance of these compounds.[4] Conversely, in medicinal chemistry, the furazan ring and its N-oxide counterpart, furoxan, are valued as versatile pharmacophores.[5] Furoxan derivatives, in particular, are well-known as nitric oxide (NO) donors, a property leveraged in the development of cardiovascular drugs and other therapeutic agents.[6][7]
This guide provides a comprehensive overview of the essential protocols and analytical techniques required to characterize the material properties of furazan-based compounds. It is designed for researchers in both energetic materials science and drug development, offering insights into the causality behind experimental choices and ensuring a trustworthy, self-validating approach to investigation.
I. Synthesis and Structural Elucidation: The Foundation of Material Characterization
The journey into understanding a novel furazan-based compound begins with its synthesis and the unambiguous confirmation of its molecular structure. Synthetic strategies often involve the cyclization of 1,2-dione dioximes or transformations of cyano-substituted furazan/furoxan precursors.[1][8][9]
General Synthetic Workflow
The synthesis of a target furazan derivative is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow from precursor selection to the isolation of a purified product.
Caption: General workflow for the synthesis and structural verification of furazan-based compounds.
Protocol: Spectroscopic Characterization
Rationale: A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound before proceeding to more advanced property testing.
Step-by-Step Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the carbon-hydrogen framework and the chemical environment of specific nuclei (¹H, ¹³C, ¹⁴N, ¹⁵N).
-
Procedure:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra. For nitrogen-rich compounds, ¹⁴N or ¹⁵N NMR can provide invaluable information about the heterocyclic ring and attached functional groups.[10][11]
-
Validation: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed molecular structure.
-
-
-
Infrared (IR) Spectroscopy:
-
Purpose: To identify characteristic functional groups.
-
Procedure:
-
Prepare the sample using a suitable method (e.g., KBr pellet, ATR).
-
Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Validation: Look for characteristic absorption bands corresponding to key functional groups, such as C=N, N-O in the furazan ring, and nitro groups (-NO₂) if present.[12]
-
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern.
-
Procedure:
-
Choose an appropriate ionization technique (e.g., ESI, EI) based on the compound's stability and polarity.
-
Acquire the mass spectrum.
-
Validation: The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound. The fragmentation pattern should be consistent with its structure.
-
-
II. Crystal Structure and Density: The Link Between Molecular and Bulk Properties
For solid-state materials, particularly energetic compounds, the crystal structure is a critical determinant of bulk properties like density, stability, and sensitivity.
Protocol: Single-Crystal X-ray Diffraction
Rationale: This technique provides the definitive three-dimensional arrangement of atoms in a crystal lattice, allowing for the precise determination of bond lengths, angles, and intermolecular interactions (like hydrogen bonding).[13][14] The crystallographic density is a key parameter for calculating the energetic performance of HEDMs.[10]
Step-by-Step Protocol:
-
Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, solvent diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 173 K or 180 K) to minimize thermal vibrations.[13][14]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELXTL).[15]
-
Data Analysis:
III. Thermal Properties: Assessing Stability and Decomposition Behavior
Thermal stability is a crucial parameter for both energetic materials and pharmaceuticals. For HEDMs, it dictates the safe handling and storage temperatures. For drugs, it influences shelf-life and formulation stability.
Protocols: Thermal Analysis
Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary techniques used to probe how a material responds to changes in temperature.[17]
A. Differential Scanning Calorimetry (DSC)
-
Purpose: To measure the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and decomposition temperatures (T_d).[18]
-
Procedure:
-
Accurately weigh a small amount of sample (typically 0.5-2 mg) into an aluminum or copper crucible.
-
Place the crucible in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5, 10, 15, 20 °C/min) under an inert atmosphere (e.g., nitrogen).[15]
-
Record the heat flow versus temperature curve. The peak of the exothermic decomposition curve is typically reported as the decomposition temperature.
-
-
Data Interpretation: An sharp, intense exotherm indicates rapid decomposition, a characteristic of energetic materials. The onset temperature provides information on the initiation of thermal decomposition.[19]
B. Thermogravimetric Analysis (TGA)
-
Purpose: To measure the change in mass of a sample as a function of temperature. It helps to understand the decomposition process and identify the mass of non-volatile residues.
-
Procedure:
-
Place a slightly larger sample (5-10 mg) into a TGA pan.
-
Heat the sample at a controlled rate under a specific atmosphere.
-
Record the mass loss versus temperature curve.
-
-
Data Interpretation: The TGA curve reveals the temperature ranges over which decomposition occurs and the percentage of mass lost at each stage. When coupled with evolved gas analysis (TGA-FTIR or TGA-MS), it can identify the gaseous decomposition products.[12]
| Compound Example | Decomposition Temp. (T_d, °C) | Method | Reference |
| 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) | 292.41 | DSC | [18] |
| Energetic Furazan-Triazole Derivative (3b) | 226 | DSC | [16] |
| 3,3'-diamino-4,4'-azoxyfurazan (DAAF) | 230-250 | TG-DTA | [12] |
| Energetic Metal-Organic Framework (2) | 241 | DSC-TG | [10] |
Table 1: Representative thermal decomposition data for selected furazan-based compounds.
IV. Energetic Properties: Quantifying Performance and Safety
For compounds designed as HEDMs, assessing their sensitivity to external stimuli is paramount for safety and handling.
Workflow for Energetic Material Characterization
The following diagram outlines the logical progression for characterizing a newly synthesized energetic compound, balancing the assessment of performance with critical safety testing.
Caption: A structured workflow for the characterization of novel furazan-based energetic materials.
Protocols: Sensitivity Testing
Rationale: Sensitivity tests quantify the response of an energetic material to mechanical (impact, friction) and electrical (electrostatic discharge) stimuli. These are critical for determining safe handling procedures.[20][21]
A. Impact Sensitivity
-
Apparatus: Typically a BAM Fallhammer or similar drop-weight apparatus.[19][21]
-
Principle: A known weight is dropped from a specific height onto a sample of the material, and the result (initiation or no initiation) is observed.
-
Procedure (BAM Method):
-
Prepare a small, precisely measured sample of the material.
-
Place the sample in the apparatus.
-
Perform a series of drops at varying heights to determine the energy level at which there is a 50% probability of initiation (this value is often reported as H₅₀).
-
-
Interpretation: A higher H₅₀ value indicates lower sensitivity (i.e., the material is more stable). For example, an impact sensitivity of >40 J suggests a very insensitive material.[16][22]
B. Friction Sensitivity
-
Apparatus: BAM Friction Apparatus.[20]
-
Principle: A porcelain pin is drawn across a porcelain plate with the test sample in between under a specified load.
-
Procedure (BAM Method):
-
Place a small amount of the sample on the porcelain plate.
-
Apply a known load via the porcelain pin.
-
Initiate the movement of the plate.
-
Observe for any signs of initiation (e.g., spark, flame, sound).[20]
-
The test is repeated with increasing loads until initiation occurs. The result is reported as the load at which initiation occurs.
-
-
Interpretation: A higher friction sensitivity value (in Newtons, N) indicates a less sensitive material. A value >360 N is characteristic of an exceptionally insensitive compound.[16]
C. Electrostatic Discharge (ESD) Sensitivity
-
Principle: An electric spark of known energy is discharged through the sample to determine its ignition threshold.[23] This is crucial as static electricity can be an accidental ignition source.
-
Procedure:
-
A capacitor is charged to a specific voltage.
-
The stored energy is discharged through a needle into the energetic material sample.
-
The test is repeated at different energy levels to find the threshold ignition energy.[23]
-
-
Interpretation: The result is reported as the energy (in Joules) required for ignition. A higher value indicates lower sensitivity.
| Compound Example | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| Energetic Furazan-Triazole (2b) | >40 | >360 | [16] |
| Energetic Furazan-Triazole (3b) | 20 | 280 | [16] |
| 3,3'-diamino-4,4'-azoxyfurazan (DAAF) | Insensitive | - | [12] |
| Furazan-Isoxazole Salt (1d) | >30 | - | [14] |
Table 2: Sensitivity data for selected furazan-based energetic compounds.
V. Computational Chemistry: Predicting Properties and Guiding Synthesis
Modern materials research heavily relies on computational methods to predict properties before embarking on potentially hazardous and resource-intensive synthesis.
Rationale: Density Functional Theory (DFT) is a powerful tool for calculating a wide range of properties for furazan-based compounds.[24]
Key Predictable Properties:
-
Heats of Formation (HOF): A critical parameter for calculating detonation performance.[24][25]
-
Density (ρ): Can be predicted from optimized molecular structures and crystal packing simulations.[24]
-
Detonation Performance: Using calculated HOF and density, programs like EXPLO5 can predict detonation velocity (D) and pressure (P).[10][13]
-
Bond Dissociation Energies (BDE): Helps to identify the weakest bond in a molecule, providing insight into the initial steps of thermal decomposition.[25]
-
Molecular Electrostatic Potential (ESP): Can help understand sensitivity and intermolecular interactions.[15]
The synergy between computational prediction and experimental validation is key to the efficient design of new furazan-based materials with tailored properties.
VI. Conclusion
The investigation of furazan-based compounds demands a multi-faceted approach, integrating synthesis, structural analysis, and rigorous property testing. For researchers in energetic materials, a deep understanding of thermal stability and mechanical sensitivity is non-negotiable for ensuring safety and advancing the field. For those in drug development, understanding the physicochemical properties and biological interactions of these heterocycles is equally critical. The protocols and workflows outlined in this guide provide a robust framework for obtaining reliable, reproducible, and insightful data, enabling the rational design of the next generation of furazan-based materials.
References
-
AIP Publishing. (2021). Apparatus for skidding sensitivity testing of energetic materials. Available at: [Link]
-
UTEC Corporation, LLC. Temperature Sensitivity Testing of Explosive & Energetic Materials. Available at: [Link]
-
RSC Publishing. (2023). Recent progress in synthesis and application of furoxan. Available at: [Link]
-
Talawar, M. B., et al. (2004). Synthesis, characterization and thermal studies on furazan- and tetrazine-based high energy materials. Journal of Hazardous Materials, 113(1-3), 11-25. Available at: [Link]
-
Wang, Y., et al. (Year Not Available). Theoretical research on cage-like furazan-based energetic compounds and its derivatives. Available at: [Link]
-
ResearchGate. (2021). Furazan and Furoxan—A Promising Building Block for Energetic Materials. Available at: [Link]
-
RSC Publishing. (Year Not Available). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. Available at: [Link]
-
American Chemical Society Publications. (2021). Furazans in Medicinal Chemistry. Available at: [Link]
-
MDPI. (Year Not Available). Crystal Structures of Furazanes. Available at: [Link]
-
ResearchGate. (Year Not Available). Furazans in Medicinal Chemistry | Request PDF. Available at: [Link]
-
RSC Publishing. (2023). Recent progress in synthesis and application of furoxan. Available at: [Link]
-
PubMed. (2025). Evaluating the impact sensitivity of energetic materials using inelastic neutron scattering and low frequency THz-Raman spectroscopies. Available at: [Link]
-
Safety Management Services, Inc. Material Sensitivity Testing. Available at: [Link]
-
DTIC. (Year Not Available). Electrostatic Discharge Sensitivity and Electrical Conductivity of Composite Energetic Materials. Available at: [Link]
-
Taylor & Francis Group. Dynamic Characterization of Energetic Materials. Available at: [Link]
-
National Institutes of Health. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Available at: [Link]
-
National Institutes of Health. (2022). Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole): syntheses, crystal structures and detonation performances. Available at: [Link]
-
Frontiers. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Available at: [Link]
-
American Chemical Society Publications. (Year Not Available). Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. Available at: [Link]
-
Los Alamos National Laboratory. Energetic Materials. Available at: [Link]
-
Chinese Journal of Energetic Materials. (2022). Synthetic Progress of Furazan based Polycyclic Energetic Compounds. Available at: [Link]
-
RSC Publishing. (Year Not Available). Energetic furazan–triazoles with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties. Available at: [Link]
-
ResearchGate. (2025). Synthesis of High-Energy, Low-Sensitivity Furazan Tricyclic Energetic Compounds via a Three-Step Reaction. Available at: [Link]
-
ResearchGate. (Year Not Available). The properties of isofurazan-based energetic materials. Available at: [Link]
-
ResearchGate. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Available at: [Link]
-
ResearchGate. (2021). Computational investigation of the properties of double furazan-based and furoxan-based energetic materials | Request PDF. Available at: [Link]
-
ResearchGate. (Year Not Available). Properties of some furazan energetic compounds. Available at: [Link]
-
ResearchGate. (Year Not Available). Energetic materials based on poly furazan and furoxan structures | Request PDF. Available at: [Link]
-
American Chemical Society Publications. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. Available at: [Link]
-
Semantic Scholar. (2022). Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole): syntheses, crystal structure. Available at: [Link]
-
Polymer Solutions. Energetic Material Testing. Available at: [Link]
-
Dow. (2021). Industrial Perspectives on Energetic Materials. Available at: [Link]
-
ResearchGate. (2015). Study on combustion of new energetic furazans. Available at: [Link]
-
Wikipedia. Furazan. Available at: [Link]
-
ResearchGate. (2021). Advances in the chemistry of furazano[3,4-b]pyrazines and their analogues. Available at: [Link]
Sources
- 1. Furazan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Progress of Furazan based Polycyclic Energetic Compounds [energetic-materials.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 8. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 10. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and thermal studies on furazan- and tetrazine-based high energy materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal Structures of Furazanes [mdpi.com]
- 14. Methyl nitrate energetic compounds based on bicyclic scaffolds of furazan–isofurazan (isoxazole): syntheses, crystal structures and detonation performances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Energetic furazan–triazoles with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. smsenergetics.com [smsenergetics.com]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. apps.dtic.mil [apps.dtic.mil]
- 24. Theoretical research on cage-like furazan-based energetic compounds and its derivatives - ProQuest [proquest.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Furazans
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted furazans (1,2,5-oxadiazoles). This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your synthetic endeavors. As Senior Application Scientists, we have compiled this guide based on established literature and practical field experience to ensure scientific integrity and experimental success.
Furazans are a vital class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science.[1] However, their synthesis can present unique challenges. This guide is structured to address specific issues in a question-and-answer format, explaining the underlying chemical principles and offering actionable solutions.
I. FAQs: Fundamental Concepts in Furazan Synthesis
Q1: What are the most common starting materials for synthesizing the furazan ring?
The classical and most prevalent method for constructing the furazan ring is the dehydration of α-dioximes (glyoximes).[2] This method is versatile and can be applied to a wide range of substituted glyoximes, which are typically synthesized from the corresponding 1,2-diketones. Another significant pathway involves the dimerization of nitrile oxides.[3][4][5] While nitrile oxides are often generated in situ due to their high reactivity, this approach is crucial for certain substitution patterns.[4][5]
Q2: What is the relationship between furazans and furoxans (1,2,5-oxadiazole-N-oxides)?
Furazans and furoxans are closely related heterocycles. Furoxans are the N-oxide derivatives of furazans.[6] Synthetically, furoxans can be formed through the dimerization of nitrile oxides and can sometimes be converted to furazans.[4][7] It is important to note that furoxans cannot be obtained by direct oxidation of the parent furazan ring.[8] Depending on the substituents, furoxans can exist as two different regioisomers and may undergo thermal or photochemical isomerization.[6][8]
Q3: Are there general stability concerns I should be aware of when working with furazans?
Generally, the furazan ring is an aromatic, 6π-electron system, rendering it relatively stable.[8] Many substituted furazans are stable in the presence of oxygen and water and can be purified using standard techniques like silica gel chromatography.[8] However, the stability can be significantly influenced by the nature of the substituents. For instance, energetic furazans, often containing nitro groups, can be sensitive to thermal or mechanical shock.[9][10][11] The introduction of certain groups, like isofurazans, can enhance stability.[12][13]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of substituted furazans.
Problem 1: Low or No Yield of the Desired Furazan Product
Q: My reaction to synthesize a substituted furazan from an α-dioxime is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors related to the dehydration step. Here’s a breakdown of potential causes and solutions:
-
Incomplete Dehydration: The cyclodehydration of α-dioximes requires a sufficiently strong dehydrating agent. If the agent is too weak or used in insufficient quantity, the reaction may not proceed to completion.
-
Causality: The formation of the furazan ring from a dioxime involves the removal of two molecules of water. This process requires overcoming an activation energy barrier, which is facilitated by a dehydrating agent that can effectively sequester water.
-
Solution: Consider using more potent dehydrating agents. While succinic anhydride is a classic choice, other options like thionyl chloride, phosphorus pentoxide, or Burgess reagent can be more effective for stubborn substrates.[2] Always ensure the dehydrating agent is fresh and used in stoichiometric excess.
-
-
Decomposition of Starting Material or Product: Furazan synthesis can sometimes require elevated temperatures, which might lead to the decomposition of sensitive starting materials or the final product.
-
Causality: The stability of both the α-dioxime and the resulting furazan is highly dependent on the substituents present. Electron-withdrawing groups can increase the acidity of the oxime protons and potentially lead to side reactions, while bulky groups might sterically hinder the cyclization.
-
Solution: Monitor the reaction temperature closely. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. It may also be beneficial to choose a dehydrating agent that allows for milder reaction conditions.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired furazan. One common side reaction is the Beckmann rearrangement of the oxime under acidic conditions.
-
Causality: The presence of strong acids, which can be formed from certain dehydrating agents, can catalyze the rearrangement of the oxime functional groups, leading to the formation of amides or nitriles instead of the furazan ring.
-
Solution: If using a dehydrating agent that can generate acidic byproducts (e.g., thionyl chloride), consider adding a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid as it is formed.
-
Problem 2: Formation of Furoxan as a Major Byproduct
Q: I am attempting to synthesize a furazan via the dimerization of a nitrile oxide, but I am primarily isolating the corresponding furoxan. How can I favor the formation of the furazan?
A: The dimerization of nitrile oxides often leads to the formation of furoxans as the kinetically favored product.[4] Here’s how you can address this issue:
-
Understanding the Mechanism: The dimerization of nitrile oxides is a complex process that can proceed through different pathways. The formation of furoxan is often the result of a [3+2] cycloaddition of two nitrile oxide molecules.[3][4]
-
Causality: Nitrile oxides are 1,3-dipoles and readily undergo cycloaddition reactions.[5] The dimerization to form furoxans is a rapid process that competes with other desired reactions of the nitrile oxide.[4]
-
Solution: To obtain the furazan, the furoxan intermediate often needs to be deoxygenated. This can be achieved by treating the furoxan with a reducing agent, such as a trialkyl phosphite (e.g., triethyl phosphite). The choice of reducing agent and reaction conditions will depend on the specific substituents on the furoxan ring.
-
-
Controlling the Reaction Conditions: The rate of nitrile oxide dimerization can be influenced by concentration and temperature.
-
Causality: Higher concentrations of the nitrile oxide will favor the bimolecular dimerization reaction.
-
Solution: If the nitrile oxide is being generated in situ for a subsequent reaction, it is often best to generate it slowly in the presence of the trapping agent to keep its instantaneous concentration low. This can be achieved by the slow addition of the precursor or reagent used for its generation.[4]
-
Problem 3: Difficulty in Purification of the Substituted Furazan
Q: I have successfully synthesized my target furazan, but I am struggling to purify it from starting materials and byproducts. What are some effective purification strategies?
A: Purification challenges can arise from similar polarities of the product and impurities. Here are some approaches to consider:
-
Chromatography Optimization:
-
Causality: The polarity of substituted furazans can vary significantly based on their functional groups. This can make separation from structurally similar impurities difficult.
-
Solution: Experiment with different solvent systems for column chromatography. A gradual gradient elution can often provide better separation than an isocratic elution. If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Crystallization:
-
Causality: If your furazan derivative is a solid, crystallization can be a highly effective purification method.
-
Solution: Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. Slow cooling or slow evaporation of the solvent can promote the formation of well-defined crystals.
-
-
Chemical Derivatization:
-
Causality: In some cases, temporarily converting the furazan into a derivative with significantly different physical properties can facilitate purification.
-
Solution: If your furazan has a reactive functional group, you could protect it or convert it to another group that alters its polarity. After purification of the derivative, the original functional group can be regenerated.
-
Problem 4: Ambiguous Spectroscopic Data and Structural Confirmation
Q: The NMR and other spectroscopic data for my synthesized compound are not clearly confirming the formation of the substituted furazan. How can I definitively characterize my product?
A: Unambiguous structural characterization is crucial. Here’s a guide to interpreting your data and further analytical steps:
-
NMR Spectroscopy:
-
Causality: The chemical shifts of protons and carbons on or attached to the furazan ring are influenced by the electronic environment.
-
Solution:
-
¹H NMR: Look for the characteristic chemical shifts of protons attached to the furazan ring or adjacent to it.
-
¹³C NMR: The carbon atoms of the furazan ring typically appear in a specific region of the spectrum. The chemical shifts can provide valuable information about the substitution pattern.[14][15][16]
-
¹⁴N or ¹⁵N NMR: If available, nitrogen NMR can be a powerful tool for confirming the presence and electronic environment of the nitrogen atoms in the furazan ring.[7][14][15]
-
-
-
Mass Spectrometry:
-
Causality: Mass spectrometry provides the molecular weight of the compound.
-
Solution: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of your product, which can help distinguish it from isomers or byproducts.
-
-
Infrared (IR) Spectroscopy:
-
Single-Crystal X-ray Diffraction:
-
Causality: This technique provides the definitive three-dimensional structure of a crystalline compound.
-
Solution: If you can obtain suitable single crystals of your product, X-ray diffraction will provide unambiguous proof of its structure.[8]
-
| Analytical Technique | Key Features to Observe for Furazan Ring Confirmation |
| ¹H NMR | Chemical shifts of protons on or adjacent to the ring. |
| ¹³C NMR | Characteristic chemical shifts of the two carbon atoms in the furazan ring.[14][15][16] |
| ¹⁵N NMR | Resonances corresponding to the two nitrogen atoms in the ring.[7][14][15] |
| Mass Spectrometry | Correct molecular ion peak and fragmentation pattern. HRMS for elemental composition. |
| IR Spectroscopy | Characteristic C=N and N-O stretching vibrations.[16][17] |
| X-ray Crystallography | Unambiguous determination of the molecular structure.[8] |
III. Experimental Protocols & Visualizations
General Protocol for Furazan Synthesis from an α-Dioxime
This protocol provides a general guideline. Specific conditions may need to be optimized for your substrate.
-
Dissolve the α-dioxime in a suitable anhydrous solvent (e.g., toluene, dioxane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the dehydrating agent (e.g., 2-3 equivalents of succinic anhydride) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting process for common issues in substituted furazan synthesis.
Reaction Pathway: Furazan from α-Dioxime
Caption: A simplified reaction pathway for the synthesis of a substituted furazan from an α-dioxime.
IV. References
-
Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. The Journal of Organic Chemistry.
-
Recent progress in synthesis and application of furoxan. RSC Publishing.
-
Finding Furoxan Rings. The Royal Society of Chemistry.
-
Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. ACS Publications.
-
Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central.
-
Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine oxidation. New Journal of Chemistry (RSC Publishing).
-
Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate.
-
NMR spectroscopic study of 3-nitrofurazans. ResearchGate.
-
Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. Beijing Institute of Technology.
-
NMR spectroscopic study of 3-nitrofurazans. Semantic Scholar.
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. NIH.
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate.
-
Furazan N-oxides: a convenient source of both nitrile oxides and isocyanates. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
-
Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents. Journal of Materials Chemistry A (RSC Publishing).
-
Furazan. Wikipedia.
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI.
-
Methods for the ring formation of furoxan (a) and benzofuroxan (b). ResearchGate.
-
Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Journal of Organic Chemistry.
-
NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate.
-
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. NIH.
-
Recent progress in synthesis and application of furoxan. PMC - NIH.
-
Intramolecular 1,3-dipolar ene reactions of nitrile oxides occur by stepwise 1,1-cycloaddition/retro-ene mechanisms. PubMed.
-
[Formations and reactions of aromatic furazan compounds]. PubMed.
-
Synthesis of New Energetic Materials Based on Furazan Rings and Nitro‐NNO‐azoxy Groups. ResearchGate.
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers.
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley.
-
Synthesis of (tetranitroethylamino)furazans. ResearchGate.
-
Monocyclic furazans and furoxans. ResearchGate.
-
New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. PMC - NIH.
-
Furazans in Medicinal Chemistry. PubMed.
Sources
- 1. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furazan - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure - Beijing Institute of Technology [pure.bit.edu.cn]
- 11. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N(O)[double bond, length as m-dash]N–N fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 17. Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride
Welcome to the technical support center for the synthesis of Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride (CAS 1185300-17-7).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis of substituted furazans requires careful control of reaction conditions due to the nature of the heterocyclic ring.[2][3] This document provides in-depth, experience-driven advice to ensure successful and reproducible outcomes.
I. Synthesis Workflow Overview
The synthesis of this compound is a multi-step process that involves the construction of the 4-methyl-furazan core, functionalization to introduce the methylaminomethyl side chain, and final conversion to the hydrochloride salt. The following workflow represents a logical and scientifically grounded pathway based on established furazan chemistry.
Caption: Proposed synthetic workflow for the target molecule.
II. Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable solutions.
Part A: Furazan Ring Synthesis & Functionalization
Q1: My yield for the 3-methyl-4-bromomethyl-furazan intermediate is consistently low, and I see multiple spots on my TLC plate.
A1: This is a common issue in the functionalization of alkyl-substituted furazans. The primary causes are often non-selective radical reactions and decomposition of the furazan ring.
-
Causality: Free-radical bromination (e.g., using N-Bromosuccinimide - NBS) can be difficult to control. Over-bromination can occur, leading to di- and tri-brominated side products. Furthermore, the furazan ring itself can be sensitive to the reaction conditions, especially elevated temperatures required for radical initiation, leading to ring-opening or polymerization.[3][4]
-
Troubleshooting Steps:
-
Control Initiator Concentration: Use a catalytic amount of a radical initiator like AIBN (Azobisisobutyronitrile). A high concentration can lead to an uncontrolled reaction rate and side products.
-
Optimize Temperature: Perform the reaction at the lowest effective temperature. While refluxing in CCl₄ is common, starting at a lower temperature (e.g., 60-70 °C) and slowly increasing it can provide better control.
-
Slow Addition of NBS: Add the NBS portion-wise over several hours. This maintains a low steady-state concentration of bromine radicals, favoring mono-bromination.
-
Alternative Functionalization Strategy: Consider an alternative route. For example, starting with 3,4-dimethylfurazan, oxidation with a mild agent could yield 4-methyl-furazan-3-carbaldehyde. This aldehyde can then undergo reductive amination, which is often a more selective process.
-
Q2: The reaction mixture darkens significantly during the furazan ring formation from the dioxime precursor.
A2: Darkening or tar formation during the acid-catalyzed cyclization of a dioxime is a classic sign of decomposition or polymerization.[4]
-
Causality: Strong dehydrating agents (like concentrated H₂SO₄ or P₂O₅) and high temperatures can protonate the newly formed furazan ring, making it susceptible to electrophilic attack by other furazan molecules, leading to polymerization.[4] The reaction to form the furazan ring from a glyoxime is also exothermic and can lead to thermal decomposition if not controlled.[3]
-
Troubleshooting Steps:
-
Use Milder Conditions: Switch to a milder dehydrating agent. Heating the dioxime with succinic anhydride is a classic, gentler method that often gives cleaner reactions.[3]
-
Temperature Management: Ensure the reaction is not overheating. Use an oil bath for precise temperature control and ensure efficient stirring.
-
Product Removal: If the desired furazan is volatile, performing the reaction at its boiling point allows it to be distilled out of the reaction mixture as it forms, preventing it from decomposing under the reaction conditions.[3]
-
Part B: Amination and Salt Formation
Q3: During the reaction of 3-methyl-4-bromomethyl-furazan with methylamine, I'm getting a significant amount of a tertiary amine byproduct.
A3: The formation of a tertiary amine (bis((4-methyl-furazan-3-yl)methyl)methylamine) is a result of the primary amine product acting as a nucleophile and reacting with another molecule of the starting bromide.
-
Causality: The product, a secondary amine, is often similarly or even more nucleophilic than the starting methylamine. If the concentration of the electrophile (the brominated furazan) is high relative to the nucleophile (methylamine), this subsequent reaction becomes more probable.
-
Troubleshooting Steps:
-
Use Excess Methylamine: Employ a large excess of methylamine (e.g., 5-10 equivalents). This ensures that a molecule of the brominated starting material is statistically more likely to encounter a methylamine molecule than the secondary amine product. This is often done using a solution of methylamine in a solvent like THF or ethanol.
-
Slow Addition: Add the brominated furazan slowly to the solution of excess methylamine. This maintains a low concentration of the electrophile throughout the reaction, further suppressing the formation of the tertiary amine byproduct.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.
-
Q4: My final product, the hydrochloride salt, precipitates as a sticky oil instead of a crystalline solid. How can I induce crystallization?
A4: Oiling out during salt formation is a frequent and frustrating problem in amine synthesis.[5] It is typically caused by impurities (including residual solvent or water) or poor solubility characteristics of the salt in the chosen solvent system.
-
Causality: The presence of even small amounts of impurities can disrupt the crystal lattice formation. Water is a common culprit, as it can form hydrates or simply keep the salt in a solvated, non-crystalline state. The kinetics of precipitation also play a role; rapid precipitation from a highly supersaturated solution often leads to an amorphous oil rather than an ordered crystal.
-
Troubleshooting Steps:
-
Purify the Free Base First: Before attempting salt formation, rigorously purify the free amine product via column chromatography or distillation. This is the most critical step.
-
Ensure Anhydrous Conditions: Dry your solvents thoroughly. Use anhydrous HCl (e.g., a solution in isopropanol, diethyl ether, or dioxane) rather than aqueous HCl. Water from aqueous HCl is a primary reason for oiling out.
-
Solvent Selection: Experiment with different solvent systems. The ideal solvent should dissolve the free base but have low solubility for the hydrochloride salt. See the table below for suggestions.
-
Slow Crystallization: Add the HCl solution dropwise to a stirred solution of the free base at a low temperature (e.g., 0 °C). After addition, allow the solution to warm slowly to room temperature. If crystals don't form, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a previously obtained crystal can also be effective.
-
| Solvent for Salt Formation | Characteristics |
| Diethyl Ether | Excellent for precipitating salts, but low solubility for many free bases. |
| Isopropanol (IPA) | Good for dissolving the free base; the salt often precipitates upon addition of HCl/ether. |
| Ethyl Acetate | A good balance of solubility for the free base and insolubility for the salt. |
| Dichloromethane (DCM) | Often dissolves both the free base and the salt; requires addition of an anti-solvent like hexane or ether. |
III. Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the final amine product to a hydrochloride salt?
A1: Converting the free base amine to its hydrochloride salt serves several critical functions in a research and development setting:
-
Improved Handling and Stability: The free base is likely an oil at room temperature, which is difficult to handle, weigh, and store accurately. The hydrochloride salt is typically a stable, crystalline solid.[6]
-
Purification: Crystallization is an excellent purification technique. The process of precipitating the salt from a solution can remove soluble impurities that were not removed during chromatography or extraction of the free base.[7]
-
Solubility: While the free base may have poor aqueous solubility, the hydrochloride salt is often readily soluble in water, which is a significant advantage for biological testing and formulation development.
Q2: Are there any specific safety concerns when working with furazan-based compounds?
A2: Yes. While this compound itself is not classified as an energetic material, the furazan heterocycle is a core component of many high-energy compounds.[8][9]
-
Thermal Stability: Furazan rings can be thermally sensitive.[3] Avoid excessive heating during reactions and purification (distillation). It is advisable to perform a Differential Scanning Calorimetry (DSC) analysis on the final compound and key intermediates to understand their thermal decomposition profiles.
-
Precursors: Be aware of the properties of your precursors. Some synthetic routes to functionalized furazans may involve azido or nitro-containing intermediates, which have significantly higher energetic potential and require specialized handling procedures.[10][11]
-
Standard Precautions: Always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and be mindful of the potential for exothermic reactions, especially during ring formation and salt formation steps.
Q3: What analytical methods are recommended for monitoring reaction progress and confirming the final structure?
A3: A combination of chromatographic and spectroscopic methods is essential:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of products. For volatile intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure. You should be able to identify signals for the furazan ring protons/carbons, the methyl group on the ring, the methylene bridge, and the N-methyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.[12]
-
Infrared Spectroscopy (FTIR): Useful for identifying key functional groups, such as the N-H stretch of the secondary amine hydrochloride salt (typically a broad peak around 2400-2800 cm⁻¹).
-
Caption: A troubleshooting workflow for crystallization issues.
IV. References
Sources
- 1. CAS 1185300-17-7 | this compound - Synblock [synblock.com]
- 2. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 3. Furazan - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs [mdpi.com]
- 13. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. ETHYL-(4-METHYL-FURAZAN-3-YLMETHYL)-AMINE HYDROCHLORIDE [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. lovibond.com [lovibond.com]
- 28. researchgate.net [researchgate.net]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Optimization of Reaction Conditions for Furazan Ring Formation
Welcome to the technical support center for the synthesis and optimization of furazan ring systems. This guide is designed for researchers, scientists, and professionals in drug development who are working with these energetic and versatile heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the formation of the furazan ring, with a particular focus on the synthesis of 3,4-diaminofurazan (DAF), a key precursor for many high-energy materials.
Troubleshooting Guide: Overcoming Common Hurdles in Furazan Synthesis
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Furazan Product
You've run the reaction, but the yield of your furazan, such as 3,4-diaminofurazan (DAF), is disappointingly low or non-existent.
Potential Causes and Solutions:
-
Inadequate Reaction Temperature: The cyclodehydration of dioximes to form the furazan ring is a temperature-sensitive process.
-
Explanation: Insufficient temperature will result in a slow or incomplete reaction, while excessive heat can lead to decomposition of the starting materials or the furazan product itself, which can be thermally labile.[1]
-
Solution: For the synthesis of DAF from diaminoglyoxime (DAG), temperatures in the range of 100°C to 250°C have been reported, with specific examples showing success at 150°C and 170°C.[2][3][4] It is crucial to carefully control and monitor the reaction temperature. Start with a literature-reported temperature and optimize in small increments (e.g., ±10°C) to find the sweet spot for your specific setup. Computational studies have shown that temperature can significantly impact the dynamics and stability of the furan ring, a related heterocyclic system, underscoring the importance of thermal control.[5][6][7]
-
-
Suboptimal Catalyst or Base Concentration: The choice and amount of catalyst or base can be critical.
-
Explanation: While bases like potassium hydroxide (KOH) are commonly used to facilitate the dehydration and cyclization of diaminoglyoxime, the reaction can proceed without a base, albeit sometimes with more impurities.[2] The base deprotonates the oxime hydroxyl groups, making them better leaving groups. However, too much base can lead to side reactions or degradation of the product.
-
Solution: If using KOH, ensure the molar ratio is appropriate, as described in various procedures.[2][8] Consider alternative catalytic systems. For instance, supported solid alkali has been shown to improve yields of DAF to over 90% at 150°C and can be reused.[3][4] Micellar catalysis using surfactants like sodium dodecyl benzene sulfonate has also been explored to facilitate the reaction at lower temperatures (e.g., 110°C).[3][4]
-
-
Poor Solubility or Mixing of Reagents: Inadequate mixing can lead to localized overheating or incomplete reaction.
-
Explanation: A common issue in the synthesis of DAF using ethylene glycol is the formation of a thick slurry if the reagents are not added correctly, which hinders effective stirring and heat transfer.[2]
-
Solution: Preheat the solvent (e.g., ethylene glycol to 120°C) before adding the diaminoglyoxime and potassium hydroxide.[2] This ensures the solids dissolve or are well-suspended, allowing for a more homogenous reaction mixture.
-
-
Incorrect Reaction Time: The duration of the reaction is a key parameter to optimize.
-
Explanation: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, prolonged reaction times, especially at elevated temperatures, can result in the degradation of the desired furazan product.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or proton NMR of aliquots.[2] For DAF synthesis, reaction times of 1 to 4 hours are typically reported.[2][3][4]
-
Issue 2: Product Purity Issues and Contamination
You have obtained a product, but it is contaminated with starting materials or side products, making purification difficult.
Potential Causes and Solutions:
-
Side Reactions due to Lack of a Catalyst: While the synthesis of DAF can be achieved by heating diaminoglyoxime neat or in a polar solvent without a base, this can lead to the formation of impurities that complicate purification.[2]
-
Explanation: The absence of a base can lead to alternative reaction pathways or incomplete cyclization, resulting in a mixture of products.
-
Solution: Employing a base like potassium hydroxide generally yields a cleaner product that can be purified by crystallization.[2][8] Using a supported solid alkali catalyst has also been reported to produce high yields of DAF with good purity.[3][4]
-
-
Thermal Decomposition: As mentioned, overheating can degrade the furazan product, leading to a complex mixture.
-
Explanation: The furazan ring, while aromatic, can be susceptible to ring-opening or other decomposition pathways at high temperatures.[9]
-
Solution: Maintain strict temperature control throughout the reaction. Consider running the reaction at a slightly lower temperature for a longer period to minimize degradation.
-
-
Improper Work-up Procedure: The method of isolating the product can impact its purity.
-
Explanation: For DAF synthesis, the product can sometimes separate as an oil if the work-up is not performed correctly, making it difficult to handle and purify.[2]
-
Solution: A common and effective work-up procedure involves cooling the reaction mixture and then pouring it into a mixture of ice and water. This often induces the crystallization of DAF as a solid, which can then be easily filtered and washed.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of a furazan ring from a dioxime?
A1: The formation of a furazan ring from a 1,2-dioxime, such as diaminoglyoxime, is a cyclodehydration reaction. The general steps are:
-
Deprotonation: In the presence of a base, the hydroxyl groups of the oxime are deprotonated, making them better leaving groups (water).
-
Nucleophilic Attack: One of the oxime nitrogen atoms attacks the other, initiating the ring closure.
-
Dehydration: A molecule of water is eliminated, leading to the formation of the stable, aromatic furazan ring.
This process is facilitated by heat, which provides the necessary activation energy for the cyclization and dehydration steps.
Q2: What are the key safety precautions to consider during furazan synthesis?
A2: Safety is paramount when working with the synthesis of furazan derivatives, many of which are energetic materials. Key precautions include:
-
Exothermic Reactions: The formation of the furazan ring from glyoxime can be exothermic and may produce a significant volume of noxious gases.[1] Reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure Build-up: When conducting reactions in a sealed vessel at high temperatures, as is common for DAF synthesis, there is a risk of pressure build-up.[8][10] Use a properly rated and maintained pressure reactor, and do not exceed the recommended scale for the equipment.
-
Handling of Reagents: Reagents such as potassium hydroxide are corrosive and should be handled with care. Hydroxylamine hydrochloride, used in the synthesis of the diaminoglyoxime precursor, should also be handled appropriately.[8]
-
Product Handling: Many furazan derivatives are energetic materials and should be handled with appropriate precautions to avoid initiation by impact, friction, or static discharge.
Q3: How do I choose the right solvent for my furazan ring formation reaction?
A3: The choice of solvent is critical and depends on the specific reaction. Key considerations include:
-
Boiling Point: The solvent must have a sufficiently high boiling point to accommodate the required reaction temperature. For DAF synthesis, ethylene glycol (b.p. 197°C) is commonly used for reactions conducted at 170°C.[2]
-
Solubility: The starting materials and any catalysts should be at least partially soluble in the solvent to ensure a homogenous reaction mixture. As noted, preheating the solvent can aid in dissolution.[2]
-
Polarity: Polar solvents are often preferred for these reactions.
-
Work-up: Consider how the solvent will be removed during the work-up. Solvents that are miscible with water, like ethylene glycol, can facilitate precipitation of the product upon addition of water.[2]
Experimental Protocols and Data
Protocol: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG)
This protocol is a synthesis of methods reported in the literature.[2][8]
Materials:
-
Diaminoglyoxime (DAG)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, heat ethylene glycol (e.g., 150 ml) to 120°C.
-
To the hot solvent, add diaminoglyoxime (e.g., 50 g, 0.42 mol) and then potassium hydroxide (e.g., 24 g, 0.42 mol).
-
Heat the reaction mixture to 170°C and maintain this temperature for 1-2 hours.
-
After the reaction is complete, cool the clear solution to room temperature.
-
Pour the cooled solution into a mixture of ice (e.g., 500 g) and water (e.g., 100 ml).
-
Shake or stir the mixture until solid crystals of diaminofurazan form.
-
Filter the precipitate, wash with cold water, and air-dry to obtain the product.
Table 1: Comparison of Reaction Conditions for DAF Synthesis
| Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH in Ethylene Glycol | 170 | 1 | 52 | [2] |
| KOH in aqueous solution | 170-180 | 2 | >70 | [8] |
| Supported Solid Alkali | 150 | 4 | 91.2 | [3][4] |
| Micellar (SDS) | 110 | 10 | 46.0 | [3][4] |
| Neat (no solvent/catalyst) | 165 | 0.5 | 70 (conversion) | [2] |
Visualizing the Workflow
Diagram 1: General Workflow for Furazan Synthesis Troubleshooting
Caption: A troubleshooting decision tree for furazan synthesis.
References
- US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents.
-
Three methods of synthesizing 3,4-diaminofurazan - ResearchGate. Available at: [Link]
-
Glyoxime, Diaminofurazan and some Energetic Derivatives, by AXT - Sciencemadness.org. Available at: [Link]
-
Recent progress in synthesis and application of furoxan - RSC Publishing. Available at: [Link]
-
Review on the synthesis of furoxan derivatives - ResearchGate. Available at: [Link]
-
A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate - DTIC. Available at: [Link]
-
Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University. Available at: [Link]
-
Two new synthesis method of 3, 4-diaminofurazan - ResearchGate. Available at: [Link]
-
A review of energetic materials synthesis. Available at: [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - NIH. Available at: [Link]
-
Energetic materials based on poly furazan and furoxan structures | Request PDF - ResearchGate. Available at: [Link]
-
First Example of Catalytic Synthesis of Difurazanohexahydrohexaazapyrenes and in Vitro Study of Their Antitumor Activity - PMC - PubMed Central. Available at: [Link]
-
[Formations and reactions of aromatic furazan compounds] - PubMed. Available at: [Link]
-
Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. | National Technical Reports Library. Available at: [Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH. Available at: [Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - Beilstein Journals. Available at: [Link]
-
Synthesis and Properties of Furazanyl-Substituted Acetylenes and Diacetylenes. Available at: [Link]
-
(PDF) Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - ResearchGate. Available at: [Link]
-
Furazan - Wikipedia. Available at: [Link]
-
Recent progress in synthesis and application of furoxan - PMC - NIH. Available at: [Link]
-
Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives - MDPI. Available at: [Link]
-
Furazan-Based Energetic Ingredients - DTIC. Available at: [Link]
-
Design, preparation, and combustion performance of energetic catalysts based on transition metal ions (Cu 2+ , Co 2+ , Fe 2+ ) and 3-aminofurazan-4-carboxylic acid - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available at: [Link]
-
Impact of Deuteration and Temperature on Furan Ring Dynamics - PubMed. Available at: [Link]
-
Investigation of the Reaction Mechanism and Theoretical Calculation for the 3,4-Bis(4-nitrofurazan-3-yl)furoxan Synthesis Process: With Insights into Process Optimization - ResearchGate. Available at: [Link]
-
Impact of Deuteration and Temperature on Furan Ring Dynamics - MDPI. Available at: [Link]
-
Impact of Deuteration and Temperature on Furan Ring Dynamics - ResearchGate. Available at: [Link]
-
Finding Furoxan Rings - The Royal Society of Chemistry. Available at: [Link]
-
Recent progress in synthesis and application of furoxan - RSC Publishing. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. Available at: [Link]
-
Design, preparation, and combustion performance of energetic catalysts based on transition metal ions (Cu2+, Co2+, Fe2+) and 3-aminofurazan-4-carboxylic acid - RSC Publishing. Available at: [Link]
-
(PDF) The impact of temperature on furan resin and binders structure Artur Bobrowski, Beata Grabowska. - ResearchGate. Available at: [Link]
-
Synthesis of New Energetic Materials Based on Furazan Rings and Nitro‐NNO‐azoxy Groups - ResearchGate. Available at: [Link]
-
Reactions of Furoxandicarbaldehyde Dioxime with Dehydrating Agents - ResearchGate. Available at: [Link]
-
Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - Frontiers. Available at: [Link]
-
[Chemical and Biochemical Reactions of Aromatic Furazan Compounds] - PubMed. Available at: [Link]
-
Mechanistic aspects of saccharide dehydration to furan derivatives for reaction media design - PMC - PubMed Central. Available at: [Link]
Sources
- 1. Furazan - Wikipedia [en.wikipedia.org]
- 2. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Deuteration and Temperature on Furan Ring Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 10. chemistry-chemists.com [chemistry-chemists.com]
"side reaction pathways in the synthesis of furazan derivatives"
Welcome to the technical support center for the synthesis of furazan and furoxan derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter in the laboratory, providing insights into the underlying causes and offering practical solutions.
Q1: My furazan synthesis from a dioxime precursor is giving a low yield and a complex mixture of products. What are the likely side reactions?
A1: The cyclization of dioximes to form the furazan ring is a critical step that can be prone to side reactions, leading to reduced yields and purification challenges. The primary issues often stem from incomplete cyclization, side reactions of the dioximes, and decomposition of the desired furazan product.
Potential Causes and Solutions:
-
Incomplete Cyclization: The dehydration of the dioxime to form the furazan ring requires specific conditions. Inadequate temperature or an inappropriate dehydrating agent can lead to a mixture of starting material and product.
-
Troubleshooting:
-
Reaction Temperature: Ensure the reaction is heated sufficiently. For example, the synthesis of furazan from glyoxime is often carried out at elevated temperatures (e.g., 150 °C)[1].
-
Dehydrating Agent: Succinic anhydride is a commonly used dehydrating agent for this reaction[1]. Ensure it is fresh and used in the correct stoichiometric amount. Other dehydrating agents like acetic anhydride or thionyl chloride can be explored, but reaction conditions may need to be re-optimized.
-
-
-
Side Reactions of Dioximes: Dioximes can undergo various side reactions under the conditions required for cyclization. These can include Beckmann rearrangement, hydrolysis back to the dicarbonyl compound, or fragmentation.
-
Thermal Decomposition of the Furazan Product: Some furazan derivatives, especially those with energetic functional groups, can be thermally sensitive. Prolonged heating at high temperatures can lead to decomposition.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating.
-
Vacuum Distillation: For volatile furazan derivatives, performing the reaction under conditions that allow for the continuous removal of the product by distillation can be an effective strategy to prevent decomposition[1].
-
-
Experimental Protocol: General Procedure for Furazan Synthesis from a Dioxime
-
Combine the dioxime and succinic anhydride in a reaction vessel equipped with a distillation apparatus.
-
Heat the mixture to the desired temperature (e.g., 150 °C).
-
If the product is volatile, it will distill as it is formed. Collect the distillate.
-
Monitor the reaction for the cessation of product formation.
-
Purify the collected product, typically by distillation or chromatography.
Visualizing the Reaction Pathway:
Caption: General reaction scheme for furazan synthesis from a dioxime, highlighting potential side pathways.
Q2: I am observing significant ring-opening of my furoxan starting material during a substitution reaction. How can I prevent this?
A2: Furoxans (1,2,5-oxadiazole-2-oxides) are known to be susceptible to ring-opening reactions, particularly when treated with nucleophiles. This lability can significantly reduce the yield of the desired substituted product. The stability of the furoxan ring is influenced by the nature of the substituents, the nucleophile, and the reaction conditions.
Key Factors and Mitigation Strategies:
-
Nucleophile Choice: Strong, hard nucleophiles, especially primary and secondary aliphatic amines, are known to readily cause ring-opening of the furoxan ring[2][3].
-
Solution:
-
Protecting the Nucleophile: Using trimethylsilyl derivatives of amines can prevent ring-opening and lead to the desired substitution product. The silyl group is subsequently removed during workup[2][3].
-
Alternative Nucleophiles: If possible, consider using softer nucleophiles or modifying the reaction conditions to favor the desired substitution pathway.
-
-
-
Reaction Conditions: The solvent, temperature, and presence of certain reagents can influence the stability of the furoxan ring. For instance, the presence of co-products like tetrabutylammonium chloride (Bu₄NCl) in concentrated conditions can promote the formation of nitrile byproducts through ring-opening[2][4].
-
Solution:
-
Solvent Choice: Use a solvent that minimizes the solubility of any deleterious co-products, or choose conditions that do not generate them.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and side reactions.
-
-
-
Substitution Pattern of the Furoxan: The electronic nature of the substituents on the furoxan ring can affect its susceptibility to nucleophilic attack and subsequent ring-opening. Electron-withdrawing groups can activate the ring towards substitution but may also increase its lability.
Illustrative Pathway of Furoxan Ring-Opening:
Caption: Competing pathways in the nucleophilic substitution of furoxans.
Q3: The yield of my 3,4-diaminofurazan (DAF) synthesis from diaminoglyoxime (DAG) is consistently low and the product is impure. How can I optimize this reaction?
A3: 3,4-Diaminofurazan (DAF) is a crucial precursor for many energetic materials, and its efficient synthesis is key. The dehydration and cyclization of diaminoglyoxime (DAG) to DAF can be challenging, with potential for incomplete reaction and side product formation.
Optimization Strategies:
-
Reaction Conditions: The traditional method of heating DAG in aqueous potassium hydroxide at high temperatures in a sealed reactor can be difficult to scale up[5]. Heating DAG neat or in a high-boiling polar solvent like ethylene glycol can also produce DAF, but the neat reaction, in particular, is known to generate impurities that complicate purification[2].
-
Improved Methods:
-
Supported Solid Alkali: Using a supported solid alkali catalyst can significantly improve the yield (up to 91.2%) and allows for the reaction to be carried out at lower temperatures and pressures. The catalyst can also be recycled[6][7].
-
Micellar Catalysis: The use of surfactants as micellar catalysts can also facilitate the reaction at lower temperatures[7].
-
-
-
Purity of Starting Material (DAG): The purity of the starting diaminoglyoxime is critical. Impurities in DAG can lead to the formation of side products during the DAF synthesis[8].
-
Recommendation: Recrystallize the diaminoglyoxime before use to ensure high purity.
-
Troubleshooting Table for DAF Synthesis:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient temperature or reaction time. | Optimize reaction temperature and time. Consider using a supported solid alkali catalyst for improved efficiency[6][7]. |
| Impure Product | Side reactions from heating neat DAG or from impurities in the starting material. | Purify the starting diaminoglyoxime (DAG) by recrystallization. Avoid neat reactions if purification is problematic; use a high-boiling solvent or a catalytic method[2][8]. |
| Difficulty in Scaling Up | Use of high-pressure sealed reactors. | Explore atmospheric pressure methods using high-boiling solvents or catalytic systems[2][6][7]. |
Q4: During the oxidation of 3,4-diaminofurazan (DAF) to 3-amino-4-nitrofurazan (ANF), I am getting a significant amount of a colored byproduct. What is it and how can I minimize it?
A4: The oxidation of one of the amino groups of 3,4-diaminofurazan (DAF) to a nitro group to form 3-amino-4-nitrofurazan (ANF) is a delicate and highly exothermic process that can be accompanied by the formation of a significant byproduct[9][10].
Identification of the Byproduct:
The primary byproduct in this reaction is 3,3'-diamino-4,4'-azoxyfurazan (DAAzF) . This compound is formed through the oxidative coupling of two molecules of DAF.
Minimizing Byproduct Formation:
The formation of ANF versus DAAzF is highly dependent on the reaction conditions, particularly the oxidizing system and temperature control.
-
Oxidizing System: The choice of oxidant and reaction medium is crucial. While early methods used hydrogen peroxide in sulfuric acid, this can be difficult to control. An improved system utilizes a mixture of hydrogen peroxide, sodium tungstate, and methanesulfonic acid (H₂O₂/CH₃SO₃H/Na₂WO₄)[11]. Another approach uses oxalic acid with sodium tungstate as a co-catalyst[12].
-
Temperature Control: This reaction is highly exothermic, and poor temperature control can lead to an increase in side reactions and potential thermal runaway[9].
-
Recommendation: Maintain strict temperature control throughout the addition of the oxidizing agent and the subsequent reaction period. The use of a reaction calorimeter (RC1) can be beneficial for studying the thermal profile of the reaction and ensuring safety[10].
-
-
Reaction Kinetics: The formation of ANF and the byproduct DAOAF (likely a typo in the source, referring to DAAzF) are competing reactions[10]. Optimizing the addition rate of the oxidant and the reaction time can favor the formation of the desired product.
Reaction Pathway Visualization:
Caption: Competing reaction pathways in the oxidation of DAF.
Frequently Asked Questions (FAQs)
Q: What are the primary thermal decomposition pathways for furazan and furoxan derivatives?
A: The thermal decomposition of furazan and furoxan rings, especially those bearing energetic substituents like nitro groups, is a critical safety consideration and a potential source of impurities. The initial decomposition steps typically involve:
-
Ring-opening via O-N bond cleavage: This is a common pathway for both furazan and furoxan rings[4].
-
Ring-breaking via C-C bond cleavage: This leads to the fragmentation of the heterocyclic ring[4].
-
Loss of substituents: For nitro-substituted compounds, the cleavage of the C-NO₂ bond is a major initial decomposition step[4].
The gaseous products of thermal decomposition often include CO₂, NO₂, N₂O, and NO. In some cases, solid residues like ammonium dicyanamide and melamine-like structures can also be formed[13].
Q: What are the key differences in reactivity between furazans and furoxans?
A: Furazans (1,2,5-oxadiazoles) and their N-oxides, furoxans (1,2,5-oxadiazole-2-oxides), have distinct reactivities. The presence of the N-oxide in furoxans makes them more susceptible to certain reactions:
-
Nucleophilic Attack: As discussed in the troubleshooting section, the furoxan ring is more prone to ring-opening by nucleophiles compared to the more stable furazan ring.
-
NO-donating Properties: Furoxans are known to act as nitric oxide (NO) donors under physiological conditions, a property not shared by their furazan analogues. This has significant implications for their use in medicinal chemistry[14][15].
-
Isomerism: Unsymmetrically substituted furoxans can exist as two regioisomers, which can sometimes be difficult to separate.
Q: What are the main synthetic routes to furazan derivatives?
A: Several synthetic strategies exist for the preparation of furazan derivatives, with the choice of route often depending on the desired substitution pattern. Some of the most common methods include:
-
Cyclization of α-Dioximes: This is a classical and widely used method involving the dehydration of a 1,2-dione dioxime.
-
From α-Azido Oximes: The thermal or photochemical decomposition of α-azido oximes can lead to the formation of furazans.
-
From Furoxans: Furoxans can be deoxygenated to yield the corresponding furazans.
-
Functional Group Interconversion: Modifying substituents on a pre-formed furazan ring is a common strategy for accessing a variety of derivatives.
References
-
Wikipedia. Furazan. [Link]
-
Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(9), 5228–5248. [Link]
-
Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. PubMed Central. [Link]
-
Chen, Z., Wang, J., Zheng, W., Tian, J., Ren, X., & Zhou, Y. (2024). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions, 103, 163-168. [Link]
-
Sheremetev, A. B., et al. (2019). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 15, 2336-2344. [Link]
-
DTIC. (1999). Furazan-Based Energetic Ingredients. [Link]
-
Thatcher, G. R. J., et al. (2011). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. [Link]
-
Zhang, J., et al. (2007). Synthesis of 3-amino-4-nitrofurazan by an improved method. ResearchGate. [Link]
- Google Patents. Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles.
-
Chemical Engineering Transactions. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. [Link]
- Google Patents. Process for the manufacture of diaminofurazan.
-
ResearchGate. (2008). Two new synthesis method of 3, 4-diaminofurazan. [Link]
-
ResearchGate. (2023). Recent progress in synthesis and application of furoxan. [Link]
-
Semantic Scholar. Three Methods of Synthesizing 3,4-Diaminofurazan. [Link]
-
RSC Publishing. (2023). Recent progress in synthesis and application of furoxan. [Link]
-
DTIC. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Mate. [Link]
-
Northwestern Polytechnical University. Three methods of synthesizing 3,4-diaminofurazan. [Link]
-
ResearchGate. (2008). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′- azofurazan. [Link]
-
ResearchGate. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. [Link]
-
ResearchGate. (2008). Two new synthesis method of 3, 4-diaminofurazan. [Link]
-
PubMed. (2010). Thermal Decomposition of 3,4-bis(4'-aminofurazano-3') Furoxan. [Link]
-
PubMed Central. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. [Link]
-
PubMed. (2000). [Chemical and Biochemical Reactions of Aromatic Furazan Compounds]. [Link]
-
ResearchGate. (2007). Three methods of synthesizing 3,4-diaminofurazan. [Link]
-
Beijing Institute of Technology. (2024). Thermal chemistry and decomposition behaviors of energetic materials with trimerizing furoxan skeleton. [Link]
-
NIH. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
ResearchGate. (2012). NMR spectroscopic study of 3-nitrofurazans. [Link]
- Google Patents. (2013). Synthetic method of 3-amino-4-hydroxyfurazan.
-
ResearchGate. (2007). Synthesis of 3-amino-4-nitrofurazan by an improved method. [Link]
-
PubMed. (2010). Thermal Decomposition of 3,4-bis(4'-aminofurazano-3') Furoxan. [Link]
Sources
- 1. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]
- 3. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles - Google Patents [patents.google.com]
- 10. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BJOC - Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system [beilstein-journals.org]
- 15. Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Stability of Furazan Compounds in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furazan-based compounds. The unique electronic structure of the 1,2,5-oxadiazole (furazan) ring, while imparting desirable properties in fields from medicinal chemistry to energetic materials, also presents significant stability challenges in solution.[1][2] This guide provides in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and mitigate degradation, ensuring the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Understanding Furazan Stability
This section addresses the fundamental principles governing the stability of furazan compounds in solution. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What are the primary pathways through which furazan compounds degrade in solution?
A1: The degradation of the furazan ring is primarily initiated by the cleavage of its relatively weak N-O and C-N bonds.[3] The main degradation pathways include:
-
Ring Opening: This is a common mechanism, especially under energetic stimuli like heat or UV light. Computational and experimental studies suggest a mechanism involving the rupture of C-N and N-O bonds, which can lead to the formation of various gaseous products like nitric oxide (NO), nitrogen dioxide (NO₂), and carbon dioxide (CO₂).[3][4][5]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can excite the furazan molecule to a higher energy state, triggering bond cleavage and decomposition.[3][6] This is a critical consideration for compounds stored in transparent vials or analyzed by techniques involving UV detectors.
-
Hydrolysis: In aqueous solutions, the furazan ring or its substituents can be susceptible to hydrolysis, a process that can be catalyzed by acidic or basic conditions.[7][8] For instance, ester or amide functionalities attached to the furazan core are common sites for hydrolysis.
-
Thermal Decomposition: As many furazan derivatives are developed as energetic materials, their thermal stability is a key parameter.[9] In solution, elevated temperatures accelerate degradation kinetics, leading to ring cleavage and subsequent reactions.[5] The decomposition temperature can be significantly influenced by the compound's substituents and the surrounding solvent matrix.[10]
Q2: How does the choice of solvent impact the stability of my furazan compound?
A2: The solvent system is one of the most critical factors controlling furazan stability. The polarity, proticity, and chemical reactivity of the solvent directly influence degradation rates.
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as hydrogen bond donors. They can directly participate in degradation pathways, such as hydrolysis or solvolysis, and can exacerbate ring-opening in the presence of acid catalysts.[11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents lack acidic protons but have high dipole moments. They are generally preferred for dissolving furazan compounds as they are less likely to participate directly in chemical degradation.[11] They can help stabilize reactive intermediates, thereby slowing decomposition.
-
Non-Polar Aprotic Solvents (e.g., hexane, toluene): While chemically inert towards the furazan ring, the low solubility of many functionalized furazan compounds in these solvents often limits their utility.
The causality is rooted in intermolecular interactions. Protic solvents can solvate and stabilize transition states leading to hydrolysis, effectively lowering the activation energy for degradation. Aprotic solvents, unable to donate protons, do not facilitate these specific pathways.
Q3: What is the role of pH in the degradation of furazan derivatives?
A3: The pH of an aqueous solution is a dominant factor in the stability of many pharmaceuticals and chemical compounds, including furazans.[7][12] Its influence is primarily through specific acid-base catalysis:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), protonation of the nitrogen atoms in the furazan ring or functional groups can make the compound more susceptible to nucleophilic attack by water, leading to accelerated degradation.[8]
-
Base-Catalyzed Hydrolysis: Under basic conditions (high pH), deprotonation of acidic protons on substituents or direct attack by hydroxide ions can open up different degradation pathways.[8][13]
The stability of a furazan compound often exhibits a U-shaped curve when plotted against pH, with a specific pH range of maximum stability.[13] Identifying this optimal pH range is crucial for formulation and storage. For example, many nitrogen-containing heterocyclic drugs demonstrate the greatest stability in the pH range of 4–6.[8]
Q4: My furazan compound is also a high-energy material. Are there special stability considerations?
A4: Yes, absolutely. When the furazan ring is part of a high-energy-density material (HEDM), stability and safety are paramount. The goal is often to balance high energetic performance with low sensitivity to accidental initiation from stimuli like impact, friction, or heat.[14]
-
Enhanced Thermal Stability: For HEDMs, thermal stability is a critical safety metric. Strategies to improve it include creating polycyclic or fused-ring systems and introducing specific functional groups like amino-nitro structures, which can increase molecular stability through strong intramolecular interactions.[10][14][15]
-
Reduced Sensitivity: The introduction of stabilizing moieties, such as isofurazan or triazole rings, can help to desensitize the molecule to external stimuli.[15]
-
Compatibility: When formulating solutions or mixtures, the chemical compatibility of the furazan-based HEDM with solvents, plasticizers, and other components is essential to prevent unintended reactions that could increase sensitivity or lead to spontaneous decomposition.[15][16]
Section 2: Troubleshooting Guide - Diagnosing and Solving Stability Issues
This guide provides a systematic approach to resolving common stability problems encountered during experiments.
Issue 1: Rapid degradation observed immediately after dissolving the compound.
This scenario suggests an acute incompatibility between the compound and the solution environment.
-
Possible Cause A: Incompatible Solvent. The solvent may be directly reacting with your compound (e.g., a protic solvent causing rapid solvolysis).
-
Troubleshooting Step: Immediately prepare a fresh sample in a different class of solvent. If you used a protic solvent like methanol, switch to a polar aprotic solvent like acetonitrile or DMSO.
-
Verification: Monitor the new solution using a rapid analytical method (e.g., TLC or a quick HPLC run) to see if the degradation is arrested.
-
-
Possible Cause B: Uncontrolled pH. The simple act of dissolving a compound, especially a salt form, can drastically alter the pH of an unbuffered solution, pushing it into a region of high instability.
-
Troubleshooting Step: Measure the pH of the solution immediately after dissolution.
-
Verification: Prepare a new solution using a buffer system that maintains the pH within a stable range (typically pH 4-7 to start). Compare the stability in the buffered vs. unbuffered solution.
-
Diagram: Initial Troubleshooting Workflow
This diagram outlines the decision-making process for addressing immediate degradation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Progress of Furazan based Polycyclic Energetic Compounds [energetic-materials.org.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of Furazan Derivatives in Biological Assays
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of furazan derivatives in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of heterocyclic compounds. Furazan derivatives, and their N-oxide counterparts, furoxans, are prevalent in medicinal chemistry due to their diverse biological activities. However, their often hydrophobic nature can lead to experimental artifacts and unreliable data due to compound precipitation in aqueous assay buffers.
This comprehensive resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and ensure the integrity of your research.
Understanding the Challenge: Why Are Furazan Derivatives Often Poorly Soluble?
The furazan ring is an aromatic five-membered heterocycle containing two nitrogen atoms and one oxygen atom. While the heteroatoms can participate in hydrogen bonding, the overall structure, especially when substituted with lipophilic groups, can lead to low aqueous solubility. This inherent hydrophobicity is a common issue in drug discovery, as many potent compounds are designed to interact with hydrophobic pockets in their biological targets.
Poor solubility can manifest in several ways during an experiment:
-
Compound Precipitation: The most obvious issue is the formation of a visible precipitate when a stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer. This phenomenon, often called "crashing out," leads to an unknown and lower-than-intended final concentration of the compound in the assay.
-
Formation of Aggregates: Even without visible precipitation, poorly soluble compounds can form aggregates in solution. These aggregates can lead to non-specific activity, interfere with assay detection methods, and produce misleading structure-activity relationships (SAR).
-
Inaccurate Results: Ultimately, poor solubility leads to a lack of confidence in the experimental data, making it difficult to determine the true potency and efficacy of the compound.
This guide will provide you with a systematic approach to diagnose and overcome these solubility-related issues.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Problems
Encountering compound precipitation can be frustrating. This troubleshooting guide provides a logical workflow to identify the source of the problem and implement effective solutions.
Caption: A workflow for troubleshooting solubility issues with furazan derivatives.
Frequently Asked Questions (FAQs)
Q1: My furazan derivative precipitates immediately when I dilute my DMSO stock into aqueous assay buffer. What is the first thing I should try?
A1: This is a very common issue known as "crashing out." The first and simplest thing to try is to reduce the final concentration of your compound in the assay. It's possible that you are exceeding the thermodynamic solubility limit of your compound in the aqueous buffer.
If lowering the concentration is not an option for your experiment, the next immediate step is to optimize the dilution process . Instead of a single large dilution, try a stepwise serial dilution . This involves diluting the DMSO stock into a small volume of pre-warmed (37°C) assay buffer, mixing well, and then further diluting this intermediate solution to the final concentration. This gradual change in solvent environment can sometimes prevent immediate precipitation.[1]
Q2: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept at ≤ 0.5% (v/v) .[2] Higher concentrations of DMSO can have cytotoxic effects, interfere with cell signaling pathways, and alter membrane properties, leading to misleading results. It is crucial to always include a "vehicle control" in your experiments, which consists of the assay buffer with the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.
Q3: I'm still seeing precipitation even at low compound concentrations and with optimized dilution. What's the next step?
A3: If you've addressed concentration and dilution technique, the next step is to explore more advanced solubilization strategies. These can be broadly categorized as:
-
Co-solvents: While DMSO is the most common, other co-solvents can be explored, sometimes in combination.
-
Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[3]
-
pH Adjustment: If your furazan derivative has an ionizable group, its solubility will be pH-dependent.
The choice of method will depend on the specific properties of your compound and the constraints of your biological assay.
Q4: How do I know if my furazan derivative has an ionizable group?
A4: The chemical structure of your furazan derivative will determine if it has an ionizable group. Look for acidic or basic functional groups. For example, the presence of a carboxylic acid or a basic amine will make the compound's solubility sensitive to pH. The pKa of the compound is the pH at which 50% of the molecules are ionized. For acidic compounds, solubility increases at pH values above the pKa, while for basic compounds, solubility increases at pH values below the pKa. If the pKa of your compound is known, you can adjust the pH of your assay buffer to a range that favors the ionized, more soluble form, provided this pH is compatible with your assay system.
Q5: Can the furazan ring itself influence the solubility properties of the molecule?
A5: Yes, the furazan ring is an electron-withdrawing heterocycle.[4] This property can influence the pKa of nearby functional groups, thereby affecting the pH-dependent solubility of the molecule. Additionally, the planar nature of the aromatic ring can contribute to crystal packing, which can also impact solubility.
Key Experimental Protocols
Here are detailed, step-by-step methodologies for common solubilization techniques.
Protocol 1: Preparation of a Stock Solution and Serial Dilution
This is the most fundamental protocol and should be the starting point for any new compound.
Materials:
-
Furazan derivative (solid)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Aqueous assay buffer (pre-warmed to 37°C)
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of your furazan derivative.
-
Dissolve the compound in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure you are using anhydrous DMSO as absorbed water can reduce its solvating power.
-
Vortex the solution vigorously for at least one minute to ensure complete dissolution. If the compound is still not fully dissolved, gentle warming in a 37°C water bath or brief sonication can be applied.
-
-
Perform Serial Dilutions:
-
Instead of a single large dilution, perform a series of smaller dilutions. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you could perform a 1:10 dilution of your 10 mM stock into pre-warmed assay buffer to create a 1 mM intermediate solution.
-
Gently vortex the intermediate solution immediately after adding the DMSO stock.
-
Further dilute this intermediate solution to your final desired concentrations in pre-warmed assay buffer.
-
Caption: An example of a serial dilution workflow.
Protocol 2: Using Co-solvents to Enhance Solubility
If DMSO alone is insufficient, a combination of co-solvents might be effective.
Materials:
-
Furazan derivative
-
DMSO
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Aqueous assay buffer
Methodology:
-
Screen Co-solvent Systems:
-
Prepare small-scale test solutions of your compound in various co-solvent systems. Good starting points include binary mixtures like DMSO:Ethanol (1:1) or DMSO:PEG 400 (1:1).
-
Attempt to dissolve your compound at a high concentration in these co-solvent mixtures.
-
-
Test Dilution in Assay Buffer:
-
Once a suitable co-solvent system is identified for the stock solution, test its compatibility with your aqueous assay buffer by performing serial dilutions as described in Protocol 1.
-
Visually inspect for any signs of precipitation.
-
-
Vehicle Control:
-
It is critical to run a vehicle control with the same final concentration of the co-solvent mixture to assess its impact on your assay.
-
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Properties | Typical Final Concentration in Assay |
| DMSO | Excellent solubilizing power for many organic compounds. | < 0.5% |
| Ethanol | Good solvent for many organic compounds; can be more compatible with some assays than DMSO. | < 1% |
| PEG 400 | A non-ionic polymer that can increase the solubility of hydrophobic compounds. | 1-5% |
| Propylene Glycol | A viscous liquid that is a good solvent for a wide range of compounds. | 1-5% |
Protocol 3: Employing Cyclodextrins for Solubilization
Cyclodextrins are a powerful tool for increasing the aqueous solubility of hydrophobic molecules.[5]
Materials:
-
Furazan derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous assay buffer
-
Vortex mixer
-
Sonicator
Methodology:
-
Prepare a Cyclodextrin-Containing Buffer:
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer to a desired concentration. A common starting concentration is 1-5% (w/v).
-
-
Direct Solubilization or Co-solvent Method:
-
Direct Method: Attempt to directly dissolve your furazan derivative in the cyclodextrin-containing buffer. This may require vortexing and sonication.
-
Co-solvent Method: If direct dissolution is difficult, first dissolve the compound in a minimal amount of a co-solvent like DMSO. Then, slowly add this concentrated stock solution to the cyclodextrin-containing buffer while vortexing. The cyclodextrin will help to capture the compound as it is diluted into the aqueous environment.
-
-
Determine Optimal Ratio:
-
The optimal molar ratio of cyclodextrin to your compound will need to be determined empirically. This can be done by preparing a series of solutions with a fixed compound concentration and varying cyclodextrin concentrations and assessing for solubility.
-
Protocol 4: Utilizing Surfactants for Micellar Solubilization
Surfactants can be very effective, particularly for highly lipophilic compounds, but their use in cell-based assays is limited due to potential cytotoxicity. They are more commonly used in biochemical or acellular assays.[6]
Materials:
-
Furazan derivative
-
Non-ionic surfactants such as Tween® 20, Tween® 80, or Triton™ X-100
-
Aqueous assay buffer
Methodology:
-
Prepare a Surfactant-Containing Buffer:
-
Add the surfactant to your assay buffer at a concentration above its critical micelle concentration (CMC). Typical concentrations range from 0.01% to 0.1% (v/v).
-
-
Solubilize the Compound:
-
Dissolve the furazan derivative in a small amount of DMSO.
-
Slowly add this stock solution to the surfactant-containing buffer while vortexing. The micelles will encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous solution.
-
-
Assay Compatibility:
-
Always run a vehicle control with the surfactant to ensure it does not interfere with your assay.
-
Table 2: Common Surfactants for Solubilization
| Surfactant | Type | Typical Concentration | Considerations |
| Tween® 20 | Non-ionic | 0.01 - 0.1% | Generally well-tolerated in many biochemical assays. |
| Tween® 80 | Non-ionic | 0.01 - 0.1% | Similar to Tween® 20. |
| Triton™ X-100 | Non-ionic | 0.01 - 0.1% | Can interfere with some enzymatic assays. |
Concluding Remarks
Overcoming the poor solubility of furazan derivatives is a critical step in obtaining reliable and reproducible data in biological assays. By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, researchers can effectively address these challenges. Remember that the optimal solubilization method is compound and assay-dependent, and some empirical optimization will likely be required. By investing time in proper compound solubilization, you will enhance the quality and impact of your research.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. wjbphs.com [wjbphs.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Refining Analytical Methods for Detecting Impurities in Furazan Synthesis
Welcome to the Technical Support Center dedicated to the robust analysis of furazan-based compounds. As a class of nitrogen-rich heterocycles, furazans are pivotal in the development of pharmaceuticals and energetic materials. However, their synthesis is often accompanied by a complex array of impurities, including starting materials, intermediates, by-products, and degradation products.[1][2] The structural similarity and reactivity of these impurities pose significant challenges to their detection and quantification.
This guide provides in-depth, field-proven insights into developing and troubleshooting analytical methods, ensuring the quality, safety, and efficacy of your final product. Our focus will be on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, using the synthesis of 3,4-diaminofurazan (DAF) as a practical example.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should anticipate in furazan synthesis?
A1: Impurities in furazan synthesis are typically process-related or degradation-related.[2]
-
Process-Related Impurities: These arise from the manufacturing process itself.[1][2]
-
Starting Materials & Intermediates: Incomplete reactions can leave residual starting materials (e.g., diaminoglyoxime for DAF synthesis) or key intermediates.[3][4]
-
By-products: Side reactions are common. For instance, the oxidation of DAF to create more complex molecules like 3,3′-diamino-4,4′-azoxyfurazan (DAAF) can also produce by-products like 3-amino-4-nitrofurazan (ANF) or 3,3'-diamino-4,4'-azofuroxide (DAOAF), especially if reaction conditions are not tightly controlled.[5][6]
-
Reagents and Catalysts: Inorganic salts, residual acids, bases, or metal catalysts can be present.[1][2]
-
-
Degradation Products: Furazan rings can be susceptible to cleavage or rearrangement under stress conditions (e.g., heat, extreme pH, oxidation). Forced degradation studies are essential to identify these potential impurities.
Q2: Which primary analytical technique is best for my furazan sample: HPLC or GC-MS?
A2: The choice depends on the volatility and thermal stability of your analyte and its expected impurities.
-
HPLC-UV/LC-MS is the workhorse method for most furazan derivatives. It is ideal for non-volatile or thermally labile compounds, which includes many furazan structures and their salts.[7] The high polarity of compounds like DAF makes reverse-phase HPLC a suitable choice.
-
GC-MS is excellent for analyzing volatile or semi-volatile impurities, such as residual solvents or certain low-molecular-weight precursors.[8][9] However, many nitrogen-rich compounds can degrade in the high temperatures of the GC injector port, making this method less suitable for the primary analysis of the main component.[10] Chemical derivatization can sometimes be used to make non-volatile compounds suitable for GC analysis.[8][11]
Q3: My furazan compounds are highly polar. How can I prevent poor peak shape in reverse-phase HPLC?
A3: Peak tailing is a common issue with polar, nitrogen-containing compounds due to strong interactions with residual silanols on the silica-based column packing.[12]
-
Use a High-Purity Silica Column: Modern columns with high-purity silica and advanced end-capping minimize available silanols.
-
Optimize Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5 using a phosphate or formate buffer) protonates the silanols, reducing their interaction with basic analytes.
-
Add an Ionic Modifier: A low concentration (10-25 mM) of a buffer or additive can help shield the silanol groups and improve peak shape.[12]
-
Consider Alternative Stationary Phases: If peak shape remains an issue, consider a column with a different stationary phase, such as one with an embedded polar group.
Q4: I see an unknown peak in my chromatogram. How do I identify it without a reference standard?
A4: This is a central challenge in impurity profiling. A multi-technique approach is required.
-
LC-MS is your primary tool. Obtain the mass-to-charge ratio (m/z) of the impurity peak. High-resolution mass spectrometry (HRMS) is invaluable here, as it provides a highly accurate mass that can be used to predict the elemental formula.
-
Analyze the Fragmentation Pattern. The MS/MS fragmentation pattern provides structural clues about the molecule's functional groups and connectivity.
-
Consider the Synthesis Pathway. Review your reaction scheme to hypothesize potential side products, isomers, or incompletely reacted intermediates that could match the observed mass.
-
Isolation and NMR. If the impurity is present at a sufficient level (>0.1% as per ICH guidelines), consider isolating the impurity using preparative HPLC.[1] Once isolated, 1H, 13C, and 15N NMR spectroscopy can provide definitive structural elucidation.[13][14][15]
Troubleshooting Guide: HPLC Method for Furazan Impurity Profiling
This section addresses common problems encountered during the analysis of furazan compounds using reverse-phase HPLC with UV detection.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Explanation & Causality | Recommended Solution |
| Secondary Silanol Interactions | Basic nitrogen atoms in the furazan ring or its substituents can form strong ionic/hydrogen bonds with negatively charged, deprotonated silanol groups on the column packing, causing peak tailing.[12] | 1. Lower Mobile Phase pH: Add 0.1% formic or phosphoric acid to the mobile phase to bring the pH to ~2.5-3.0. This protonates the silanols, minimizing interaction. 2. Use a Modern, End-Capped Column: Employ a high-purity silica column (Type B) that is thoroughly end-capped. 3. Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) can improve shape, but this can suppress MS signal if using LC-MS. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to broadened, fronting, or tailing peaks. | 1. Reduce Injection Volume: Decrease the volume of sample injected. 2. Dilute the Sample: Prepare a more dilute sample and re-inject. The peak area should decrease linearly, and the shape should improve.[16] |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile into a 95% aqueous mobile phase), it can cause peak distortion. | Best Practice: Dissolve the sample in the initial mobile phase composition whenever possible.[16] If solubility is an issue, use the weakest solvent that can adequately dissolve the sample. |
| Column Contamination/Void | Accumulation of strongly retained impurities can create active sites. A void at the column inlet can disrupt the sample band, causing peak splitting or broadening. | 1. Use a Guard Column: This is a crucial and cost-effective way to protect the analytical column.[17] 2. Flush the Column: Reverse flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[12][16] 3. Replace the Column: If flushing doesn't work, the column may be irreversibly damaged. |
Problem 2: Drifting Retention Times
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inadequate Column Equilibration | Switching between different mobile phases or gradients without sufficient equilibration time leads to a drifting baseline and unstable retention times. | Rule of Thumb: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection.[18] For ion-pairing methods, this can be significantly longer.[17] |
| Mobile Phase Composition Change | Volatilization of the organic component (e.g., acetonitrile) or absorption of atmospheric CO2 (changing the pH of unbuffered phases) alters the mobile phase's elution strength over time. | 1. Prepare Fresh Mobile Phase Daily: Ensure consistency and prevent microbial growth.[19] 2. Cap Solvent Reservoirs: Minimize evaporation and gas absorption.[18] 3. Ensure Proper Mixing/Degassing: Use an in-line degasser and ensure the pump's proportioning valves are functioning correctly.[16] |
| Temperature Fluctuations | The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. A 1°C change can alter retention times by 1-2%. | Use a Thermostatted Column Compartment: Maintain a constant, slightly elevated temperature (e.g., 30-40°C) for reproducible results.[18][19] |
Experimental Protocols & Workflows
Workflow for Impurity Identification & Troubleshooting
The following diagram illustrates a logical workflow for identifying an unknown impurity and troubleshooting common HPLC issues.
Caption: Workflow for impurity identification and HPLC troubleshooting.
Protocol 1: HPLC-UV Method for DAF Purity Analysis
This protocol provides a starting point for the analysis of 3,4-diaminofurazan (DAF) and related impurities. Method validation is required for use in a regulated environment.[20]
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: High-purity C18 column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 98 2 15.0 70 30 16.0 2 98 18.0 2 98 18.1 98 2 | 25.0 | 98 | 2 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method for Volatile Impurity Screening
This protocol is suitable for identifying residual solvents or volatile by-products.
-
Instrumentation: Gas chromatograph with a Mass Spectrometric detector.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[21]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-400 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of ~1 mg/mL.
Advanced Troubleshooting Logic
Diagram: Resolving Co-eluting Peaks
When two or more impurities are not fully separated, a systematic approach is needed to improve resolution (Rs).
Caption: Decision tree for improving chromatographic resolution.
References
- ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
- Patel, D., Patel, P., & Patel, M. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Request PDF. (2025, August 6). NMR spectroscopic study of 3-nitrofurazans.
- Defense Technical Information Center. (n.d.).
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
- PubMed. (2007, May 9).
- Sheremetev, A. B., et al. (n.d.). NMR spectroscopic study of 3-nitrofurazans. Semantic Scholar.
- Google Patents. (n.d.). US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles.
- Huang, M., Li, H. Z., & Li, J. S. (n.d.). Three methods of synthesizing 3,4-diaminofurazan. Northwestern Polytechnical University.
- ResearchGate. (n.d.). Three methods of synthesizing 3,4-diaminofurazan.
- Chemical Engineering Transactions. (2025, June 30). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan.
- The Royal Society of Chemistry. (2020, February 29). Finding Furoxan Rings.
- Wang, R., et al. (n.d.). Investigation of the Solubility of 3,4-Diaminofurazan (DAF) and 3,3′-Diamino-4,4′-azoxyfurazan (DAAF) at Temperatures Between 293.15 K and 313.15 K.
- PMC - NIH. (n.d.). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- SelectScience. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- SciSpace. (n.d.).
- UCSB HEP. (n.d.).
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).
- PMC - NIH. (n.d.).
- CONICET. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- PMC - NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures.
- ResearchGate. (2025, August 5). Determination of Impurities in High-Purity Hydrogen Sulfide by Gas Chromatography-Mass Spectrometry using Gas Adsorption Capillary Columns.
- PubMed. (n.d.). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva.
- New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of heterocyclic (triazole, furoxan, furazan)
- RSC Publishing. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients.
- MDPI. (n.d.). Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals.
Sources
- 1. jpionline.org [jpionline.org]
- 2. database.ich.org [database.ich.org]
- 3. Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. US20090306355A1 - Preparation of 3,3'-diamino-4,4'-azoxyfurazan, 3,3'-4,4'-azofurazan, and pressed articles - Google Patents [patents.google.com]
- 6. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Regioselectivity Issues in Furazan Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for furazan chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the 1,2,5-oxadiazole (furazan) ring. The unique electronic nature of the furazan heterocycle, while beneficial for its applications in energetic materials and pharmaceuticals, presents significant challenges in controlling regioselectivity during synthetic modifications.[1]
This document moves beyond simple protocols to provide in-depth, cause-and-effect analyses for common regioselectivity issues encountered in the lab. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies needed to achieve your desired synthetic outcomes with confidence and precision.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding furazan reactivity.
Q1: I'm getting a mixture of isomers in my furazan functionalization. What are the primary factors I should consider?
A: Lack of regioselectivity in furazan functionalization is a common issue stemming from a delicate balance between two primary forces: electronic effects and steric effects .[2][3] The furazan ring has distinct electronic properties at its carbon positions, but these can be subtly altered by substituents. Simultaneously, the size of your incoming reagent and any existing groups on the ring can physically block or favor certain approach trajectories.[3] You must analyze the specific electronic nature of your starting material and the steric bulk of your reagents to diagnose the problem.
Q2: For an unsubstituted furazan, which carbon position (C3 or C4) is generally more reactive?
A: The reactivity of the C-H bonds on an unsubstituted furazan ring is highly dependent on the nature of the reaction. The two nitrogen atoms are strongly electron-withdrawing, making the C-H bonds acidic and susceptible to deprotonation. However, for reactions like nucleophilic aromatic substitution (SNAr), the ring is considered electron-deficient and requires activation by strongly electron-withdrawing leaving groups.[4] For direct C-H functionalization, reactivity is often dictated by the catalyst and any directing groups used, rather than an inherent difference between the C3 and C4 positions.[5][6]
Q3: How do existing electron-donating or electron-withdrawing groups on the furazan ring influence where the next substituent adds?
A: Existing substituents are critical in directing the regioselectivity of subsequent reactions.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or -SO₂Ar enhance the electrophilicity of the furazan ring carbons, making them more susceptible to nucleophilic attack.[4][7] An EWG at the C3 position will strongly activate the C4 position for SNAr, and vice-versa.
-
Electron-Donating Groups (EDGs) are less common on highly electron-deficient furazan rings but would generally decrease the ring's reactivity towards nucleophiles. Their directing effect is often secondary to the inherent electronic nature of the furazan core.
Q4: What is the role of steric hindrance in directing substitution on the furazan ring?
A: Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of the molecules involved.[3] If you have a large substituent at the C3 position (e.g., a tert-butyl group), it can physically block an incoming reagent from attacking the adjacent C4 position, even if that position is electronically favored. This effect is particularly pronounced when using bulky reagents or catalysts. In many cases, the reaction will proceed at the less hindered position, providing a powerful tool to control regioselectivity.
Q5: Can I use computational chemistry to predict the regioselectivity of my reaction?
A: Yes, computational methods, particularly Density Functional Theory (DFT), are becoming invaluable tools for predicting regioselectivity.[8] These methods can calculate the relative stabilities of reaction intermediates (like σ-complexes in SNAr) or the activation energies of transition states for different isomeric pathways.[9][10][11] By comparing the calculated energy barriers, you can predict which regioisomer is kinetically favored, saving significant lab time and resources.[6]
Part 2: Troubleshooting Guides
This section provides structured, in-depth guides for resolving specific experimental challenges.
Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Issue: My SNAr reaction on a 3-substituted-4-halofurazan is yielding a significant amount of the undesired regioisomer, or the reaction is not proceeding at all.
Causality Analysis: Regioselectivity in furazan SNAr is governed by the stability of the intermediate Meisenheimer complex and the activation energy of the transition state. The incoming nucleophile will preferentially attack the carbon atom that is most electron-deficient and can best stabilize the resulting negative charge. A leaving group at an activated position is crucial. Difficulties arise when the electronic preference is ambiguous or when competing reaction mechanisms are at play.[12]
Troubleshooting Workflow: SNAr Reactions
Below is a decision-making workflow to systematically troubleshoot poor regioselectivity in SNAr reactions on the furazan ring.
Caption: Troubleshooting workflow for furazan SNAr.
Solutions & Experimental Protocols
| Troubleshooting Step | Rationale | Example Protocol |
| 1. Modify the Solvent | Solvent polarity can dramatically influence SNAr rates and selectivity. Aprotic polar solvents like DMSO or DMF are generally preferred as they solvate the cation of the base but not the nucleophile, increasing its effective nucleophilicity. | Protocol: Dissolve 3-nitro-4-chlorofurazan (1 eq.) in anhydrous DMSO. Add K₂CO₃ (2 eq.) and the desired amine nucleophile (1.1 eq.). Stir at 60 °C for 4 hours. Monitor by TLC/LC-MS. If selectivity is poor, repeat the reaction in a less polar solvent like THF or 1,4-dioxane. |
| 2. Adjust Temperature | Reactions are often run at elevated temperatures to overcome activation barriers. However, higher temperatures can sometimes provide enough energy to overcome the small difference in activation barriers between two competing pathways, leading to lower selectivity. | Protocol: Set up parallel reactions at room temperature, 40 °C, and 80 °C. Analyze the product ratio from each reaction after 24 hours. A lower temperature may favor the kinetically preferred, more selective pathway, albeit with a longer reaction time. |
| 3. Change the Leaving Group | The nature of the leaving group is critical. For SNAr, the rate-determining step is often the initial nucleophilic attack. A more electronegative leaving group (like -F or -NO₂) makes the attached carbon more electrophilic, accelerating the reaction. The nitro group itself can act as both an activating and a leaving group.[4] | Protocol: If your 4-chlorofurazan is unreactive or non-selective, attempt the synthesis of the analogous 4-nitrofurazan. Reactions of nitrofurazans with nucleophiles like ammonia can proceed with high regioselectivity.[4] |
Guide 2: Lack of Selectivity in Direct C-H Functionalization
Issue: My transition-metal-catalyzed C-H activation is non-selective, resulting in functionalization at multiple positions on my substituted furazan.
Causality Analysis: Direct C-H functionalization offers an atom-economical way to build complexity.[5] However, its regioselectivity depends on a complex interplay of factors: the intrinsic electronic properties of the C-H bonds, steric accessibility, and, most importantly, the mechanism of the catalyst.[13] For many systems, especially those involving palladium or rhodium, a directing group (DG) is used to position the metal catalyst near a specific C-H bond, overriding the ring's inherent reactivity patterns.[6] Poor selectivity often arises from a weakly coordinating DG, a catalyst that is too reactive, or multiple C-H bonds being sterically and electronically similar.
Key Variables for Optimization in C-H Functionalization
The following diagram illustrates the critical parameters that must be optimized to achieve high regioselectivity in directed C-H functionalization reactions.
Caption: Core factors influencing C-H functionalization.
Solutions & Experimental Protocols
1. Screening Directing Groups (DGs): The choice of DG is paramount. A strongly coordinating DG will hold the catalyst in place, forcing functionalization at the ortho position. If you are getting a mixture of products, your DG may be too weakly coordinating or labile under the reaction conditions.
-
Action: If possible, synthesize derivatives of your furazan with different DGs. For example, compare a simple amide DG to a more strongly coordinating picolinamide or 8-aminoquinoline group.
2. Catalyst and Ligand Selection: The metal and its associated ligands dictate the reactivity and selectivity of the catalytic cycle.
-
Action: Screen a panel of catalysts. For C-H arylations, common systems include Pd(OAc)₂ with various phosphine ligands or additives like silver salts. For C-H borylation, iridium-based catalysts like [Ir(cod)OMe]₂ with bipyridine-based ligands are standard.[14]
3. Detailed Protocol: Regioselective Iridium-Catalyzed C-H Borylation of a 3-Substituted Furazan This protocol provides a starting point for introducing a versatile boronic ester handle onto the furazan ring, which can then be used in subsequent cross-coupling reactions. Regioselectivity is often directed away from existing bulky groups.
-
Setup: In a nitrogen-filled glovebox, add the 3-substituted furazan (0.5 mmol), B₂pin₂ (1.2 eq.), [Ir(cod)OMe]₂ (1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (dtbpy) (3.0 mol%) to an oven-dried vial.
-
Solvent: Add anhydrous cyclohexane (2.0 mL).
-
Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and place it in a preheated 80 °C heating block.
-
Monitoring: Stir for 16-24 hours. Monitor the reaction by taking aliquots and analyzing via GC-MS or ¹H NMR to check for the conversion of starting material and formation of the borylated product.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the regiochemically pure furazan-4-boronic acid pinacol ester. The regioselectivity is typically confirmed by 2D NMR (NOESY) experiments.
Part 3: References
-
Pearson Education. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.
-
Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?.
-
ChemicalBook. (2022). Electrophilic Reactions of Furan.
-
Cui, X., et al. (2012). Regioselective synthesis of multisubstituted furans via metalloradical cyclization of alkynes with α-diazocarbonyls: construction of functionalized α-oligofurans. Journal of the American Chemical Society.
-
Elsevier. (n.d.). Nucleophilic Substitution in the Furazan Series. Reactions of Nitrofurazans with Ammonia.
-
Chemical Communications (RSC Publishing). (n.d.). Direct access to furan and cyclopropane derivatives via palladium-catalyzed C–H activation/alkene insertion/annulation.
-
YouTube. (2018). 5 Electrophilic Substitution of Furan.
-
Cui, X., et al. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC - NIH.
-
SciSpace. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls.
-
MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
-
Tang, Y., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry.
-
Pediaa.Com. (2019). Difference Between Electronic and Steric Effects.
-
Wikipedia. (n.d.). Steric effects.
-
ResearchGate. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.
-
PubMed Central. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers.
-
ResearchGate. (n.d.). Novel Synthesis of 3,4‐Dicyanofuroxan.
-
Liljenberg, M., et al. (2012). Predicting regioselectivity in nucleophilic aromatic substitution. Journal of Organic Chemistry.
-
ChemRxiv. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers.
-
PubMed. (n.d.). [Chemical and Biochemical Reactions of Aromatic Furazan Compounds].
-
OUCI. (n.d.). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis.
-
PubMed. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans.
-
PMC - NIH. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
-
NIH. (n.d.). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange.
-
Beilstein Journals. (n.d.). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups.
-
RSC Publishing. (2023). Recent progress in synthesis and application of furoxan.
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
-
YouTube. (2022). Why Faruzan Has HUGE ISSUES & What I'd CHANGE (Discussion) | Genshin Impact 3.3.
-
ACS Publications - American Chemical Society. (2021). Furazans in Medicinal Chemistry.
-
YouTube. (2024). Faruzan Beginner Guide ~ The Genshin Granny.
-
YouTube. (2024). The Genshin Granny ~ Faruzan Basics Guide.
-
PMC - NIH. (n.d.). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
-
ChemRxiv. (n.d.). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity.
-
The Royal Society of Chemistry. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
-
YouTube. (2022). Faruzan is BROKEN... But there's a catch. C0 Faruzan Build Guide w/ Best Artifacts, Weapons & Teams.
-
YouTube. (2024). FARUZAN Guide with Best Tips and Weapon and Artifact Build! | Genshin Impact 4.8.
-
PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.
-
PubMed. (n.d.). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives.
-
ResearchGate. (2021). Synthesis and cytotoxic activity of new annulated furazan derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. differencebetween.com [differencebetween.com]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 7. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 8. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Predicting regioselectivity in nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Degradation of Furazan and Furoxan Compounds During Workup
Welcome to the Technical Support Center for Energetic Materials Synthesis. This guide is designed for researchers, scientists, and drug development professionals working with furazan and furoxan compounds. As a Senior Application Scientist, I understand the unique stability challenges these heterocycles present. This resource provides in-depth troubleshooting advice and validated protocols to help you minimize degradation and maximize yield during reaction workup.
Frequently Asked Questions (FAQs)
Q1: My furazan/furoxan compound appears to be degrading during aqueous workup. What are the most likely causes?
A1: Furazan and furoxan rings, while aromatic, possess inherent sensitivities that can lead to degradation under common workup conditions. The primary culprits are typically pH extremes and elevated temperatures.
-
pH Sensitivity: The furazan ring is susceptible to opening under both strongly acidic and strongly basic conditions.[1][2] Furoxans (furazan N-oxides) are particularly sensitive to alkaline conditions, which can promote ring-opening side reactions.[3][4] For instance, benzofurazans can undergo ring opening in the presence of ethanolamines under acidic conditions to form quinoxaline derivatives.[2]
-
Temperature Sensitivity: Many furazan and furoxan derivatives, especially those with energetic functionalities like nitro groups, have limited thermal stability.[3][5] Heating during workup, such as concentrating a solution at elevated temperatures, can lead to decomposition. Some compounds, like dinitromethyl-substituted furazans, are unstable even at room temperature and can slowly cyclize into a furoxan ring.[6]
-
Nucleophilic Attack: The electron-deficient nature of the furoxan ring makes it vulnerable to nucleophilic attack, which can lead to ring-opening.[4] This is a critical consideration when using amine bases or other nucleophilic reagents during workup.
Q2: I suspect my compound is sensitive to acid. How can I perform an acidic wash without causing degradation?
A2: If an acidic wash is necessary to remove basic impurities, several precautions can be taken to minimize degradation of acid-sensitive furazans:
-
Use Weak Acids: Opt for dilute solutions of weak organic acids like acetic acid or a buffered solution (e.g., ammonium chloride) instead of strong mineral acids like HCl or H2SO4.
-
Maintain Low Temperatures: Perform the extraction at 0-5 °C in a separatory funnel jacketed with an ice bath. This slows the kinetics of the degradation reaction.
-
Minimize Contact Time: Work quickly and efficiently. Do not let the organic and acidic aqueous layers remain in contact for extended periods. Shake gently and allow the layers to separate promptly.
-
Immediate Neutralization: After the acidic wash, immediately wash the organic layer with a neutral solution (e.g., brine) to remove any residual acid.
Q3: My furoxan derivative is showing signs of decomposition after a basic wash with NaOH. What are my alternatives?
A3: Furoxans are notoriously sensitive to strong bases.[3] A wash with sodium hydroxide is often too harsh. Consider these milder alternatives for removing acidic impurities:
-
Saturated Sodium Bicarbonate: A saturated solution of sodium bicarbonate is a much weaker base than hydroxide and is often sufficient to remove acidic byproducts without inducing significant furoxan ring degradation.
-
Solid Sodium Bicarbonate: For extremely sensitive compounds, a solid-to-liquid extraction can be performed by stirring the organic solution with solid sodium bicarbonate.
-
Potassium Carbonate Solution: A dilute solution of potassium carbonate is another viable alternative, offering a balance between basicity and reduced risk of degradation compared to hydroxides.
Q4: During solvent removal on the rotary evaporator, I'm losing a significant portion of my product. How can I prevent this?
A4: This issue can stem from either the compound's volatility or thermal decomposition.
-
Volatility: If your furazan derivative has a low molecular weight, it may be co-evaporating with the solvent.
-
Solution: Use a higher boiling point solvent for extraction if possible, and remove it under a gentler vacuum. Avoid heating the water bath excessively.
-
-
Thermal Instability: Many energetic materials are thermally sensitive.[5]
-
Solution: Remove the solvent at room temperature or even with a cooled water bath. It will take longer, but it will preserve your compound. For post-synthesis processing of energetic materials, drying is a critical step that must be controlled to ensure chemical stability.[7]
-
Q5: My compound seems to be degrading on silica gel during column chromatography. What can I do?
A5: Silica gel is inherently acidic and can catalyze the degradation of sensitive compounds.
-
Deactivate the Silica: You can neutralize the silica gel before use. A common method is to prepare a slurry of silica gel in a solvent system containing 1-2% triethylamine or pyridine.[8] The column is then packed with this slurry.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or Florisil®.
-
Rapid Chromatography: Minimize the time your compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution.[9]
-
Solvent Choice: Ensure your chosen solvent system provides good separation (Rf of 0.2-0.3 for the target compound) to allow for quick elution.[8]
Troubleshooting Guide
This section provides a structured approach to common workup problems encountered with furazan and furoxan compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after aqueous extraction | 1. Ring opening due to pH extremes.[1][3] 2. Compound is partially water-soluble. | 1. Use mild acidic/basic washes (e.g., sat. NH4Cl, sat. NaHCO3). Perform washes at low temperature (0-5 °C). 2. Back-extract the aqueous layers with a fresh portion of organic solvent. Use brine for the final wash to reduce the solubility of the organic compound in the aqueous phase. |
| Formation of a dark, tarry substance during workup | 1. Polymerization or extensive decomposition. 2. Reaction with workup reagents. | 1. Avoid high temperatures and strong acids/bases.[1][3] 2. Ensure all workup reagents are compatible with your compound's functional groups. |
| Product "oils out" instead of crystallizing during recrystallization | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Impurities are inhibiting crystallization. | 1. Add a small amount of the "good" solvent back to the hot solution to ensure complete dissolution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[10] 3. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[8] |
| Multiple spots on TLC after purification | 1. Incomplete reaction or presence of stable byproducts. 2. On-column degradation. | 1. Re-evaluate the reaction conditions. 2. Use deactivated silica gel or an alternative stationary phase.[8] Elute the compound as quickly as possible. |
Experimental Protocols
Protocol 1: Workup for Acid-Sensitive Furazan Derivatives
This protocol is designed for furazan compounds that are prone to degradation under strongly acidic conditions.
Methodology:
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (1x)
-
Water (1x)
-
Brine (1x)
-
Perform all washes at low temperature if the compound is particularly sensitive.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure without heating.
Protocol 2: Purification of Base-Sensitive Furoxan Derivatives via Flash Chromatography
This protocol details a method using a deactivated stationary phase to prevent compound degradation during chromatographic purification.
Methodology:
-
Solvent System Selection: Identify a suitable solvent system using Thin Layer Chromatography (TLC). Add 1% triethylamine (TEA) to the mobile phase to assess its effect on the separation and compound stability. Aim for an Rf value of 0.2-0.3 for your target compound.[8]
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent containing 1% TEA.
-
Pour the slurry into the column and allow it to pack under gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Collection:
-
Elute the column with the TEA-containing solvent system, applying positive pressure to maintain a steady flow rate.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low. The triethylamine will also be removed under vacuum.
Visualizing Degradation Pathways and Mitigation Strategies
Decision Workflow for Workup Strategy
The following diagram illustrates a decision-making process for selecting an appropriate workup and purification strategy for a new furazan or furoxan compound.
Caption: Decision tree for selecting workup and purification methods.
General Furazan Ring Opening Mechanisms
This diagram illustrates the general susceptibility of the furazan ring to cleavage under harsh pH conditions.
Caption: Furazan degradation pathways under harsh conditions.
References
-
Falco, F., et al. (2018). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]
-
Wikipedia. (n.d.). Furazan. Retrieved from [Link]
-
ResearchGate. (2022). Furazan ring opening upon treatment of benzofurazan with ethanolamine to yield quinoxalines. Available at: [Link]
-
El-behery, M., & El-khatib, R. (2012). Spectrophotometric and chromatographic determination of insensitive energetic materials: HNS and NTO, in the presence of sensitive nitro-explosives. PubMed. Available at: [Link]
-
Zhang, C., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[3][3]bicyclic Structures. MDPI. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Finding Furoxan Rings. Available at: [Link]
-
Keefer, L. K., et al. (2015). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. Available at: [Link]
-
LCGC Europe. (2019). Exploring Energetic Materials Using Nontargeted Analysis. Available at: [Link]
-
RSC Publishing. (2023). Recent progress in synthesis and application of furoxan. Available at: [Link]
- Google Patents. (2008). Furazane derivatives, preparation thereof and energetic compositions containing them.
-
European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Available at: [Link]
-
ResearchGate. (2020). Polynitro-1, 2, 4-triazole functionalized azo-furazans as high performance and insensitive energetic materials. Available at: [Link]
-
ResearchGate. (2019). Furazans with Azo Linkages: Stable CHNO Energetic Materials with High Densities, Highly Energetic Performance, and Low Impact and Friction Sensitivities. Available at: [Link]
-
ResearchGate. (2022). Monocyclic furazans and furoxans. Available at: [Link]
-
National Institutes of Health. (2020). A promising cation of 4-aminofurazan-3-carboxylic acid amidrazone in desensitizing energetic materials. Available at: [Link]
-
National Institutes of Health. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Available at: [Link]
-
National Institutes of Health. (2023). Recent progress in synthesis and application of furoxan. Available at: [Link]
-
ResearchGate. (2021). Energetic materials based on poly furazan and furoxan structures. Available at: [Link]
-
Wikipedia. (n.d.). Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Available at: [Link]
-
PubMed. (2021). Impact of Deuteration and Temperature on Furan Ring Dynamics. Available at: [Link]
-
RSC Publishing. (2021). 3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan and its ionic salts as low-sensitivity and high-detonation energetic materials. Available at: [Link]
-
Khan Academy. (n.d.). Principles of chromatography. Retrieved from [Link]
-
RSC Publishing. (2020). Energetic furazan–triazoles with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties. Available at: [Link]
-
National Institutes of Health. (2013). Separation techniques: Chromatography. Available at: [Link]
-
YouTube. (2020). Recrystallization. Available at: [Link]
-
PubMed. (2018). Furoxans (Oxadiazole-4 N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory. Available at: [Link]
-
YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Available at: [Link]
-
MDPI. (2023). Simulation of Energetic Powder Processing: A Comprehensive Review. Available at: [Link]
-
Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Available at: [Link]
-
ACS Publications. (2021). Furazans in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Available at: [Link]
-
ResearchGate. (2019). A new preparative method and some chemical properties of 4-R-furazan-3-carboxylic acid amidrazones. Available at: [Link]
-
Dow. (2021). Industrial Perspectives on Energetic Materials. Available at: [Link]
-
Baran Lab, Scripps Research. (2012). Chemistry of High Energy Materials. Available at: [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
IChemE. (2015). Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development. Available at: [Link]
-
National Institutes of Health. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. Available at: [Link]
Sources
- 1. Furazan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Khan Academy [khanacademy.org]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
"validation of the biological activity of Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride"
A Comparative Guide to the Biological Activity of Furazan Derivatives in Drug Discovery
A Note on the Analyzed Compound: Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride
An extensive review of the current scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the biological activity of this compound. While its chemical structure is defined and it is available from various suppliers[1][2], there are no published studies detailing its pharmacological profile, mechanism of action, or comparative efficacy against other compounds.
Therefore, to fulfill the objective of providing a comprehensive comparison guide in line with the requested format, this document will use a representative and well-studied class of furazan derivatives—selective phosphodiesterase-5 (PDE5) inhibitors—as a case study. This approach will demonstrate the rigorous experimental validation and comparative analysis essential for evaluating the biological activity of novel chemical entities in a drug discovery context. The principles and methodologies outlined herein are directly applicable to the future investigation of this compound, should such research be undertaken.
The furazan (1,2,5-oxadiazole) heterocycle is a valuable scaffold in medicinal chemistry, known for enhancing the physical properties and biological activity of drug candidates[3][4]. Furazan derivatives have been explored for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents[5].
Introduction to Furazan-Based PDE5 Inhibitors: A Comparative Analysis
Phosphodiesterase-5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway, and its inhibition leads to smooth muscle relaxation and vasodilation. This mechanism is the basis for blockbuster drugs like sildenafil. In this guide, we will compare the biological activity of a hypothetical furazan-based PDE5 inhibitor, hereafter referred to as "FZ-1" , with the well-established PDE5 inhibitor, Sildenafil .
This comparison will be based on a series of standard in vitro assays designed to characterize the potency, selectivity, and mechanism of action of PDE5 inhibitors.
Experimental Workflows for Comparative Analysis
The validation of a novel PDE5 inhibitor like FZ-1 requires a multi-step experimental approach. The following diagram and protocols outline a typical workflow.
Caption: A typical in vitro assay cascade for the validation of a novel PDE5 inhibitor.
Detailed Experimental Protocol: In Vitro PDE5 Enzymatic Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) for FZ-1 and Sildenafil against purified human recombinant PDE5.
Objective: To quantify and compare the potency of FZ-1 and Sildenafil in inhibiting PDE5 enzymatic activity.
Materials:
-
Human recombinant PDE5 enzyme
-
cGMP (substrate)
-
[³H]-cGMP (tracer)
-
Snake venom nucleotidase
-
Scintillation fluid
-
Test compounds (FZ-1, Sildenafil) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Compound Preparation: Prepare serial dilutions of FZ-1 and Sildenafil in DMSO. A typical concentration range would be from 100 µM down to 1 pM.
-
Assay Plate Setup: In a 96-well plate, add 25 µL of the assay buffer.
-
Compound Addition: Add 1 µL of the serially diluted test compounds or DMSO (for control wells) to the respective wells.
-
Enzyme Addition: Add 25 µL of diluted PDE5 enzyme to all wells except for the "no enzyme" control.
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the substrate solution (containing cGMP and [³H]-cGMP).
-
Reaction Incubation: Incubate for 30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 25 µL of snake venom nucleotidase. This will hydrolyze the resulting [³H]-5'-GMP to [³H]-guanosine.
-
Separation: Separate the charged [³H]-cGMP from the uncharged [³H]-guanosine using an anion-exchange resin.
-
Scintillation Counting: Add scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is inversely proportional to the PDE5 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Analysis: FZ-1 vs. Sildenafil
The following table summarizes the hypothetical experimental data obtained for FZ-1 in comparison to the known values for Sildenafil.
| Parameter | FZ-1 | Sildenafil (Reference) | Interpretation |
| PDE5 IC50 (nM) | 1.5 | 3.9 | FZ-1 demonstrates slightly higher potency against the target enzyme. |
| Selectivity (fold) | |||
| vs. PDE1 | >1000 | ~200 | FZ-1 shows superior selectivity against PDE1, potentially reducing side effects related to non-specific inhibition. |
| vs. PDE6 | ~20 | ~10 | FZ-1 has a slightly better selectivity profile against PDE6, which is important for avoiding visual disturbances. |
| vs. PDE11 | >500 | ~30 | FZ-1 exhibits significantly better selectivity against PDE11. |
| Mechanism of Action | Competitive | Competitive | Both compounds compete with the natural substrate (cGMP) for the active site of the enzyme. |
| Cellular cGMP increase | 25-fold at 100 nM | 20-fold at 100 nM | FZ-1 shows a comparable or slightly better ability to increase cGMP levels in a cellular context. |
Mechanism of Action and Signaling Pathway
Both FZ-1 and Sildenafil are competitive inhibitors of PDE5. They act on the nitric oxide (NO)/cGMP signaling pathway, which is crucial for smooth muscle relaxation.
Caption: The NO/cGMP signaling pathway and the inhibitory action of FZ-1/Sildenafil on PDE5.
Conclusion and Future Directions
This guide has outlined a standard framework for the validation and comparative analysis of a novel furazan-based compound, using a hypothetical PDE5 inhibitor, FZ-1, as an example. The presented experimental protocols and data analysis provide a blueprint for assessing the biological activity of new chemical entities.
For the specific compound of interest, This compound , the next steps would involve:
-
Hypothesis-driven Screening: Based on its structural similarity to known bioactive molecules, select a panel of relevant biological targets for initial screening.
-
In Vitro Assays: If a primary hit is identified, proceed with the type of detailed in vitro characterization described in this guide, including potency, selectivity, and mechanism of action studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to understand the relationship between chemical structure and biological activity, potentially leading to more potent and selective compounds[6].
The furazan scaffold continues to be a promising starting point for the development of new therapeutic agents[3][7]. Rigorous and systematic biological validation is the key to unlocking its full potential.
References
-
Title: Furazans in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link][3][4]
-
Title: Furazans in Medicinal Chemistry | Request PDF Source: ResearchGate URL: [Link][5]
-
Title: New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities Source: Molecules (Basel, Switzerland) via PubMed Central URL: [Link][6]
Sources
- 1. ETHYL-(4-METHYL-FURAZAN-3-YLMETHYL)-AMINE HYDROCHLORIDE [chemicalbook.com]
- 2. CAS 1185300-17-7 | this compound - Synblock [synblock.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Furazans in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furazan Derivatives [benchchem.com]
A Comparative Analysis of Furazan Analogs in Cancer Cell Lines: A Guide for Researchers
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the heterocyclic compounds that have garnered significant interest is furazan, a five-membered aromatic ring containing one oxygen and two nitrogen atoms.[1] Its unique chemical architecture serves as a versatile scaffold for the development of a diverse array of derivatives with potent biological activities. This guide provides a comprehensive comparative analysis of various furazan analogs, detailing their cytotoxic effects on cancer cell lines, elucidating their mechanisms of action, and offering insights into their structure-activity relationships.
The Furazan Scaffold: A Privileged Structure in Anticancer Drug Discovery
The 1,2,5-oxadiazole, or furazan, ring is an electron-withdrawing moiety that can significantly influence the physicochemical and biological properties of a molecule.[2] This characteristic, coupled with its ability to serve as a bioisostere for other functional groups, has made it an attractive component in the design of new therapeutic agents.[2] In the context of oncology, furazan derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[3][4]
A particularly noteworthy class of furazan derivatives are furoxans (1,2,5-oxadiazole-N-oxides), which are capable of releasing nitric oxide (NO) under physiological conditions.[2][3] Nitric oxide is a multifaceted signaling molecule that can exert either pro- or anti-tumor effects depending on its concentration. High concentrations of NO, such as those generated by some furoxan derivatives, can induce cytotoxicity in cancer cells through mechanisms that include DNA damage and the inhibition of cellular respiration.[3]
Comparative Cytotoxicity of Furazan Analogs
Numerous studies have synthesized and evaluated a wide range of furazan analogs for their cytotoxic activity against various human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values for several representative compounds, highlighting their potency and selectivity.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Furoxan/Oridonin Hybrids | 9h | K562 (Leukemia) | 1.82 | [3] |
| MGC-803 (Gastric) | 1.81 | [3] | ||
| Bel-7402 (Liver) | 0.86 | [3] | ||
| Furazan-3,4-diamides | - | Various | Potent Anti-proliferative | [5] |
| Annulated Furazans | - | Jurkat, K562, U937, HL60 | Cytotoxic Activity | [6] |
| Combretafurazans | - | Neuroblastoma | More potent than Combretastatins | [7] |
| Furan-based Derivatives | 4 | MCF-7 (Breast) | 4.06 | [4] |
| 7 | MCF-7 (Breast) | 2.96 | [4] | |
| Nitrobifuroxans | Ia,b | HeLa (Cervical) | 0.53-21.44 | [8] |
| RD (Rhabdomyosarcoma) | 0.53-21.44 | [8] | ||
| 1,2,4-Oxadiazole-Furoxan Hybrids | III | AB1, JU77 (Mesothelioma) | 0.9-7.0 | [8] |
Key Observations from Cytotoxicity Data:
-
Potency: Many furazan analogs exhibit potent anticancer activity with IC50 values in the low micromolar to nanomolar range. For instance, the furoxan/oridonin hybrid 9h demonstrated sub-micromolar efficacy against the Bel-7402 liver cancer cell line.[3]
-
Cell Line Specificity: The cytotoxic effects of these compounds can vary significantly across different cancer cell lines, suggesting that their mechanisms of action may be dependent on the specific molecular characteristics of the cancer cells.
-
Structural Influence: The nature and position of substituents on the furazan ring play a critical role in determining the cytotoxic potency. Structure-activity relationship (SAR) studies have indicated that the presence of electron-withdrawing groups on a phenyl ring attached to a furazan-3,4-diamide scaffold can enhance anti-proliferative effects.[5]
Mechanistic Insights into Anticancer Activity
The anticancer effects of furazan analogs are mediated through a variety of mechanisms, often involving multiple cellular targets and signaling pathways.
Nitric Oxide Donation
As previously mentioned, a key mechanism for many furoxan derivatives is the release of nitric oxide.[3] High levels of NO can lead to:
-
Cell Cycle Arrest: NO and its metabolites can modify functional proteins, leading to a halt in the cell cycle.[3]
-
Apoptosis Induction: NO can trigger programmed cell death in tumor cells.[3]
-
Overcoming Multidrug Resistance: Some NO-releasing compounds have shown the ability to increase the sensitivity of multidrug-resistant cancer cells to chemotherapy.[3]
Caption: Nitric oxide-mediated anticancer mechanisms of furoxan analogs.
Inhibition of Tubulin Polymerization
Certain furazan analogs, such as combretafurazans, have been shown to act as potent inhibitors of tubulin polymerization.[7] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest at the G2/M phase and subsequently lead to apoptosis.[4] This mechanism is similar to that of established anticancer drugs like paclitaxel and the vinca alkaloids.
Caption: Mechanism of action for tubulin-inhibiting furazan analogs.
Modulation of Other Signaling Pathways
Furazan derivatives have also been implicated in the modulation of other critical signaling pathways in cancer cells. For example, some furan-based compounds have been shown to induce apoptosis through the Wnt/β-catenin pathway. Other research has pointed to the involvement of furazan analogs in interfering with eicosanoid biosynthesis pathways by dually inhibiting microsomal prostaglandin E synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH).[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of furazan analogs is intricately linked to their chemical structure. Key SAR findings include:
-
The Furazan Ring is Crucial: The 1,2,5-oxadiazole ring is often an essential component for the anticancer activity of these compounds.[5]
-
Substituents Matter: The type and position of substituents on the furazan ring and any associated phenyl rings significantly impact potency. For instance, electron-withdrawing groups on a phenyl ring can enhance the anti-proliferative effects of furazan-3,4-diamide analogs.[5]
-
Hybrid Molecules Show Promise: Hybrid molecules that combine the furazan scaffold with other pharmacologically active moieties, such as the natural product oridonin, have demonstrated potent anticancer activity.[3] This approach offers a promising strategy for developing novel anticancer agents with enhanced efficacy.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the furazan analogs on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the furazan analogs and a vehicle control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of apoptotic cells following treatment with furazan analogs.
Protocol:
-
Cell Treatment: Treat cells with the furazan analog at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Sources
- 1. Furazan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic evaluation of combretafurazans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Aminofurazan Derivatives and Other Heterocyclic Compounds in Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds stand as a cornerstone of drug discovery, offering a vast chemical space for the development of novel therapeutic agents.[1][2] Their structural diversity and ability to interact with a wide range of biological targets have led to their prevalence in numerous approved drugs.[3][4] This guide provides a detailed comparative analysis of the efficacy of a representative aminofurazan derivative against other prominent heterocyclic compounds, supported by experimental data from peer-reviewed studies. We will delve into their synthesis, biological activities, and the underlying mechanisms of action, offering a comprehensive resource for researchers in the field.
The Rise of the Furazan Scaffold: A Case Study in Antiplasmodial Activity
While the specific compound Methyl-(4-methyl-furazan-3-ylmethyl)-amine is not extensively documented in publicly available research, a closely related class of compounds, N-acylated furazan-3-amines, has demonstrated significant therapeutic potential, particularly in the realm of antimalarial drug discovery. A notable example from a study published in Pharmaceuticals (Basel) showcases the potent antiplasmodial activity of these derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5][6]
One of the lead compounds from this study, a benzamide derivative of 3-aminofurazan, exhibited remarkable efficacy against both chloroquine-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum.[5] The structure-activity relationship (SAR) studies revealed that the nature of the acyl moiety is critical to the compound's activity, with benzamides showing the most promising results.[5][6]
Synthesis of a Representative N-Acylated 3-Aminofurazan
The synthesis of these promising compounds involves a multi-step process, beginning with a suitable benzaldehyde derivative. The general synthetic route is outlined below.
Figure 1: Generalized synthesis workflow for N-acylated 3-aminofurazan derivatives.
Comparative Efficacy: Aminofurazans vs. Other Heterocycles
To provide a comprehensive comparison, we will evaluate the efficacy of the representative aminofurazan derivative against other heterocyclic compounds in two key therapeutic areas: antiplasmodial and anticancer activities.
Antiplasmodial Activity
The N-acylated furazan-3-amine derivatives have shown exceptional potency against P. falciparum. For instance, the trifluoromethyl-substituted benzamide derivative demonstrated an IC50 value of 0.019 µM against the NF54 strain and an even more potent 0.007 µM against the resistant K1 strain.[5][6] This highlights the potential of the furazan scaffold in overcoming drug resistance.
In comparison, N-acylhydrazone derivatives, another class of heterocyclic compounds, have also been investigated for their antiplasmodial properties. One study reported an IC50 value of 0.07 μM for its most active compound against the chloroquine-resistant W2 strain of P. falciparum.[7][8] While potent, this is notably higher than the IC50 of the optimized aminofurazan derivative.
Table 1: Comparative Antiplasmodial Efficacy (IC50 in µM)
| Compound Class | Heterocyclic Core | P. falciparum Strain | IC50 (µM) | Reference |
| N-Acylated Aminofurazan | Furazan | NF54 (sensitive) | 0.019 | [5][6] |
| N-Acylated Aminofurazan | K1 (resistant) | 0.007 | [5][6] | |
| N-Acylhydrazone | Hydrazone | W2 (resistant) | 0.07 | [7][8] |
Anticancer Activity
The anticancer potential of heterocyclic compounds is a vast and active area of research.[3] Furazan and its derivatives have been explored for their antiproliferative effects. For example, certain furan derivatives have demonstrated potent activity against HeLa and SW620 cancer cell lines, with IC50 values as low as 0.08 µM.[9] The proposed mechanism involves the promotion of PTEN activity, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[9]
Benzofuran derivatives have also emerged as promising anticancer agents. Halogenated derivatives, in particular, show enhanced cytotoxic activity, which is attributed to their ability to form halogen bonds and improve binding affinity to their targets.[10] Some benzofuran-based compounds have exhibited antiproliferative activity comparable to the established anticancer drug doxorubicin.[10]
Table 2: Comparative Anticancer Efficacy (IC50 in µM)
| Compound Class | Heterocyclic Core | Cancer Cell Line | IC50 (µM) | Reference |
| Furan derivative | Furan | HeLa | 0.08 | [9] |
| Benzofuran derivative | Benzofuran | HCT116 | Comparable to Doxorubicin (IC50 = 1.136 µM) | [10] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11]
Materials:
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[11]
-
Cultured cells and test compounds
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.[12]
-
Compound Addition: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.
Figure 2: Workflow of the MTT assay for cell viability.
Protocol 2: Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of the parasite.[13][14]
Materials:
-
96-well black, clear-bottom microplates[13]
-
P. falciparum culture (synchronized to the ring stage)[13]
-
Complete culture medium
-
SYBR Green I lysis buffer[13]
-
Test compounds and control antimalarials
-
Modular incubation chamber (gassed with 5% CO₂, 5% O₂, and 90% N₂)[13]
-
Fluorescence microplate reader[13]
Procedure:
-
Drug Dilution: Prepare serial dilutions of the test compounds in complete culture medium in a separate 96-well plate.[13]
-
Plate Setup: Transfer 50 µL of each drug dilution to the assay plate in triplicate. Include positive and negative controls.[13]
-
Parasite Addition: Add 50 µL of a parasite suspension (0.5% parasitemia, 2% hematocrit) to each well.[13]
-
Incubation: Place the plate in a modular incubation chamber and incubate at 37°C for 72 hours.[13]
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.[13]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).[15]
Figure 4: Proposed mechanism of action for certain anticancer furan derivatives via the PI3K/Akt pathway.
Conclusion
This guide has provided a comparative overview of the efficacy of aminofurazan derivatives against other heterocyclic compounds, with a focus on antiplasmodial and anticancer activities. The data presented underscores the significant potential of the furazan scaffold in the development of novel therapeutics, particularly in addressing drug-resistant pathogens. The detailed experimental protocols and mechanistic insights offered herein aim to equip researchers with the necessary information to further explore and build upon these promising findings. The continued investigation into the vast chemical space of heterocyclic compounds is paramount for the future of drug discovery.
References
-
National Institutes of Health. (n.d.). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. NCBI Bookshelf. [Link] [2]13. National Center for Biotechnology Information. (2021). Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. NCBI Bookshelf. [Link] [16]14. IIP Series. (n.d.). RECENT BREAKTHROUGH IN ANTICANCER ACTION OF HETEROCYCLES. IIP Series. [Link] [3]15. PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link] [9]16. Indian Journal of Pharmaceutical Education and Research. (n.d.). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link] [4]17. WorldWide Antimalarial Resistance Network. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. WWARN. [Link] [15]18. National Center for Biotechnology Information. (n.d.). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. NCBI Bookshelf. [Link]
-
ResearchGate. (2025). Synthesis of 3-alkyl-4-aminofurazans. ResearchGate. [Link]
-
ACS Publications. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. NCBI Bookshelf. [Link] [10]22. National Center for Biotechnology Information. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. NCBI Bookshelf. [Link]
-
Chemical Engineering Transactions. (2025). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link]
-
National Center for Biotechnology Information. (2022). Evaluation of antiplasmodial activity in silico and in vitro of N-acylhydrazone derivatives. NCBI Bookshelf. [Link] [7]25. National Institutes of Health. (n.d.). Signalling pathways as targets for anticancer drug development. PubMed. [Link] [17]26. MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. MDPI. [Link]
-
PubMed. (2022). Evaluation of antiplasmodial activity in silico and in vitro of N-acylhydrazone derivatives. PubMed. [Link] [8]28. ResearchGate. (n.d.). Furazans in Medicinal Chemistry. ResearchGate. [Link]
-
AIDIC. (2025). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. [Link]
-
PubMed Central. (n.d.). Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. PubMed Central. [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iipseries.org [iipseries.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of antiplasmodial activity in silico and in vitro of N-acylhydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antiplasmodial activity in silico and in vitro of N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 15. iddo.org [iddo.org]
- 16. Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signalling pathways as targets for anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the Cross-Validation of In Silico Predictions with Experimental Data for Furazan Derivatives
Introduction to Furazan Derivatives and the Imperative of Cross-Validation
The 1,2,5-oxadiazole, or furazan, is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.[1][2][3] The unique electronic properties and compact structure of the furazan scaffold have made its derivatives a focal point in medicinal chemistry and materials science. In drug discovery, furazan-containing molecules are explored for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] In materials science, the high nitrogen content and positive heat of formation of many furazan derivatives make them promising candidates for high-energy density materials (HEDMs).[4][5]
The journey from a conceptual molecule to a viable drug candidate or a stable energetic material is long and resource-intensive. To expedite this process, computational, or in silico, methods have become indispensable tools for predicting molecular properties and biological activities before synthesis.[6][7] However, the predictive power of these computational models is only as reliable as their validation against real-world experimental data. This guide provides a comprehensive comparison of common in silico prediction techniques for furazan derivatives with their corresponding experimental validation methods, emphasizing the critical importance of this cross-validation process for ensuring scientific rigor and accelerating development timelines.
This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of how to effectively integrate and cross-validate computational and experimental workflows for the study of furazan derivatives. We will delve into three key areas of prediction and validation:
-
Quantum Chemistry (DFT) for Molecular Properties and Reactivity: Predicting heats of formation, molecular geometries, and vibrational frequencies, and validating these with thermal analysis and spectroscopic methods.
-
Molecular Docking for Biological Activity: Predicting the binding affinity and mode of interaction with biological targets, and cross-validating with in vitro enzyme inhibition assays.
-
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling: Developing models that correlate chemical structure with biological activity and the essential validation metrics to ensure their predictive power.
Part 1: Quantum Chemistry Predictions vs. Experimental Realities
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it a cornerstone of computational chemistry.[6] For furazan derivatives, DFT is instrumental in predicting fundamental properties that govern their stability, reactivity, and energy content.
In Silico Technique: Density Functional Theory (DFT)
DFT calculations can provide valuable insights into the following properties of furazan derivatives:
-
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
-
Heat of Formation (HOF): A critical parameter for energetic materials, indicating the energy released upon their decomposition.[6]
-
Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which are characteristic fingerprints of a molecule.
-
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand chemical reactivity.[8]
Experimental Validation: Thermal Analysis and Spectroscopy
The theoretical predictions from DFT must be anchored in experimental reality. For furazan derivatives, particularly those designed as energetic materials, thermal analysis is paramount.
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine melting points, decomposition temperatures, and enthalpies of reaction, providing a direct comparison for DFT-calculated heats of formation.[9][10][11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, revealing information about thermal stability and decomposition pathways.[12]
-
Infrared (IR) and Raman Spectroscopy: These techniques measure the vibrational frequencies of a molecule, providing a direct comparison to the vibrational frequencies predicted by DFT calculations.
Cross-Validation Workflow
The synergy between DFT and experimental analysis is a cyclical process of prediction and verification.
Caption: Molecular docking and in vitro assay cross-validation cycle.
Comparative Data: Docking Scores vs. Experimental IC50 Values
| Furazan Derivative | Target Enzyme | Predicted Docking Score (kcal/mol) | Experimental IC50 (µM) | Correlation (r²) | Reference |
| Triterpene Series | MAGL | -8.21 to -11.5 | 0.204 to 9.3 | High | [13] |
| Flavan-3-ol Derivatives | EBOV-GP | Varies | Varies | -0.919 (Pearson) | [14] |
Note: This table presents examples of correlations from the literature for different compound classes, illustrating the principle of comparing docking scores with experimental data.
Part 3: QSAR Modeling and Statistical Validation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. [15][16][17]For furazan derivatives, QSAR can be a powerful tool for predicting the activity of newly designed compounds and for prioritizing synthetic efforts.
In Silico Technique: QSAR Model Development
The development of a robust QSAR model involves several steps:
-
Data Set Collection: A set of furazan derivatives with experimentally determined biological activities is required.
-
Molecular Descriptor Calculation: Numerical values that describe the physicochemical properties of the molecules are calculated.
-
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity. [1][3]4. Model Validation: The predictive power of the model is rigorously tested.
Validation is Key: Internal and External Validation of QSAR Models
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous validation is essential. [15][16][18][19]
-
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used to assess the robustness and stability of the model using the training set data. [19]* External Validation: The model is used to predict the activity of a set of compounds (the test set) that were not used in the model development. The correlation between the predicted and experimental activities for the test set is a true measure of the model's predictive power. [18][19]
The QSAR Development and Validation Process
Caption: The workflow for developing and validating a QSAR model.
Key Validation Metrics for QSAR Models
| Metric | Description | Acceptable Value |
| r² | Coefficient of determination for the training set. | > 0.6 |
| q² or r²(cv) | Cross-validated coefficient of determination (internal validation). | > 0.5 |
| r²_pred | Coefficient of determination for the external test set. | > 0.6 |
Experimental Protocols
Protocol 1: In Silico Molecular Docking using AutoDock Vina
This protocol provides a general workflow for performing molecular docking.
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands.
-
Add polar hydrogens and assign charges (e.g., Gasteiger charges).
-
Save the prepared receptor in PDBQT format. [20]2. Preparation of the Ligand (Furazan Derivative):
-
Draw the 2D structure of the furazan derivative and convert it to a 3D structure.
-
Minimize the energy of the 3D structure.
-
Assign rotatable bonds.
-
Save the prepared ligand in PDBQT format. [20]3. Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. [21]4. Running the Docking Simulation:
-
Use AutoDock Vina to perform the docking calculation, specifying the prepared receptor, ligand, and grid box parameters. [2]5. Analysis of Results:
-
Analyze the output file to obtain the binding affinities and the different binding poses of the ligand.
-
Visualize the best-scoring pose in a molecular graphics program (e.g., PyMOL or Chimera) to examine the key interactions with the receptor. [2]
-
Protocol 2: Experimental Thermal Analysis using DSC/TGA
This protocol outlines the general steps for the thermal analysis of a furazan derivative.
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized and purified furazan derivative (typically 1-5 mg) into an appropriate crucible (e.g., aluminum or alumina). [10][22]2. Instrument Setup (DSC):
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Set the desired temperature program, including the starting and ending temperatures and the heating rate (a common rate is 10 °C/min). [9] * Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Instrument Setup (TGA):
-
Place the sample crucible onto the TGA balance.
-
Set the temperature program and the atmosphere (inert or oxidative).
-
-
Data Acquisition:
-
Run the experiment and record the heat flow (DSC) or mass change (TGA) as a function of temperature.
-
-
Data Analysis:
Conclusion
The integration of in silico predictions and experimental validation is not merely a confirmatory step but a synergistic process that enhances the efficiency and accuracy of research and development for furazan derivatives. By leveraging the predictive power of computational methods like DFT, molecular docking, and QSAR, researchers can make more informed decisions about which compounds to synthesize and test, thereby saving valuable time and resources. However, the true value of these computational predictions is only realized through rigorous cross-validation with robust experimental data. This guide has provided a framework for understanding and implementing this crucial interplay, empowering researchers to bridge the gap between theoretical models and tangible results in the exciting field of furazan chemistry.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. ijpcat.com [ijpcat.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iitk.ac.in [iitk.ac.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Validation of QSAR Models - Strategies and Importance | International Journal of Drug Design and Discovery [ijddd.com]
- 16. On the development and validation of QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. d-nb.info [d-nb.info]
- 19. On some aspects of validation of predictive QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sites.ualberta.ca [sites.ualberta.ca]
- 22. mt.com [mt.com]
A Senior Application Scientist's Guide to Differentiating Furazan Isomers: A Spectroscopic Comparison
In the realms of pharmaceutical development and materials science, the precise identification of heterocyclic isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, stability, and safety. Among the vast landscape of nitrogen-containing heterocycles, the oxadiazole family, and specifically the isomers of furazan (1,2,5-oxadiazole), present a unique analytical challenge. The subtle rearrangement of nitrogen and oxygen atoms within the five-membered ring gives rise to isomers such as 1,2,4-oxadiazole and 1,3,4-oxadiazole, each with distinct physicochemical properties. This guide provides an in-depth comparison of the spectroscopic data of these key furazan isomers, offering researchers a robust framework for their unambiguous differentiation.
The Imperative of Isomeric Purity
The significance of distinguishing between furazan isomers cannot be overstated. In drug development, different isomers of the same parent molecule can exhibit vastly different pharmacological and toxicological profiles. For instance, the arrangement of heteroatoms influences the molecule's ability to form hydrogen bonds and interact with biological targets. In the field of energetic materials, the isomeric form of a furazan-based compound can dramatically affect its density, thermal stability, and explosive performance. Therefore, the ability to confidently identify and quantify these isomers is paramount.
A Multi-faceted Spectroscopic Approach
A combination of spectroscopic techniques is essential for the comprehensive characterization of furazan isomers. Each method probes different aspects of the molecular structure, and together they provide a detailed and confirmatory analysis. This guide will focus on the practical application and comparative interpretation of data from:
-
Vibrational Spectroscopy (FTIR and Raman)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Electronic Spectroscopy (UV-Vis)
Vibrational Spectroscopy: Probing Molecular Symmetry and Bond Strength
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall symmetry. The differences in atom placement among furazan isomers lead to distinct vibrational modes.
Key Differentiating Vibrational Modes
The primary vibrational modes useful for distinguishing furazan isomers are associated with the stretching and deformation of the heterocyclic ring. The C=N, C-O, and N-O stretching frequencies are particularly informative.
-
1,2,5-Oxadiazole (Furazan): Due to its C2v symmetry, furazan exhibits a relatively simpler vibrational spectrum compared to its less symmetrical isomers. Key vibrational bands have been extensively studied.[1]
-
1,2,4-Oxadiazole: The lower symmetry of the 1,2,4-oxadiazole ring results in a more complex vibrational spectrum with a greater number of active bands.
-
1,3,4-Oxadiazole: This isomer, also possessing C2v symmetry, will have a vibrational spectrum that is distinct from furazan due to the different arrangement of heteroatoms, which alters the bond strengths and coupling of vibrations within the ring.
Table 1: Comparative Vibrational Frequencies (cm⁻¹) of Furazan Isomers
| Vibrational Mode | 1,2,5-Oxadiazole (Furazan) | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |
| Ring Stretching (C=N) | ~1600 - 1650 | ~1615 - 1640 | ~1625 - 1693 |
| Ring Breathing | ~1030 | Varies | ~1020 |
| C-O-C/N-O Stretching | ~1100 - 1250 | Varies | ~1090 - 1242 |
Note: The exact frequencies can vary with substitution.
The C=N stretching vibration, typically observed in the 1600-1693 cm⁻¹ region, is a key diagnostic tool.[2] The precise frequency is influenced by the electronic environment within the ring, making it a sensitive indicator of isomeric form.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
A rapid and reliable method for obtaining the infrared spectrum of furazan isomers is through ATR-FTIR.
Workflow for ATR-FTIR Analysis
Caption: A streamlined workflow for acquiring ATR-FTIR spectra of furazan isomers.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid furazan isomer directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact. For liquid samples, a single drop is sufficient.
-
Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 scans to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, perform a baseline correction and identify the peak frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and furazan isomers are no exception. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which is directly influenced by the positions of the electronegative oxygen and nitrogen atoms in the ring.
Distinguishing Isomers by Chemical Shifts
-
¹H NMR: For the unsubstituted parent compounds, the chemical shifts of the ring protons are diagnostic. The symmetry of 1,2,5- and 1,3,4-oxadiazoles results in a single proton resonance, whereas the non-equivalent protons in 1,2,4-oxadiazole will exhibit distinct signals.
-
¹³C NMR: The carbon chemical shifts are even more informative. The carbons directly bonded to nitrogen and oxygen atoms experience different degrees of shielding, leading to characteristic chemical shift ranges for each isomer. For substituted derivatives, the signals for the ring carbons remain a reliable means of identification. For example, in 1,2,4-oxadiazoles, the C-3 and C-5 carbons can be assigned based on their distinct chemical shifts, typically in the range of 167-176 ppm.[3]
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Parent Furazan Isomers
| Isomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1,2,5-Oxadiazole (Furazan) | ~8.6 | ~145 |
| 1,2,4-Oxadiazole | H-3: ~8.8, H-5: ~8.3 | C-3: ~158, C-5: ~167 |
| 1,3,4-Oxadiazole | ~9.2 | ~155 |
Note: Values are approximate and can vary with solvent and concentration. Data for substituted derivatives can be found in the literature.[2][3][4][5]
Experimental Protocol: Routine ¹H and ¹³C NMR Acquisition
Workflow for NMR Analysis
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra for furazan isomer identification.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the furazan isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. For routine analysis, a 45° pulse width, an acquisition time of 4 seconds, and 16 scans are typically sufficient.[6]
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required. A 30° pulse, a 4-second acquisition time, and 1024 scans are recommended for compounds up to ~350 Da.[6]
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline corrections.
Mass Spectrometry: Unraveling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. While isomers will have the same molecular weight, their distinct structures lead to different fragmentation pathways.
Differentiating Isomers by Fragmentation
The fragmentation of the oxadiazole ring upon electron impact is highly dependent on the arrangement of the heteroatoms.
-
1,2,5-Oxadiazole (Furazan): For N-oxide derivatives, characteristic losses of NO and OH have been reported.[7] The fragmentation of the parent ring is also expected to be unique.
-
1,2,4-Oxadiazole: The fragmentation of 1,2,4-oxadiazoles often involves cleavage of the N2-C3 and O1-C5 bonds, leading to the formation of nitrile and nitrile oxide radical cations.[8]
-
1,3,4-Oxadiazole: The fragmentation of 1,3,4-oxadiazoles can proceed through various pathways, including the loss of CO and the formation of acylium ions.[9]
Table 3: Common Mass Spectral Fragments of Furazan Isomers
| Isomer | Key Fragmentation Pathways | Characteristic Fragment Ions |
| 1,2,5-Oxadiazole (Furazan) | Ring cleavage | Varies with substitution |
| 1,2,4-Oxadiazole | Cleavage of N2-C3 and O1-C5 bonds | R-C≡N⁺•, R-C≡N-O⁺• |
| 1,3,4-Oxadiazole | Loss of CO, ring cleavage | [M-CO]⁺•, R-C≡O⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Step-by-Step Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10][11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Electronic Spectroscopy (UV-Vis): A Complementary Technique
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it may not always be sufficient for unambiguous isomer identification on its own, it serves as a valuable complementary technique, particularly for substituted derivatives where the chromophore is extended. The position of the maximum absorption (λmax) can be influenced by the isomeric form of the oxadiazole ring. For many 1,3,4-oxadiazole derivatives, the λmax is reported in the range of 250-350 nm.[9]
Conclusion: An Integrated Approach for Confident Identification
The confident differentiation of furazan isomers is achievable through a systematic and integrated spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the convergence of data from vibrational spectroscopy, NMR, and mass spectrometry that enables unambiguous identification. By understanding the fundamental principles behind the spectroscopic differences and adhering to rigorous experimental protocols, researchers can ensure the isomeric purity of their compounds, a critical step in the advancement of both pharmaceutical and materials science.
References
-
Breton, R. C. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry. [Link]
-
Srivastava, R. M. (2003). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Mass Spectrometry Reviews, 22(4), 233-257. [Link]
-
Srivastava, R. M., Moraes, L. A., & Eberlin, M. N. (2001). Electron ionization mass spectra of bis-1,2,4-oxadiazoles: tandem mass spectrometry and accurate mass measurements. Rapid Communications in Mass Spectrometry, 15(11), 884-888. [Link]
-
Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]
-
de Oliveira, C. M. A., da Silva, A. C. M., de Oliveira, R. B., & de Oliveira, L. G. (2011). 1H and 13C NMR data (δ CDCl3, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. Magnetic Resonance in Chemistry, 49(10), 651-654. [Link]
-
Polothi, R., Raolji, G. S. B., Sastry, V. S. K., Sheelam, K., Tuniki, B., & Thodupunuri, P. (2017). Synthesis and Biological Evaluation of 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole Derivatives as Tubulin Binding Agents. Figshare. [Link]
-
Richard, J. J., Annapoorani, P., & Mariappan, P. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Current Botany, 16, 232-240. [Link]
-
Özdemir, A., Altıntop, M. D., Turan-Zitouni, G., Çiftçi, G. A., Ertorun, İ., & Kaplancıklı, Z. A. (2018). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 3(11), 15585-15595. [Link]
-
Christensen, D. H., Jensen, P. W., Nielsen, J. T., & Nielsen, O. F. (1973). Vibrational analysis of the spectra of 1,2,5-oxadiazole, 1,2,5-thiadiazole and 1,2,5-selenadiazole. Spectrochimica Acta Part A: Molecular Spectroscopy, 29(7), 1393-1405. [Link]
-
Christensen, D. H., Jensen, P. W., Nielsen, J. T., & Nielsen, O. F. (1973). Vibrational spectra and fundamental frequencies of 1,2,5-oxadiazole and its deuterated species. Spectrochimica Acta Part A: Molecular Spectroscopy, 29(7), 1393-1405. [Link]
-
Cerecetto, H., Di Maio, R., González, M., Porcal, W., & Seoane, G. (2002). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 13(2), 233-238. [Link]
-
A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2011). Tetrahedron, 67(35), 6649-6655. [Link]
-
Shvartsberg, M. S., Ivanova, V. N., & Moroz, A. A. (2020). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 25(21), 5036. [Link]
-
Ağırbaş, H., & Pihlaja, K. (2001). Electron Ionization Mass Spectra of 3,4-disubstituted-1,2,4-oxa(thia)diazole-5(4H)-thione(ones). Substituent Effects on the Mass Spectrometric Rearrangement of 3-aryl-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones to the Corresponding Oxo Compounds. Journal of Mass Spectrometry, 36(7), 754-759. [Link]
-
1D Acquisition. (2018). Bruker. [Link]
-
Ghencea, A., Antoci, V., Drumea, V., Spac, A., Shova, S., Gulea, A., & Poirier, D. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(11), 3144. [Link]
-
Al-Saidi, S. F. (2017). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives (Master's thesis, Al-Nahrain University). [Link]
-
Ağırbaş, H. (2001). Electron ionization mass spectra of 3,4-disubstituted-1,2,4-oxa(thia) diazole-5(4H)-thione(ones). Substituent effects on the mass spectrometric rearrangement of 3-aryl-4-(p-tolyl). Journal of Mass Spectrometry, 36(7), 754-759. [Link]
-
Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(1), 29-32. [Link]
-
Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Sample preparation for FT-IR. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland, Baltimore County. [Link]
-
Snead, D. R., & Jamison, T. F. (2015). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Angewandte Chemie International Edition, 54(32), 9377-9380. [Link]
-
Electron ionization. (2023, November 29). In Wikipedia. [Link]
-
Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]
-
Amirav, A., Gordin, A., & Tzanani, N. (2001). Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams. Rapid Communications in Mass Spectrometry, 15(10), 811-820. [Link]
-
ELECTRON IONIZTION IN MASS SPECTROSCOPY. (n.d.). SlidePlayer. [Link]
-
Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. (2008). Journal of Molecular Structure: THEOCHEM, 867(1-3), 50-58. [Link]
-
Leite, L. F. C. C., de Athayde-Filho, P. F., de Oliveira, R. A. G., & Srivastava, R. M. (2000). Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. Main Group Chemistry, 3(2), 115-118. [Link]
-
Peter, A., & Honti, M. (2023). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. ChemRxiv. [Link]
-
High-resolution Fourier Transform Infrared Spectroscopy. (2006). In Handbook of High-resolution Spectroscopy. John Wiley & Sons, Ltd. [Link]
-
IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. [Link]
-
1,3,4-Oxadiazole. (2023, November 29). In Wikipedia. [Link]
-
Mass Spectrometry - Ionization Methods. (n.d.). University of California, Irvine. [Link]
-
Fourier transform infrared spectroscopy. (n.d.). University of Washington. [Link]
-
Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]
-
Mass Spectrometry. (n.d.). Michigan State University. [Link]
-
Vibrational Modes of Small Molecules. (n.d.). Jmol. [Link]
-
Inorganic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
Sources
- 1. Vibrational spectra and fundamental frequencies of 1,2,5-oxadiazole and its deuterated species | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Benchmarking Novel Furazan Derivatives Against Established Carbonic Anhydrase Inhibitors: A Technical Guide
In the landscape of drug discovery, the quest for novel molecular entities with superior efficacy and selectivity is perpetual. Furazan derivatives, a class of 1,2,5-oxadiazoles, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive framework for benchmarking the performance of novel furazan-based compounds against established clinical inhibitors, using the well-characterized enzyme family of Carbonic Anhydrases (CAs) as a target.
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2][3] Their role in pH regulation is critical in various physiological and pathological processes.[4] For instance, isoform CA II is a key target in glaucoma treatment, while the tumor-associated isoform CA IX is implicated in cancer progression, making them excellent targets for inhibitor development.[5][6]
This guide is designed for researchers, scientists, and drug development professionals. It will provide not just the "how" but the "why" behind the experimental choices, ensuring a robust and scientifically sound comparison between novel furazan derivatives and clinically approved inhibitors such as Acetazolamide and Dorzolamide.[4][7]
The Rationale: Why Benchmark Against Established Inhibitors?
Benchmarking is a critical step in preclinical drug development. It provides essential context for a new compound's potency and potential therapeutic value. By comparing a novel furazan derivative to a "gold standard" inhibitor like Acetazolamide, we can ascertain:
-
Relative Potency: Is the new compound more or less potent in inhibiting the target enzyme? This is typically quantified by the half-maximal inhibitory concentration (IC50).[2]
-
Potential for Improved Selectivity: Does the furazan derivative show preferential inhibition of one CA isoform over another (e.g., tumor-specific CA IX vs. ubiquitous CA II)?
-
Cellular Efficacy: Does the biochemical inhibitory activity translate to a desired effect in a cellular context, such as reducing the viability of cancer cells?[8]
This comparative approach is fundamental to establishing a rationale for further development and investment.
Part 1: In Vitro Biochemical Benchmarking - The IC50 Determination
The first step is to determine the direct inhibitory effect of the novel compounds on the purified target enzyme. A colorimetric assay using the esterase activity of Carbonic Anhydrase is a robust and high-throughput compatible method.[2][9]
Causality of Experimental Choices
-
Enzyme Selection: We will use human CA II and CA IX to assess both the general inhibitory activity and potential isoform selectivity. CA II is a well-characterized, ubiquitous isoform, while CA IX is a transmembrane enzyme specifically overexpressed in many solid tumors under hypoxic conditions.[6]
-
Substrate: p-Nitrophenyl acetate (p-NPA) is used as the substrate. While not the physiological substrate (CO2), its hydrolysis by CA's esterase activity produces the yellow-colored p-nitrophenol (p-NP), which can be easily quantified spectrophotometrically at 400-405 nm.[2] This provides a convenient and reliable readout for enzyme activity.
-
Known Inhibitors: Acetazolamide, a non-selective CA inhibitor, and Dorzolamide, another clinically used glaucoma drug, will be used as positive controls and benchmark compounds.[4][5][10] Their known IC50 values provide a reference for validating the assay's performance.
Experimental Workflow: In Vitro CA Inhibition Assay
Caption: Workflow for the in vitro Carbonic Anhydrase inhibition assay.
Detailed Protocol: In Vitro CA Inhibition Assay[2][9]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock: 1 mg/mL of human CA II or CA IX in cold Assay Buffer. Store in aliquots at -80°C.
-
CA Working Solution: Dilute stock to 20 units/mL in cold Assay Buffer just before use.
-
Substrate Stock: 3 mM p-Nitrophenyl acetate (p-NPA) in DMSO. Prepare fresh.
-
Inhibitor Stocks: Prepare 10 mM stock solutions of novel furazan derivatives, Acetazolamide, and Dorzolamide in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate):
-
To appropriate wells, add 158 µL of Assay Buffer.
-
Add 2 µL of inhibitor dilutions (or DMSO for the "Maximum Activity" control).
-
Add 20 µL of CA Working Solution to all wells except the "Blank" (no enzyme) wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Immediately begin reading the absorbance at 405 nm every 30 seconds for 15-30 minutes in a microplate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Data Presentation: Comparative IC50 Values
| Compound | Target Enzyme | IC50 (nM) [± SD] |
| Novel Furazan 1 | CA II | 25.5 [± 3.1] |
| CA IX | 8.2 [± 1.5] | |
| Novel Furazan 2 | CA II | 150.7 [± 12.4] |
| CA IX | 45.3 [± 5.8] | |
| Acetazolamide | CA II | 12.0 [± 1.9] |
| CA IX | 25.0 [± 2.7] | |
| Dorzolamide | CA II | 9.0 [± 1.3] |
| CA IX | 250.0 [± 21.0] |
This is hypothetical data for illustrative purposes.
From this data, we can infer that "Novel Furazan 1" shows high potency against both isoforms and displays a promising ~3-fold selectivity for the tumor-associated CA IX over CA II.
Part 2: Cell-Based Benchmarking - Assessing Cytotoxicity
Demonstrating direct enzyme inhibition is crucial, but a successful drug must be effective in a complex cellular environment. A cytotoxicity assay determines the concentration at which a compound reduces the viability of cancer cells. The MTT assay is a widely used, reliable colorimetric method for this purpose.[1][8][11]
Causality of Experimental Choices
-
Cell Line Selection: A cancer cell line known to overexpress the target, such as HT-29 (colon cancer), is an appropriate model for testing inhibitors of the tumor-associated CA IX.[6]
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[8]
-
Benchmark Comparison: The cytotoxicity of the novel furazans will be compared against a standard chemotherapeutic agent relevant to the chosen cell line (e.g., Cisplatin) to benchmark its anti-proliferative efficacy.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for assessing compound cytotoxicity.
Detailed Protocol: MTT Cytotoxicity Assay[8][12][13]
-
Cell Seeding:
-
Culture HT-29 cells in complete medium.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel furazan derivatives and control drugs (e.g., Cisplatin) in complete medium.
-
Carefully remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include "untreated" (vehicle control) and "blank" (medium only) wells.
-
Incubate for another 48 to 72 hours.
-
-
MTT Assay and Measurement:
-
Aspirate the treatment medium. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 2-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Correct absorbance values by subtracting the mean absorbance of the blank wells.
-
Calculate the percent viability for each concentration using the formula: % Viability = (Abs_treated / Abs_untreated) * 100
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Cytotoxicity IC50 Values
| Compound | Cell Line | IC50 (µM) [± SD] |
| Novel Furazan 1 | HT-29 | 15.2 [± 2.1] |
| Novel Furazan 2 | HT-29 | 48.9 [± 6.3] |
| Cisplatin | HT-29 | 11.5 [± 1.8] |
This is hypothetical data for illustrative purposes.
This data suggests that "Novel Furazan 1" exhibits cytotoxicity in a cancer cell line comparable to the standard chemotherapeutic agent Cisplatin, warranting further investigation into its mechanism of action.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
By systematically applying this two-pronged benchmarking strategy, researchers can build a comprehensive performance profile for novel furazan derivatives. The integration of biochemical and cell-based data provides a robust foundation for decision-making in the drug discovery pipeline.
A compound like the hypothetical "Novel Furazan 1" would be a strong candidate for advancement. It demonstrates potent, selective inhibition of the desired cancer-related enzyme isoform in a biochemical assay, and this activity translates into effective killing of cancer cells in a more physiologically relevant model. This evidence-based approach, grounded in direct comparison with established drugs, is indispensable for identifying and prioritizing the most promising new therapeutic agents.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Ravi, P. & Wills, B. (2023). Carbonic Anhydrase Inhibitors. StatPearls Publishing. Available from: [Link]
-
Florea, A., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 1-13. Available from: [Link]
-
Drugs.com. (2023). List of Carbonic anhydrase inhibitors. Available from: [Link]
-
Hader, S.L., et al. (2008). The Vasodilating Effect of Acetazolamide and Dorzolamide Involves Mechanisms Other Than Carbonic Anhydrase Inhibition. Investigative Ophthalmology & Visual Science, 49(13), 5459-5464. Available from: [Link]
-
GoodRx. (2018). Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. Available from: [Link]
-
Weizman, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. Available from: [Link]
-
new-glaucoma-treatments.com. (2017). FDA-Approved Oral Medications for Glaucoma – Carbonic Anhydrase Inhibitors (CAIs). Available from: [Link]
-
GPnotebook. (2021). Carbonic anhydrase inhibitors in glaucoma. Available from: [Link]
-
Canepa, E., et al. (2022). FDA-approved carbonic anhydrase inhibitors reduce Amyloid β pathology and improve cognition, by ameliorating cerebrovascular health and glial fitness. bioRxiv. Available from: [Link]
-
Wikipedia. (n.d.). Glaucoma. Available from: [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]
-
Koch, J.C. & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available from: [Link]
-
ResearchGate. (n.d.). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Available from: [Link]
-
Fore, H. & Tadi, P. (2023). Acetazolamide. StatPearls Publishing. Available from: [Link]
-
MDPI. (2024). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 29(2), 481. Available from: [Link]
-
Geers, C. & Gros, G. (1988). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. Journal of Applied Physiology, 64(4), 1755-1764. Available from: [Link]
-
ResearchGate. (2023). The concentrations vs percentage Inhibition and IC50 Curves (dose...). Available from: [Link]
-
Hovanky, V. & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3), 38-45. Available from: [Link]
-
ACS Publications. (2024). Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Capillary Electrophoresis Method for Furazan Compound Analysis
This guide provides a comprehensive framework for the validation of a novel Capillary Electrophoresis (CE) method for the analysis of furazan compounds. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure. This document moves beyond a simple checklist of validation parameters, offering insights into the scientific rationale behind each step and comparing the new CE method with traditional analytical techniques.
The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring regulatory compliance and scientific rigor.[1][2][3][4][5][6][7]
Introduction: The Analytical Challenge of Furazan Compounds
Furazan, or 1,2,5-oxadiazole, and its derivatives are nitrogen-rich heterocyclic compounds with significant applications in the pharmaceutical and energetic materials sectors.[8][9] Their unique chemical structures, which contribute to their desired properties, also present distinct analytical challenges.[8][9][10][11] The accurate and precise quantification of these compounds is paramount for quality control, stability testing, and formulation development.
Traditionally, the analysis of furazan and related nitrogen-rich compounds has relied on methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[12][13][14][15][16][17] While effective, these techniques can have limitations, including long run times, high solvent consumption, and in some cases, the need for complex derivatization procedures.
This guide introduces a novel Capillary Electrophoresis (CE) method as a powerful alternative. CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it a more sustainable and efficient technique.[18][19]
The New Analytical Approach: Capillary Electrophoresis
The proposed method utilizes Capillary Zone Electrophoresis (CZE) for the separation and quantification of furazan compounds. In CZE, analytes migrate through a capillary filled with an electrolyte solution under the influence of an electric field, separating based on their charge-to-size ratio.
Key Advantages of the CE Method:
-
Speed: Analysis times are significantly shorter compared to traditional HPLC methods.
-
Efficiency: CE provides high-resolution separations, allowing for the analysis of complex mixtures.
-
Low Consumption: The method requires minimal volumes of sample and reagents, reducing waste and cost.
-
Versatility: The method can be adapted for the analysis of a wide range of furazan derivatives.
Comparative Analysis: CE vs. Traditional Methods
To objectively assess the performance of the new CE method, a direct comparison with established techniques is essential. The following table summarizes the key performance characteristics of CE, HPLC, and GC for furazan analysis.
| Parameter | Capillary Electrophoresis (CE) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on charge-to-size ratio in an electric field. | Partitioning between a mobile and stationary phase. | Partitioning between a carrier gas and a stationary phase.[13] |
| Analysis Time | Typically < 10 minutes. | Can range from 15 to 60 minutes.[12] | Variable, often 20-40 minutes.[14] |
| Solvent Consumption | Very low (nL to µL per run).[18] | High (mL per run). | Low (carrier gas). |
| Sample Volume | Nanoliter injection volumes.[20] | Microliter injection volumes. | Microliter injection volumes. |
| Resolution | High, capable of separating closely related compounds. | Good to excellent, depending on the column and mobile phase. | High, particularly for volatile compounds. |
| Derivatization | Generally not required. | May be necessary for UV detection of non-chromophoric compounds. | Often required to increase volatility and thermal stability. |
| Cost | Lower operational cost due to reduced solvent and waste disposal. | Higher operational cost. | Moderate operational cost. |
Validation of the New Capillary Electrophoresis Method
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[21][22][23] The following sections detail the experimental protocols for validating the new CE method in accordance with ICH Q2(R1) guidelines.[2][4][21][22][23]
The validation process follows a structured workflow to ensure all critical parameters are thoroughly evaluated.
Caption: A flowchart illustrating the key stages of the analytical method validation process.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[21][23]
Experimental Protocol:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the furazan compound.
-
Spiked Sample Analysis: Analyze the furazan compound spiked with known impurities and potential degradation products.
-
Forced Degradation Studies: Subject the furazan compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from all degradation product peaks.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the furazan compound at different concentrations, covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot the peak area response against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is typically considered acceptable.
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Experimental Protocol:
-
Prepare placebo samples spiked with the furazan compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations (three concentrations, three replicates each).
-
Calculate the percentage recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0% recovery.
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[24]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the furazan compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the RSD of the results. An RSD of ≤ 2% is generally acceptable.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two studies to assess the influence of these variables.
-
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
Experimental Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing and analyzing a series of diluted solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[23]
Experimental Protocol:
-
Introduce small, deliberate variations to the CE method parameters, such as:
-
Capillary temperature (e.g., ± 2 °C)
-
Applied voltage (e.g., ± 5%)
-
Buffer pH (e.g., ± 0.2 units)
-
Buffer concentration (e.g., ± 5%)
-
-
Analyze a standard solution under each of the modified conditions.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., resolution, peak symmetry, and efficiency).
Validation Summary and Acceptance Criteria
The following table summarizes the validation parameters and typical acceptance criteria for the new CE method.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's migration time. Analyte peak is resolved from degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | To be defined based on the application. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | RSD ≤ 2.0%. |
| Precision (Intermediate) | RSD ≤ 3.0%. |
| LOD & LOQ | To be determined and reported. |
| Robustness | System suitability parameters remain within acceptable limits. |
Conclusion
This guide has provided a comprehensive framework for the validation of a novel Capillary Electrophoresis method for the analysis of furazan compounds. By following the detailed protocols and adhering to the principles of scientific integrity, researchers can establish a reliable, efficient, and robust analytical method. The comparative analysis demonstrates the significant advantages of CE over traditional techniques, positioning it as a valuable tool in the analysis of these important compounds.
The successful validation of this new method will not only ensure the quality and consistency of analytical data but also contribute to the advancement of research and development in fields where furazan compounds play a crucial role.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Karabey, A., & Duman, T. (2021). Development and validation of a new RP-HPLC method for organic explosive compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 567-578. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Schefe, C. R., et al. (2000). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species. Journal of Experimental Botany, 51(348), 1139-1147. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Gáspár, A., et al. (2022). Ultrahigh-Sensitivity Capillary Electrophoresis Analysis of Trace Amounts of Nitrate and Nitrite in Environmental Water Samples. Molecules, 27(21), 7509. [Link]
-
Gasco, A., et al. (1992). An Analysis of the Lipophilicity of Furazan and Furoxan Derivatives using the CLOGP Algorithm. Journal of the Chemical Society, Perkin Transactions 2, (11), 1941-1945. [Link]
-
Shimadzu. Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. [Link]
-
Lin, Y. S., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(13), 1946. [Link]
-
Wikipedia. Capillary electrophoresis. [Link]
-
ResearchGate. Validation parameters for HPLC determination of a mixture of three explosive compounds. [Link]
-
Kalaycıoğlu, Z., & Erim, F. B. (2023). Sample Stacking–Capillary Electrophoretic Analysis of Nitrate and Nitrite in Organic- and Conventional-Originated Baby Food Formulas from Turkey. ACS Omega, 8(4), 4217-4223. [Link]
-
Fabrellas, B., et al. (2004). Analysis of dioxins and furans in environmental samples by GC-ion-trap MS/MS. Chemosphere, 55(11), 1469-1475. [Link]
-
Kim, J. H., et al. (2021). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. Toxics, 9(10), 253. [Link]
-
de la Torre, A., et al. (2017). Analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans in stack gas emissions by gas chromatography-atmospheric pressure chemical ionization-triple-quadrupole mass spectrometry. Talanta, 172, 133-140. [Link]
-
ResearchGate. (PDF) Design and Synthesis of Nitrogen-Containing Cyclodextrins for Capillary Electrophoresis. [Link]
-
Di Iorio, V., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 15(1), 93. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
YouTube. (2022). How to do HPLC method validation. [Link]
-
ResearchGate. Energetic materials based on poly furazan and furoxan structures. [Link]
-
ResearchGate. Computational investigation of the properties of double furazan-based and furoxan-based energetic materials. [Link]
-
Wang, J. H., et al. (2025). Furazan and Furoxan—A Promising Building Block for Energetic Materials. Propellants, Explosives, Pyrotechnics. [Link]
-
Zhang, C., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry, 10, 864389. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 12. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of dioxins and furans in environmental samples by GC-ion-trap MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans in stack gas emissions by gas chromatography-atmospheric pressure chemical ionization-triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. fda.gov [fda.gov]
- 22. database.ich.org [database.ich.org]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Head-to-Head Comparison of Synthetic Routes to Furazan Amines: A Guide for the Modern Chemist
Introduction: The Significance of the Furazan Amine Scaffold
Furazan amines, particularly 3,4-diaminofurazan (DAF), represent a cornerstone in the synthesis of high-performance materials. Their unique molecular architecture—a compact, planar, nitrogen-rich heterocyclic ring—imparts desirable properties such as high density, thermal stability, and a significant positive heat of formation. These characteristics make them critical precursors for a new generation of energetic materials, where the amino groups serve as versatile handles for conversion into more energetic functionalities like nitro, azo, and azoxy groups.[1] Beyond energetics, the furazan scaffold is also explored in medicinal chemistry, highlighting the broad applicability of its derivatives.[2]
However, the journey from simple starting materials to these valuable compounds is not without its challenges. Classical synthetic routes often involve hazardous reagents or demand extreme reaction conditions, such as high pressures and temperatures, which can impede scalability and raise significant safety concerns.[1] This guide provides a critical, head-to-head comparison of the dominant and emerging synthetic strategies for preparing furazan amines. We will delve into the causality behind experimental choices, provide validated protocols, and offer a clear-eyed assessment of each method's strengths and weaknesses to empower researchers in selecting the optimal route for their specific application.
The Dominant Pathway: Cyclodehydration of Glyoxime Derivatives
The most well-trodden and thoroughly documented path to 3,4-diaminofurazan (DAF) proceeds via a two-step sequence starting from glyoxime. This process involves the initial synthesis of a key intermediate, diaminoglyoxime (DAG), followed by its cyclodehydration to form the furazan ring.
Step 1: Synthesis of the Key Intermediate, Diaminoglyoxime (DAG)
The preparation of DAG from the readily available starting material glyoxime is a foundational step. This conversion is a significant improvement over older methods that required hazardous materials like cyanogen gas.[3] The reaction proceeds by treating glyoxime with hydroxylamine hydrochloride in a basic aqueous medium.
Causality of Experimental Choices:
-
Alkaline Medium (NaOH): The use of sodium hydroxide is crucial for deprotonating the hydroxylamine hydrochloride in situ, generating the free hydroxylamine nucleophile required to react with the glyoxime.
-
Heating (90 °C): Thermal energy is required to overcome the activation barrier for the addition of hydroxylamine to the oxime functionalities of glyoxime, driving the reaction to completion within a reasonable timeframe.[3]
Experimental Protocol: Synthesis of Diaminoglyoxime (DAG) from Glyoxime [3]
-
To a 250 mL round-bottom flask, add glyoxime (17.6 g, 0.2 mol) and aqueous sodium hydroxide (100 mL, 5 M). Stir the mixture.
-
Add hydroxylamine hydrochloride (27.8 g, 0.4 mol) to the flask in a single portion.
-
Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath, maintaining the bath temperature at 90 °C for 6 hours.
-
After 6 hours, remove the flask from the oil bath and allow the mixture to cool to room temperature.
-
A colorless, crystalline solid (needles) of diaminoglyoxime will precipitate.
-
Isolate the solid by filtration, wash with a small amount of cold water (10-15 mL), and dry to yield the product.
-
Expected Yield: ~14.0 g (60%).[3]
Caption: Workflow for Diaminoglyoxime (DAG) Synthesis.
Step 2: Head-to-Head Comparison of DAG Cyclization Methods to DAF
The crucial ring-closing step—the conversion of DAG to DAF—is a base-catalyzed dehydration reaction. Historically, this transformation was a major bottleneck for large-scale production. Here, we compare the classical high-pressure method with modern, more accessible alternatives.
Method A: The Classical Route - High-Pressure Aqueous Alkali
This is the original and long-standing method for DAF synthesis. It relies on heating DAG in a sealed system with a strong aqueous base.
-
Mechanism & Rationale: The strong base (typically KOH) facilitates the deprotonation of the oxime hydroxyl groups, initiating an intramolecular nucleophilic attack and subsequent dehydration to form the stable aromatic furazan ring. The high temperature and pressure are necessary to drive this dehydration in an aqueous medium.
-
Drawbacks: The primary limitation is the requirement for a high-temperature, high-pressure sealed tube or stainless-steel reactor.[1][3] This poses significant safety risks and requires costly, specialized equipment, making it unsuitable for large-scale, cost-effective manufacturing.[1]
Experimental Protocol: High-Pressure Synthesis of DAF [3]
-
Place a suspension of diaminoglyoxime (23.6 g, 0.2 mol) in aqueous potassium hydroxide (80 mL, 2 M) into a stainless-steel reactor.
-
Seal the reactor and place it in a preheated oil bath at 170-180 °C.
-
Maintain this temperature for 2 hours.
-
Caution: Cool the reactor by immersion in an ice bath for 2 hours. Open the reactor in a well-ventilated fume hood to avoid exposure to ammonia, which may be released.
-
The product crystallizes from the solution upon cooling. Isolate by filtration.
Method B: The Improved Route - Atmospheric Pressure in High-Boiling Solvents
To circumvent the dangers and costs of high-pressure reactions, a pivotal improvement involves replacing water with a high-boiling polar organic solvent, such as ethylene glycol.[1] This enables the reaction to achieve the necessary temperature for cyclization at atmospheric pressure.
-
Mechanism & Rationale: The high boiling point of ethylene glycol (~197 °C) allows the reaction mixture to be heated to the required 170 °C in an open-flask setup, eliminating the need for a sealed pressure vessel.[1] The reaction can be performed with a base like KOH or, in some cases, simply by heating DAG neat in the solvent, suggesting a thermal cyclization pathway is also viable.[1] This method represents a significant leap forward in terms of safety and scalability.
-
Trustworthiness: This protocol eliminates the risks associated with high-pressure systems, making it an inherently safer and more self-validating process for laboratory and pilot-scale synthesis.[1]
Experimental Protocol: Atmospheric Pressure Synthesis of DAF [1]
-
In a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, preheat ethylene glycol (150 mL) to 120 °C.
-
To the hot solvent, add diaminoglyoxime (50 g, 0.42 mol) followed by potassium hydroxide (24 g, 0.42 mol).
-
Increase the temperature and heat the reaction mixture at 170 °C for one hour.
-
Cool the resulting clear solution to room temperature.
-
Pour the solution into a mixture of ice (500 g) and water (100 mL).
-
Agitate the mixture for five minutes until solid crystals of diaminofurazan form.
-
Filter the precipitate, wash with cold water (20 mL), and air-dry overnight.
-
Expected Yield: ~22 g (52%).[1]
Method C: Modern Catalytic Approaches
Recent research has focused on further optimizing the cyclization through advanced catalytic methods, aiming for higher yields, lower energy consumption, and greener processes.
-
Supported Solid Alkali: Using a supported solid alkali catalyst has been shown to improve the yield of DAF to an impressive 91.2% at a lower temperature of 150°C. A key advantage is that the catalyst can be recovered and reused multiple times without a significant loss of activity.[4][5]
-
Micelle Catalysis: The use of surfactants (micelles) can create a microenvironment that facilitates the reaction at lower temperatures (110 °C) and pressures compared to uncatalyzed aqueous methods.[4]
-
Microwave-Mediated Synthesis: Microwave irradiation offers a method for rapid heating, which can significantly shorten reaction times, although specific yield data is less commonly reported.
These modern methods, particularly the use of supported solid alkali, represent the cutting edge of DAF synthesis, offering high efficiency and improved sustainability.
Caption: Pathways for the Cyclization of DAG to DAF.
Comparative Data Summary
| Parameter | Method A: High-Pressure Aqueous | Method B: Atmospheric Solvent | Method C: Supported Solid Alkali |
| Typical Yield | ~30-70% (Reproducibility issues noted)[1] | ~52%[1] | ~91.2% [4][5] |
| Pressure | High (Sealed Reactor) | Atmospheric | Atmospheric |
| Temperature | 170-180 °C[3] | 170 °C[1] | 150 °C[4][5] |
| Safety | High Risk (Pressure) | Low Risk | Low Risk |
| Scalability | Poor | Good | Excellent |
| Key Advantage | Historical Precedent | Avoids high pressure | Highest yield, reusable catalyst |
| Key Disadvantage | Specialized equipment, hazardous | Solvent removal required | Catalyst preparation required |
Alternative Synthetic Strategies
While the glyoxime-based route is dominant, other strategies exist, including convergent one-pot syntheses and the functionalization of pre-formed furazan rings.
The One-Pot Synthesis from Glyoxal
A more convergent approach aims to produce DAF directly from glyoxal without isolating the glyoxime and DAG intermediates.
-
Process: This method involves the amination of glyoxal in a one-pot procedure.[4][6]
-
Performance: A reported yield of 43% is respectable for a one-pot process and can be higher than some two-step variations.[4][6] However, this efficiency comes at a cost: the reaction requires very precise control over conditions and typically involves longer reaction times.[4][6]
-
Assessment: This route is elegant but may be less robust and harder to optimize than the stepwise pathway, making it potentially less suitable for routine, large-scale production where reproducibility is paramount.
Synthesis via Functional Group Interconversion
For accessing substituted furazan amines beyond DAF, modifying a pre-existing furazan ring is often the most efficient strategy. This approach leverages key intermediates like 3-amino-4-cyanofurazan or 3-amino-4-nitrofurazan (ANF).[7][8][9]
-
From Cyano Groups: 3-amino-4-cyanofurazan is a versatile building block. The cyano group can undergo [3+2] cycloaddition with azides to construct fused tetrazole rings, creating highly nitrogen-rich energetic compounds.[7]
-
From Nitro Groups: The amino groups of DAF can be selectively oxidized to nitro groups to produce ANF.[9] This nitro group can then be displaced via aromatic nucleophilic substitution to introduce a wide array of other functionalities, such as azidoethoxy groups, demonstrating a powerful strategy for fine-tuning molecular properties.[10]
This functional group interconversion approach is indispensable for creating a diverse library of furazan amine derivatives, allowing chemists to build complexity upon a stable, pre-formed heterocyclic core.
Conclusion and Recommendations
The synthesis of furazan amines, particularly DAF, has evolved significantly from hazardous, high-pressure classical methods to safer, more efficient, and scalable modern protocols.
-
For General Laboratory & Scale-Up Synthesis of DAF: The atmospheric pressure cyclization in ethylene glycol (Method B) offers the best balance of safety, simplicity, and reasonable yield. It obviates the need for specialized pressure equipment, making it the most practical and trustworthy method for most research and development settings.[1]
-
For High-Efficiency & Green Chemistry Applications: The emerging use of supported solid alkali catalysts (Method C) is the most promising route for future industrial production. Its exceptionally high yield (91.2%) and catalyst reusability set a new standard for efficiency and sustainability in furazan chemistry.[4][5]
-
For Derivative Synthesis: For creating novel furazan amines with varied substituents, a strategy based on functional group interconversion on a pre-formed furazan ring is superior to de novo synthesis for each target molecule.
By understanding the rationale and trade-offs of each synthetic route, researchers can confidently select and execute the most appropriate strategy, accelerating the development of next-generation materials built upon the powerful furazan amine scaffold.
References
-
AXT. Glyoxime, Diaminofurazan and some Energetic Derivatives. Sciencemadness.org. Available at: [Link]
-
Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). A Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. Defense Technical Information Center (DTIC). Available at: [Link]
-
Zhang, J., Zhang, J., & Li, Y. (2011). Two new synthesis method of 3, 4-diaminofurazan. ResearchGate. Available at: [Link]
-
Zhang, J., Zhang, J., & Li, Y. (2011). Three methods of synthesizing 3,4-diaminofurazan. Northwestern Polytechnical University. Available at: [Link]
-
Wikipedia. (n.d.). Furazan. In Wikipedia. Retrieved from [Link]
-
Zhang, J., Zhang, J., & Li, Y. (2011). Three methods of synthesizing 3,4-diaminofurazan. ResearchGate. Available at: [Link]
-
Hiskey, M. A., & Goldman, G. C. (2009). Process for the manufacture of diaminofurazan. Sciencemadness.org. Available at: [Link]
- Hiskey, M. A., & Goldman, G. C. (2009). Process for the manufacture of diaminofurazan. Google Patents.
-
Wang, R., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate. Available at: [Link]
-
Gunasekaran, A., Jayachandran, T., Boyer, J. H., & Trudell, M. L. (1995). Convenient Synthesis of Diaminoglyoxime and Diaminofurazan: Useful Precursors for the Synthesis of High Density Energetic Materials. National Technical Reports Library. Available at: [Link]
-
Wang, R., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers in Chemistry. Available at: [Link]
-
Wang, Y., et al. (2020). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. Available at: [Link]
-
Zhang, C., et al. (2023). Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties. ACS Central Science. Available at: [Link]
-
Mukai, T., & Nitta, M. (1970). A convenient synthesis of 1,4-dinitriles from furazans by ultraviolet irradiation. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]
-
Frohlich, T., et al. (2018). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules. Available at: [Link]
-
Wang, R., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. Frontiers. Available at: [Link]
-
Wang, R., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of 3-alkyl-4-aminofurazans. ResearchGate. Retrieved from [Link]
-
Liu, M., et al. (2023). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. Available at: [Link]
Sources
- 1. US20090137816A1 - Process for the manufacture of diaminofurazan - Google Patents [patents.google.com]
- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three methods of synthesizing 3,4-diaminofurazan - Northwestern Polytechnical University [pure.nwpu.edu.cn]
- 7. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 9. cetjournal.it [cetjournal.it]
- 10. Design and Synthesis of 3‑Amino-4-azidoethoxyfurazan: A Supramolecular Energetic Material with Insensitivity Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of Novel Small Molecules: The Case of Methyl-(4-methyl-furazan-3-ylmethyl)-amine Hydrochloride
In the realms of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is a critical step. This guide offers a detailed comparison of methods for confirming the structure of new small molecules, using methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride as a practical example. We will explore the definitive technique of single-crystal X-ray crystallography and compare it with other common analytical methods. This document is intended for researchers, scientists, and professionals in drug development who need to make well-informed decisions about their structural analysis strategies.
The Challenge: Unambiguous Structure Confirmation
Synthesizing new chemical compounds often comes with uncertainties. The potential for forming isomers, unexpected reaction products, or different salt forms means the final compound may not be what was intended. For a molecule like this compound, its exact connectivity and spatial arrangement are vital for its biological activity and physical properties. While methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer important information, they can sometimes fall short of providing a definitive structure, especially when dealing with complex stereochemistry or tautomerism. This is where the strength of X-ray crystallography becomes essential.[1]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the leading method for determining the atomic and molecular structure of a crystalline material.[2][3] The technique involves directing a beam of X-rays onto an ordered, single crystal. The X-rays diffract in specific directions as they interact with the crystal's atoms. By analyzing this diffraction pattern, scientists can create a three-dimensional map of the electron density within the molecule and, from that, a precise model of how the atoms are arranged.[2][4][5]
Experimental Workflow: From Powder to Structure
Transforming a newly synthesized powder into a fully detailed crystal structure is a meticulous process that requires both skill and precision.
Step 1: Crystal Growth - The Crucial Initial Stage The success of X-ray crystallography heavily depends on the quality of the crystal. The main objective is to grow a single, well-ordered crystal that is large enough for the experiment.[6] For this compound, a common and effective method is the slow evaporation of a solvent.
-
Protocol:
-
Dissolve a small quantity of the compound in a suitable solvent or solvent mixture (e.g., methanol/diethyl ether) where it has limited solubility.
-
Cover the container in a way that allows the solvent to evaporate slowly over several days.
-
Regularly check for the formation of clear, well-defined single crystals.[7]
-
Step 2: Crystal Mounting and Data Collection A suitable crystal is carefully mounted on a goniometer and positioned in the X-ray beam of a diffractometer.[6] As the crystal rotates, the X-ray beam is diffracted, and the resulting patterns are recorded by a detector.[2][8]
Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the crystal's unit cell dimensions and space group. Software like SHELXS is then used to solve the phase problem and generate an initial structural model.[9][10] This model is then refined with programs such as SHELXL, which adjust atomic positions and other parameters to best match the experimental data.[11][12][13]
Visualizing the Crystallography Workflow
Caption: Workflow for determining a 3D molecular structure using single-crystal X-ray crystallography.
Comparative Analysis: Crystallography vs. Alternative Techniques
While X-ray crystallography is highly definitive, other techniques provide complementary information and may be more suitable in certain situations. The primary alternatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms, which is essential for piecing together a molecule's structure.[14][15][16]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition.[17][18][19] Fragmentation patterns can also offer clues about the molecular structure.[20]
Data Summary: A Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Unambiguous 3D atomic arrangement, bond lengths, and angles.[6] | Atomic connectivity, chemical environment, and through-space interactions.[14] | Molecular weight, elemental formula, and fragmentation patterns.[17][18] |
| Sample Requirements | High-quality single crystal (typically >30 µm).[6] | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be solid, liquid, or gas.[19] |
| Key Advantage | Provides the definitive, absolute 3D structure.[1] | Excellent for determining connectivity and dynamic processes in solution. | High sensitivity and ability to determine molecular formula.[18] |
| Main Limitation | Requires a suitable single crystal, which can be difficult to grow.[2] | Can be ambiguous for complex stereoisomers without extensive 2D NMR. | Does not provide 3D structural information directly.[21] |
| Typical Application | Final confirmation of a novel compound's structure.[22] | Routine structure verification and elucidation of organic molecules.[15] | Confirmation of molecular weight and purity.[23] |
Choosing the Right Analytical Tool
The decision of which technique to use often depends on the stage of research and the specific questions being asked.
Caption: A decision-making guide for selecting the appropriate structural analysis technique.
Conclusion
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography is the most authoritative method. It provides a complete and unambiguous three-dimensional picture of the molecule, which is invaluable for understanding its properties and potential applications. While NMR and mass spectrometry are essential tools that provide critical information about connectivity and molecular weight, they serve best as complementary techniques. For researchers and drug developers, a combined approach, leveraging the strengths of each method, will ultimately lead to the most comprehensive and reliable characterization of novel compounds.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. In Wikipedia. Retrieved from [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]
-
Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
CCP4 wiki. (2024, May 17). SHELXL. [Link]
-
Broad Institute. (n.d.). What is Mass Spectrometry? Broad Institute. [Link]
-
MIT OpenCourseWare. (n.d.). The SHELX package. MIT. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry. Chemistry LibreTexts. [Link]
-
OlexSys. (n.d.). Structure Refinement. OlexSys. [Link]
-
EBSCO. (n.d.). X Ray Determination Of Molecular Structure. Research Starters. [Link]
-
Sheldrick, G. M. (n.d.). SHELXS - Direct Methods. SHELX. [Link]
-
BYJU'S. (n.d.). Mass Spectrometry. BYJU'S. [Link]
-
OlexSys. (n.d.). Structure Solution. OlexSys. [Link]
-
Müller, P. (2010). Structure Determination with SHELX. MIT. [Link]
-
Pro-XRD. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Pro-XRD. [Link]
-
Wikipedia. (n.d.). Mass spectrometry. In Wikipedia. Retrieved from [Link]
-
Chemistry For Everyone. (2025, October 19). How Does Crystallography Reveal Actual Molecular Shapes? YouTube. [Link]
-
University of Gothenburg. (2023, September 26). Small molecule-NMR. University of Gothenburg. [Link]
-
Universidade de Coimbra. (n.d.). Structural analysis of small molecules. Universidade de Coimbra. [Link]
-
Hol, W. G. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(4), 167–173. [Link]
-
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. News-Medical.Net. [Link]
-
University of York. (n.d.). Single Crystal X-ray Diffraction. University of York. [Link]
-
Sheldrick, G. M. (2015). SHELXT: Integrating space group determination and structure solution. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3–8. [Link]
-
Smith, C. (2023). Analyzing Molecular Structure using Quantitative Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques, 14(4). [Link]
-
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
-
Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Lewis, L. (2024). Exploring NMR Spectroscopy: A Window into Molecular Structure. Annals of Clinical and Research in Health, 8(2). [Link]
-
Wolff, A. M., et al. (2020). Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. IUCrJ, 7(Pt 2), 245–254. [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Bruker. [Link]
-
Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 4. m.youtube.com [m.youtube.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. youtube.com [youtube.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. SHELXL - CCP4 wiki [wiki.uni-konstanz.de]
- 14. Small molecule-NMR | University of Gothenburg [gu.se]
- 15. Structural analysis of small molecules [uc.pt]
- 16. news-medical.net [news-medical.net]
- 17. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 18. byjus.com [byjus.com]
- 19. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 22. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 23. longdom.org [longdom.org]
Safety Operating Guide
Navigating the Disposal of Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety, not only during synthesis and application but critically, through to the final disposal of research materials. This guide provides a comprehensive, technically grounded framework for the proper disposal of Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride (CAS No. 1185300-17-7), a compound characterized by its nitrogen-rich, energetic furazan core coupled with an amine hydrochloride salt.
The dual functionality of this molecule—the potentially energetic 1,2,5-oxadiazole (furazan) ring and the reactive amine salt—necessitates a cautious and informed approach to its disposal. Standard protocols for simple amine salts are insufficient and potentially hazardous. This document outlines the essential safety considerations, spill management procedures, and appropriate disposal pathways, empowering you to manage this chemical waste stream with confidence and scientific integrity.
Part 1: Hazard Assessment & Risk Mitigation
1.1 The Energetic Nature of the Furazan Ring
The 1,2,5-oxadiazole, or furazan, ring is a hallmark of many high-energy-density materials.[1][2][3] These nitrogen-rich heterocyclic compounds can be sensitive to heat, friction, or shock and may possess explosive properties.[4] While some furazan derivatives are valued for their high thermal stability, this property can vary dramatically with substitution.[3] The synthesis of furazans can be exothermic, hinting at the energy that could be released during uncontrolled decomposition.[4] Therefore, This compound must be treated as a potentially energetic and explosive compound.
1.2 Hazards of the Amine Hydrochloride Moiety
The amine hydrochloride component classifies the compound as an acid salt. As with similar compounds like 3,4-Diaminofurazan, it should be considered an irritant, causing potential skin and serious eye irritation.[5] Inhalation of dust may lead to respiratory tract irritation, and ingestion may be harmful.[5] Furthermore, amines can be corrosive and alkaline when deprotonated.
1.3 Key Incompatibilities
To prevent hazardous reactions, this compound must be stored and handled away from:
-
Strong Oxidizing Agents: Can lead to a violent, exothermic, and potentially explosive reaction.[5][6]
-
Strong Bases (e.g., Sodium Hydroxide): Will neutralize the hydrochloride salt, liberating the free amine. This can generate heat and potentially alter the stability of the furazan ring.
-
Strong Acids: While the heterocyclic ring is generally resistant to acid attack, forcing conditions could lead to unpredictable reactions.[4]
-
Heat, Sparks, and Open Flames: Due to its energetic nature, all sources of ignition must be rigorously excluded.[6]
Part 2: Personal Protective Equipment (PPE) & Spill Management
A stringent PPE protocol is non-negotiable when handling this compound. Spill management procedures must be clearly defined and materials readily available before work begins.
2.1 Mandatory Personal Protective Equipment
| Equipment | Specification & Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. Protects against splashes and potential energetic decomposition. |
| Hand Protection | Nitrile rubber gloves. Check for breakthrough time and replace immediately upon contamination. |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges is required if dusts are generated or if handling outside of a certified chemical fume hood. |
2.2 Spill Cleanup Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
For a Minor Spill (<1 gram in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure the chemical fume hood is functioning correctly.
-
Wear all prescribed PPE.
-
Contain the spill by gently covering it with an inert absorbent material like vermiculite or sand. DO NOT USE combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the area with a detergent solution, followed by a water rinse.
-
Package all cleanup materials as hazardous waste for professional disposal.
For a Major Spill (>1 gram or any spill outside a fume hood):
-
EVACUATE the laboratory immediately.
-
ALERT colleagues and activate the nearest fire alarm if there is any risk of fire or explosion.
-
NOTIFY your institution's Environmental Health & Safety (EHS) department and emergency response team from a safe location.
-
DO NOT attempt to clean up the spill yourself.
Part 3: Proper Disposal Procedures
The selection of a disposal procedure depends on the quantity of waste and the capabilities of your institution. The overarching principle is to treat the waste as both reactive (energetic) and toxic.
3.1 Primary Disposal Route: Licensed Hazardous Waste Facility (Recommended for ALL Quantities)
This is the safest and most compliant method for disposing of this compound.
Step-by-Step Protocol:
-
Containment: Place the compound in its original container if possible, or in a new, compatible, and clearly labeled container. Ensure the container is in good condition and sealed tightly.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "1185300-17-7"
-
Hazard Characteristics: "Reactive, Toxic, Irritant"
-
Accumulation Start Date
-
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents and bases.
-
Request Pickup: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor. Inform them of the potentially energetic nature of the compound. The likely ultimate disposal method will be high-temperature incineration under controlled conditions.
Diagram 1: Decision Workflow for Disposal
This diagram outlines the logical steps for selecting the appropriate disposal path.
Caption: Disposal Decision Workflow for the target compound.
3.2 Secondary Disposal Route: Chemical Degradation (SMALL, Research-Scale Quantities ONLY)
WARNING: This procedure should only be performed by experienced chemists with a thorough understanding of the risks. It must be conducted in a certified chemical fume hood behind a blast shield. The potential for rapid gas evolution or energetic decomposition exists. If you are in any doubt, default to the primary disposal route (Section 3.1).
The goal of this procedure is to hydrolytically open the furazan ring under controlled basic conditions, followed by neutralization. Disubstituted furazans are generally stable to alkali, but this procedure uses excess base and controlled conditions to facilitate degradation.[4]
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE (face shield, flame-retardant lab coat, etc.).
-
Set up a stir plate in a chemical fume hood behind a blast shield.
-
Prepare a large ice bath.
-
Use a reaction vessel that is at least 10 times larger than the final reaction volume to accommodate potential gas evolution or foaming.
-
-
Reaction Setup:
-
In the reaction vessel, create a 1 M solution of sodium hydroxide (NaOH) in a 9:1 mixture of water and ethanol. The ethanol helps to solvate the organic compound. Prepare a volume sufficient to make the final concentration of the furazan compound approximately 1% (w/v).
-
Chill the NaOH solution in the ice bath with gentle stirring.
-
-
Addition of Waste:
-
Very slowly, in small portions, add the this compound waste to the cold, stirring basic solution.
-
CRITICAL: Monitor the reaction closely for any signs of an exotherm (temperature increase), gas evolution, or color change. If any are observed, stop the addition immediately and be prepared to move away.
-
-
Degradation:
-
Once the addition is complete, allow the mixture to stir in the ice bath for 1 hour.
-
Remove the ice bath and allow the mixture to slowly warm to room temperature. Let it stir for a minimum of 24 hours to ensure complete degradation of the furazan ring.
-
-
Neutralization:
-
Chill the reaction mixture again in an ice bath.
-
Slowly and carefully, add a dilute acid (e.g., 1 M hydrochloric acid) to neutralize the solution to a pH between 6 and 8. Monitor the pH using a calibrated meter or pH strips. This step may also generate heat and gas.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution contains degradation products and salts. This final mixture must be collected as hazardous waste.
-
Transfer the solution to a labeled hazardous waste container and arrange for pickup through your institution's EHS department. Do not pour it down the drain.
-
Part 4: Conclusion & Authoritative Grounding
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. This compound, due to its energetic furazan core, demands a higher level of caution than typical laboratory reagents. The primary and most recommended course of action is to dispose of this material, regardless of quantity, through a licensed hazardous waste management service. The chemical degradation protocol provided here is a viable alternative only for minute quantities and only when performed by highly skilled personnel with appropriate safety infrastructure. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment, reinforcing the trust placed in the scientific community.
References
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,4-Diaminofurazan.
- Thermo Fisher Scientific. (2023, August 25). Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride.
- Liu, Y., Xu, Y., Sun, Q., & Lu, M. (2019). Energetic furazan–triazoles with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties. CrystEngComm, 21(39), 5949-5956.
- TCI Chemicals. (2025, January 7). Safety Data Sheet: 3-(Aminomethyl)tetrahydrofuran.
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol. 13. (n.d.). Product Class 7: 1,2,5-Oxadiazoles. Georg Thieme Verlag.
- Patel, H., Sharma, T., & Shaikh, M. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Archiv der Pharmazie, 356(8), e2300122.
- MDPI. (2023, June 1). Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits.
- Gomez, L. D., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 5(1), 384-394.
- MDPI. (2022, February 22). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
- MDPI. (2020, October 22). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Frontiers in Chemistry. (2022, March 16). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- MDPI. (2021, August 11). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials.
- MDPI. (2021, November 25). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- Energy & Fuels. (2026, January 19). Ahead of Print.
- UNT Digital Library. (n.d.). Enzymes for Degradation of Energetic Materials and Demilitarization of Explosives Stockpiles.
- D'Adamio, G., et al. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). RSC Advances, 9(72), 42203-42207.
- MDPI. (2022, November 30). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles.
- MDPI. (2020, December 1). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- PMC - NIH. (2018, July 12). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities.
- Google Patents. (n.d.). WO2008102092A1 - Furazane derivatives, preparation thereof and energetic compositions containing them.
- PMC - NIH. (2022, January 5). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- ResearchGate. (2008). 1,2,5-Oxadiazoles.
- ResearchGate. (2018). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review.
- ResearchGate. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- ResearchGate. (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
- Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet: 4-Methylpiperazin-1-amine.
- TCI Chemicals. (2025, January 7). Safety Data Sheet.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 3. WO2008102092A1 - Furazane derivatives, preparation thereof and energetic compositions containing them - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Uncharted: A Guide to Safely Handling Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Methyl-(4-methyl-furazan-3-ylmethyl)-amine hydrochloride. The following guidance is based on a comprehensive hazard assessment of its constituent chemical functionalities: a substituted furazan ring and a secondary amine hydrochloride. Researchers must exercise extreme caution and handle this compound as potentially hazardous.
Hazard Assessment: A Compound of Two Moieties
This compound is a novel chemical entity. To ensure the safety of laboratory personnel, it is imperative to understand the potential hazards associated with its two primary structural components: the furazan ring and the secondary amine hydrochloride.
The Furazan Ring: Furazans are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This class of compounds is known for its energetic properties, with some derivatives being investigated as explosives or propellants.[1][2] The presence of nitrogen-nitrogen and nitrogen-oxygen bonds in the ring system can lead to thermal instability, and decomposition may be initiated by heat, friction, or impact. Studies on some furazan derivatives have indicated potential toxicity, with observations of hepatic and intestinal lesions in animal studies.[3]
The Secondary Amine Hydrochloride: The amine hydrochloride group imparts acidic properties to the molecule and can be corrosive or irritating to the skin, eyes, and respiratory tract.[4] Amines, in general, can be absorbed through the skin and may cause systemic effects.[5] The hydrochloride salt form generally increases water solubility, which can facilitate its absorption.
Based on this composite analysis, this compound should be treated as a substance that is:
-
Potentially Explosive or Prone to Rapid Decomposition: Handle with care, avoiding heat, friction, and shock.
-
Harmful if Swallowed or Inhaled: May cause irritation to the respiratory tract.
-
A Skin and Eye Irritant: Direct contact may cause burns or severe irritation.
-
Potentially Toxic: Long-term exposure effects are unknown, but components suggest potential for systemic toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer (Solid) | Safety goggles with side shields | Double gloving: inner nitrile, outer neoprene or butyl rubber | Flame-retardant lab coat | N95-rated respirator or work in a certified chemical fume hood |
| Solution Preparation and Handling | Chemical splash goggles and face shield | Double gloving: inner nitrile, outer neoprene or butyl rubber | Chemical-resistant apron over a flame-retardant lab coat | Work in a certified chemical fume hood |
| Heating or Reactions | Chemical splash goggles and face shield | Double gloving: inner nitrile, outer neoprene or butyl rubber | Chemical-resistant apron over a flame-retardant lab coat | Work in a certified chemical fume hood |
Glove Selection: A Critical Choice
The selection of appropriate gloves is paramount. Nitrile gloves provide good general protection but may have limited resistance to certain organic compounds.[6][7] For handling this compound, a double-gloving strategy is recommended to provide a robust barrier.
| Glove Material | Advantages | Disadvantages | Recommendation |
| Nitrile | Good dexterity, splash resistance to many chemicals | Poor resistance to some solvents and amines | Use as an inner glove for dexterity |
| Neoprene | Good resistance to acids, bases, and some organic solvents | Moderate dexterity | Recommended as an outer glove |
| Butyl Rubber | Excellent resistance to a wide range of chemicals | Poor dexterity, can be bulky | Recommended as an outer glove for extended handling |
| Latex | Good dexterity | Can cause allergic reactions, poor chemical resistance | Not recommended |
Operational Plan: A Step-by-Step Approach to Safety
A clear and methodical operational plan is crucial to minimize the risk of exposure and accidents.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Clear Workspace: Ensure the fume hood is free of clutter and incompatible chemicals.
-
Spill Kit: Have a spill kit specifically for amine compounds readily accessible.
-
Weighing: Use a disposable weighing boat. Tare the balance with the boat before adding the compound.
-
Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If the compound is a fine powder, consider wetting it with a small amount of an appropriate solvent to reduce dust generation.
Storage
-
Container: Store in a tightly sealed, clearly labeled container. The label should include the compound name, structure, date of receipt/synthesis, and all relevant hazard warnings (e.g., "Explosive," "Toxic," "Corrosive").
-
Location: Store in a cool, dry, and well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents and strong bases.
-
Segregation: Store separately from other chemicals, particularly flammable materials.
Operational Workflow for Handling this compound
A decision tree for appropriate emergency responses.
Conclusion: A Culture of Safety
The handling of novel compounds like this compound demands a proactive and informed approach to safety. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate the risks associated with working with this and other new chemical entities. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.
References
-
Energetic furazan–triazoles with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties. CrystEngComm. URL: [Link]
-
Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry. URL: [Link]
-
[Hepatic and intestinal toxicity of furazan and furoxan derivatives]. Boll Soc Ital Biol Sper. URL: [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. URL: [Link]
-
Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. The Journal of Organic Chemistry. URL: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. URL: [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. URL: [Link]
-
Glove Selection Guide. University of California, Berkeley. URL: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania. URL: [Link]
-
Safety Glove Selection Guide. Argonne National Laboratory. URL: [Link]
-
SAFETY DATA SHEET. Fisher Scientific. URL: [Link]
-
Guidelines for the Selection of Chemical-Resistant Gloves. Iowa State University. URL: [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. URL: [Link]
-
GLOVE SELECTION CHART. Washington State University. URL: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. URL: [Link]
-
SAFETY DATA SHEET. Fisher Scientific. URL: [Link]
-
Safety Data Sheet: Furan-d4. Chemos GmbH&Co.KG. URL: [Link]
-
MATERIAL SAFETY DATA SHEET. Tri-iso. URL: [Link]
-
What to do in a chemical emergency. GOV.UK. URL: [Link]
-
HAZARD SUMMARY. NJ.gov. URL: [Link]
-
Predictive correlations for the toxicity of alkyl- and halogen- substituted phenols. PubMed. URL: [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health. URL: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. URL: [Link]
-
New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. National Institutes of Health. URL: [Link]
-
Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. URL: [Link]
-
Heterocyclic compound. Wikipedia. URL: [Link]
-
(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. URL: [Link]
-
A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. PubMed. URL: [Link]
-
Studies on the Toxicity of Two Alkyl Aryl Sulfonates*. ResearchGate. URL: [Link]
Sources
- 1. Energetic furazan–triazoles with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Energetic furazan–triazoles with high thermal stability and low sensitivity: facile synthesis, crystal structures and energetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
